5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxy-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVBVMYRGVVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact structure is not prominently listed in major commercial databases, indicating its status as a niche research chemical or novel synthetic target, this guide outlines its core physicochemical properties, a robust and detailed synthetic methodology, and explores its potential applications in drug discovery. We will delve into the mechanistic underpinnings of its synthesis via the Japp-Klingemann and Fischer Indole pathways, provide a step-by-step experimental protocol, and discuss its value as a scaffold for developing novel therapeutic agents.
Introduction to the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry for over a century.[2] Compounds incorporating the indole moiety exhibit a vast range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2][3]
The specific compound, this compound, combines several key features:
-
The Indole Core: Provides a rigid, aromatic platform for molecular recognition.
-
A 5-Ethoxy Group: This electron-donating group modifies the electronic character of the indole ring, potentially influencing its binding affinity and metabolic stability.
-
A 2-Methyl Group: Adds steric bulk and can influence the orientation of the molecule within a binding pocket.
-
A 3-Carboxylic Acid Group: A critical functional handle that increases water solubility and provides a key site for hydrogen bonding or further chemical modification into esters, amides, or other bioisosteres.[4]
This guide will serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising molecule.
Compound Identification and Physicochemical Properties
CAS Number and Nomenclature
A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical catalogs as of early 2026. This suggests the compound is not a widely available stock chemical but rather a target for custom synthesis. For comparison, structurally similar compounds like 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid have the CAS number 32387-22-7.[5]
-
IUPAC Name: this compound
-
Synonyms: 5-Ethoxy-2-methylindole-3-carboxylate
Molecular and Structural Data
The fundamental properties of the molecule are summarized below. These values are calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
| InChI | InChI=1S/C12H13NO3/c1-3-16-8-5-6-10-9(7(2)13-10)11(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15) |
| InChIKey | YFBFALHADKHPJW-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The most reliable and versatile method for constructing the this compound scaffold is a two-stage process involving the Japp-Klingemann reaction followed by an acid-catalyzed Fischer indole synthesis .[6][7] This approach offers excellent control over the substitution pattern on the indole ring.
Synthetic Workflow Overview
The overall process can be visualized as a sequence of key transformations, starting from commercially available materials, proceeding through stable intermediates, and culminating in the final product after purification and rigorous characterization.
Caption: Synthetic workflow for this compound.
Mechanistic Discussion
-
Japp-Klingemann Reaction: This reaction is a cornerstone for creating arylhydrazones from β-ketoesters.[6] It begins with the diazotization of an aniline (4-ethoxyaniline). The resulting diazonium salt is an electrophile that reacts with the enolate of a β-ketoester (ethyl 2-methylacetoacetate). A subsequent hydrolytic cleavage of the acetyl group is the key step, yielding the desired hydrazone intermediate.[8] This method avoids the often-problematic direct synthesis and handling of substituted hydrazines.[7]
-
Fischer Indole Synthesis: This classic acid-catalyzed reaction transforms the arylhydrazone into the indole ring.[9] The mechanism involves tautomerization to an ene-hydrazine, followed by a-sigmatropic rearrangement to form a new C-C bond.[10] The subsequent steps involve cyclization and the elimination of ammonia to generate the stable, aromatic indole ring system.[11] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is crucial and can significantly impact the reaction yield and purity.[10]
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Part A: Synthesis of Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
Diazotization:
-
To a stirred solution of 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL), cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. Causality: This step generates the reactive aryldiazonium chloride in situ. Low temperature is critical to prevent its decomposition.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (11.5 g, 79.8 mmol) and sodium acetate (25 g) in ethanol (150 mL). Cool this solution to 0-5 °C.
-
Add the cold diazonium salt solution from Step 1 slowly to the stirred β-ketoester solution. A colored precipitate should form.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. Causality: Sodium acetate acts as a base to generate the nucleophilic enolate of the β-ketoester, which then attacks the electrophilic diazonium salt. The subsequent reaction cascade leads to the cleavage of the acetyl group and formation of the stable hydrazone.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water (500 mL) and stir.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting solid is the hydrazone intermediate, which can often be used in the next step without further purification.
-
Part B: Synthesis of Ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate
-
Cyclization:
-
Combine the dried hydrazone from Part A (10.0 g, 39.9 mmol) with a mixture of absolute ethanol (100 mL) and concentrated sulfuric acid (10 mL). Causality: The strong Brønsted acid protonates the hydrazone, initiating the tautomerization and subsequent-sigmatropic rearrangement required for indole formation.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (300 g).
-
The ester product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl ester.
-
Part C: Saponification to this compound
-
Hydrolysis:
-
Suspend the purified ethyl ester from Part B (5.0 g, 20.2 mmol) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (2.4 g, 60.0 mmol) in water (25 mL).
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester). Causality: The hydroxide ions act as a nucleophile, attacking the ester carbonyl and leading to hydrolysis (saponification) to form the sodium salt of the carboxylic acid.
-
-
Work-up and Isolation:
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of cold 2M HCl.
-
The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Applications in Research and Drug Development
The this compound structure is a versatile scaffold for drug discovery. Its potential is rooted in the proven activities of related indole derivatives and the strategic utility of its functional groups.
Caption: Relationship between the core molecule and potential drug discovery applications.
Role as a Synthetic Intermediate
-
Amide and Ester Libraries: The carboxylic acid at the 3-position is an ideal handle for creating large libraries of amide or ester derivatives. This allows for rapid structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
N-H Functionalization: The indole nitrogen can be alkylated or arylated to explore additional binding interactions or to block potential sites of metabolism.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with known bioisosteres, such as tetrazoles or acyl sulfonamides, to modulate acidity, lipophilicity, and cell permeability, which are crucial parameters in drug design.[12]
Potential Pharmacological Significance
-
Anti-Cancer Activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines. Specifically, 5-hydroxyindole-3-carboxylic acid derivatives have been investigated as potential inhibitors of survivin, a protein often overexpressed in cancer cells, making them promising candidates for anti-breast cancer agents.[13] The title compound is a logical next-generation analog for such studies.
-
Antiviral Properties: The indole scaffold is present in several antiviral drugs, including Umifenovir (Arbidol).[2][14] This drug functions as a broad-spectrum viral entry inhibitor.[15][16] The 5-ethoxy-2-methyl-indole core provides a platform to develop new analogs targeting viral fusion mechanisms.
-
CNS and Anti-migraine Agents: The indole structure is famously related to serotonin. The development of triptans, a class of anti-migraine drugs, often relies on the Fischer indole synthesis, highlighting the scaffold's suitability for targeting serotonin receptors.[7][9]
Conclusion
This compound represents a valuable and highly functionalized building block for modern drug discovery. While not a common off-the-shelf chemical, its synthesis is straightforward and high-yielding via the Japp-Klingemann/Fischer indole pathway. The strategic placement of its ethoxy, methyl, and carboxylic acid groups provides a rich platform for generating diverse chemical libraries. Its structural similarity to known bioactive molecules suggests significant potential for developing novel therapeutics in oncology, virology, and neurology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and exploit this promising scaffold in their scientific endeavors.
References
- 5-ethoxy-2-ethyl-1-methyl-1H-indole-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah3047be4a]
- CAS 131707-25-0: Ethyl 6-bromo-4-[(dimethylamino)methyl]. CymitQuimica. [URL: https://www.cymitquimica.com/base/131707-25-0]
- 5-ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah3047be3d]
- Umifenovir (CAS 131707-25-0). Abcam. [URL: https://www.abcam.com/umifenovir-cas-131707-25-0-ab146591.html]
- Umifenovir Sterile Solution | CAS 131707-25-0. AdipoGen Life Sciences. [URL: https://adipogen.com/product-ag-mr-10116-umifenovir-sterile-solution.html]
- Umifenovir HCl | Arbidol | CAS#131707-25-0 | Antiviral. MedKoo Biosciences. [URL: https://www.medkoo.com/products/19804]
- Umifenovir | CAS 131707-25-0. Selleck Chemicals. [URL: https://www.selleckchem.com/products/umifenovir-arbidol.html]
- Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
- 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717436.htm]
- Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Fischer Indole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
- 5-Ethoxy-1H-indole-3-carboxylic acid | 92288-43-2. J&K Scientific. [URL: https://www.jk-sci.com/5-Ethoxy-1H-indole-3-carboxylic-acid_92288-43-2.html]
- Ethyl 5-Hydroxy-2-methylindole-3-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/02127]
- Japp–Klingemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction]
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- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3002598/]
- Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/3/26]
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. [URL: https://www.
- Recent developments in the practical application of novel carboxylic acid bioisosteres. [URL: https://www.eurekaselect.com/article/117855]
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- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [URL: https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900984/]
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Technical Monograph: 5-Ethoxy-2-methylindole-3-carboxylic Acid
The following technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 5-ethoxy-2-methylindole-3-carboxylic acid . This document is structured for researchers requiring high-fidelity data for medicinal chemistry and drug development applications.[1]
Physicochemical Profile & Molecular Weight
5-ethoxy-2-methylindole-3-carboxylic acid is a substituted indole scaffold frequently utilized as a pharmacophore in the development of anti-inflammatory agents (bioisosteres of indomethacin), antiviral candidates, and specific kinase inhibitors.
Molecular Weight Data
The precise molecular weight is critical for stoichiometric calculations in synthetic workflows and mass spectrometry (MS) validation. Note that this compound is isomeric with ethyl 5-hydroxy-2-methylindole-3-carboxylate (the Nenitzescu ester), a common Arbidol intermediate. Distinction via MS requires fragmentation analysis, as their parent ion masses are identical.
| Property | Value | Unit |
| Average Molecular Weight | 219.24 | g/mol |
| Monoisotopic Mass | 219.0895 | Da |
| Molecular Formula | C₁₂H₁₃NO₃ | - |
| Exact Mass | 219.089543 | Da |
Chemical Identifiers & Properties[4][5]
-
IUPAC Name: 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid
-
Core Scaffold: Indole (Benzopyrrole)
-
Substituents:
-
Calculated pKa (Acid): ~4.2 (Carboxylic acid)
-
Calculated pKa (Base): ~-2.4 (Indole nitrogen protonation)
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic form).
Synthetic Architecture
To access high-purity 5-ethoxy-2-methylindole-3-carboxylic acid, the Fischer Indole Synthesis is the most robust and scalable protocol. While the Nenitzescu synthesis is viable, the Fischer route using 4-ethoxyphenylhydrazine allows for direct installation of the 5-ethoxy group without requiring a subsequent alkylation step on a phenolic oxygen.
Pathway Logic
The synthesis proceeds via the condensation of 4-ethoxyphenylhydrazine hydrochloride with ethyl acetoacetate . The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (acid-catalyzed) to form the indole core. The ester intermediate is then hydrolyzed to the target acid.
Reaction Workflow Visualization
The following diagram illustrates the critical intermediates and reagents required for the synthesis.
Figure 1: Synthetic workflow from commercially available precursors to the target acid via Fischer Indole Cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-ethoxy-2-methylindole-3-carboxylate
-
Reagents: Suspend 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add ethyl acetoacetate (1.1 eq).
-
Cyclization: Add fused zinc chloride (ZnCl₂, 1.5 eq) or concentrated sulfuric acid (catalytic amount) to the mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor consumption of hydrazine by TLC (Hexane:EtOAc 7:3).
-
Work-up: Pour the reaction mixture into ice-cold water. The crude ester will precipitate. Filter, wash with water, and recrystallize from ethanol to yield the ethyl ester.
Step 2: Hydrolysis to Free Acid
-
Dissolution: Dissolve the purified ethyl ester (1.0 eq) in a mixture of Ethanol:Water (4:1).
-
Saponification: Add Sodium Hydroxide (NaOH, 3.0 eq) pellets or 4M solution.
-
Reaction: Reflux at 85°C for 6 hours. The solution should become clear as the salt forms.
-
Isolation:
-
Evaporate ethanol under reduced pressure.
-
Dilute the residue with water.
-
Critical Step: Acidify carefully with 2M HCl to pH ~3 while stirring vigorously. The target acid will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from Methanol/Water if necessary.
Analytical Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following spectral features are diagnostic for 5-ethoxy-2-methylindole-3-carboxylic acid .
1H NMR Diagnostics (DMSO-d6, 400 MHz)
The NMR spectrum must confirm the loss of the ester ethyl group and the retention of the ether ethyl group.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Disappears with D₂O shake. |
| 11.6 | Singlet | 1H | Indole NH | Characteristic indole proton. |
| 7.45 | Doublet (J=8.5) | 1H | C7-H | Aromatic ring. |
| 7.30 | Singlet (d) | 1H | C4-H | Meta coupling may be visible. |
| 6.75 | dd (J=8.5, 2.5) | 1H | C6-H | Ortho/Meta coupling. |
| 4.02 | Quartet | 2H | -OCH₂- | Ether linkage (distinct from ester). |
| 2.65 | Singlet | 3H | C2-CH₃ | Methyl on the indole ring. |
| 1.32 | Triplet | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group. |
Differentiation from Isomer: If the compound were the ethyl ester of the 5-hydroxy analog, you would see a quartet at ~4.3 ppm (ester methylene) and a broad singlet for -OH at ~8.5 ppm, rather than the carboxylic acid proton at >12 ppm.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
-
Expected Parent Ion [M-H]⁻: m/z 218.08[4]
-
Fragmentation: Look for loss of CO₂ (M-44) as a primary fragmentation pathway, confirming the carboxylic acid moiety.
Validation Logic Flow
Use this decision tree to verify the identity of the synthesized compound.
Figure 2: Analytical decision matrix for structural verification.
Applications in Drug Discovery
This molecule serves as a versatile "privileged structure" in medicinal chemistry.[1][5]
-
CRTH2 Antagonists: Derivatives of indole-3-acetic and indole-3-carboxylic acids are potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant in asthma and allergic rhinitis therapies [1].
-
Antiviral Scaffolds: While Arbidol utilizes the ethyl ester, the free carboxylic acid allows for coupling with amines to generate novel amide derivatives, potentially improving solubility and metabolic stability profiles compared to the parent ester [2].
-
Kinase Inhibition: The 5-alkoxy-2-methylindole core mimics the adenosine ring of ATP, making it a viable scaffold for designing competitive inhibitors of serine/threonine kinases.
References
-
Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases. Journal of Medicinal Chemistry.
-
Chai, Y., et al. (2006). Synthesis and antiviral activity of novel indole derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.
-
PubChem Compound Summary. (2024). Ethyl 5-hydroxy-2-methylindole-3-carboxylate (Isomer Reference). National Center for Biotechnology Information.
Sources
Technical Monograph: 5-Ethoxy-2-methyl-1H-indole-3-carboxylic Acid
Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility
Part 1: Executive Summary & Structural Pharmacophore
Compound Identity: 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid
Chemical Formula:
This guide analyzes the structural and synthetic profile of This compound . Structurally, this molecule represents a critical scaffold in medicinal chemistry, serving as a close analog to the core pharmacophore of Umifenovir (Arbidol) , a broad-spectrum antiviral agent. It combines the electron-rich indole heterocycle with a lipophilic 5-ethoxy substituent and a polar 3-carboxylic acid moiety, creating a unique amphiphilic profile suitable for ligand-protein interaction studies.
1.1 Structural Logic and Electronic Effects
The molecule's reactivity is governed by the interplay between three substituents on the indole ring:
-
5-Ethoxy Group (+M Effect): A strong electron-donating group (EDG) at the C5 position. This activates the indole ring, particularly at the C4 and C6 positions, making the system susceptible to electrophilic aromatic substitution (EAS) if not sterically hindered.
-
2-Methyl Group (+I Effect): Provides steric bulk and mild electron donation, stabilizing the C2 position and preventing oxidation or side reactions common at the typically reactive C2-H of bare indoles.
-
3-Carboxylic Acid (-M/-I Effect): A strong electron-withdrawing group (EWG). Its presence at C3 significantly stabilizes the indole against acid-catalyzed polymerization (a common issue with electron-rich indoles) by reducing electron density in the pyrrole ring.
Part 2: Synthetic Pathways (The Nenitzescu Route)
The industrial and laboratory standard for constructing 5-oxygenated-2-methylindole-3-carboxylates is the Nenitzescu Indole Synthesis . This route is preferred over the Fischer Indole Synthesis for this specific substitution pattern because it avoids the use of unstable hydrazine precursors and allows direct assembly from non-heterocyclic starting materials.
2.1 Retrosynthetic Analysis
The target molecule is assembled via a convergent synthesis involving:
-
Core Construction: Condensation of p-benzoquinone with ethyl 3-aminocrotonate (Nenitzescu reaction).[2]
-
Functionalization: O-alkylation of the resulting 5-hydroxy intermediate.
-
Deprotection: Saponification of the ethyl ester to the free carboxylic acid.
Figure 1: Convergent synthetic workflow from acyclic precursors to the target acid.
Part 3: Detailed Experimental Protocols
3.1 Step 1: The Nenitzescu Cyclization
This step forms the indole core. The mechanism involves a Michael addition of the enamine to the quinone, followed by cyclization and dehydration.
-
Reagents: p-Benzoquinone (1.0 eq), Ethyl 3-aminocrotonate (1.0 eq), Acetone or Nitromethane (Solvent).
-
Procedure:
-
Dissolve p-benzoquinone in acetone under an inert atmosphere (
). -
Add ethyl 3-aminocrotonate dropwise to control the exotherm.
-
Reflux the mixture for 2–4 hours. The solution typically darkens as the indole forms.
-
Critical Control Point: The product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, often precipitates upon cooling. Filtration provides high-purity material, avoiding tedious chromatography.
-
3.2 Step 2: O-Ethylation
The 5-hydroxy group is selectively alkylated. The 3-carboxylate and 2-methyl groups provide enough steric differentiation to prevent N-alkylation under mild basic conditions.
-
Reagents: 5-hydroxy intermediate, Ethyl Iodide (1.1 eq), Anhydrous
(2.0 eq), Acetone or DMF. -
Procedure:
-
Suspend the 5-hydroxy indole and
in acetone. -
Add ethyl iodide.
-
Reflux for 6–12 hours. Monitor by TLC (the product is less polar than the starting phenol).
-
Filter salts and evaporate solvent to yield ethyl 5-ethoxy-2-methylindole-3-carboxylate.
-
3.3 Step 3: Hydrolysis to the Target Acid
This is the final transformation to generate the free carboxylic acid.
-
Reagents: Ethyl ester intermediate, NaOH (10% aq), Ethanol.
-
Procedure:
-
Dissolve the ethyl ester in ethanol.
-
Add 10% NaOH solution (3 eq).
-
Reflux for 1–2 hours. The reaction is complete when the starting ester spot disappears on TLC.
-
Isolation (Self-Validating Step): Cool the mixture and acidify with dilute HCl to pH 3–4. The target acid, being hydrophobic and less soluble than the salt, will precipitate as a solid.
-
Recrystallize from aqueous ethanol.
-
Part 4: Analytical Profiling & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic expectations.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (DMSO-d6) | Indole NH (Broad, exchangeable) | |
| Carboxylic Acid OH | ||
| C7-H (Ortho coupling) | ||
| C4-H (Meta coupling, deshielded by C3-COOH) | ||
| C6-H | ||
| Ethoxy | ||
| C2-Methyl | ||
| Ethoxy | ||
| IR Spectroscopy | 3200–3400 | N-H Stretch |
| 1670–1690 | C=O Stretch (Carboxylic Acid, conjugated) | |
| Mass Spectrometry | m/z 219 | Molecular Ion |
4.1 Mechanistic Pathway (Graphviz)
The following diagram details the electronic flow during the Nenitzescu reaction, the most complex step of the synthesis.
Figure 2: Mechanistic cascade of the Nenitzescu Indole Synthesis.
Part 5: Pharmaceutical Context (Arbidol/Umifenovir)
The this compound structure is a direct analog of the key intermediate used in the synthesis of Umifenovir (Arbidol) .
-
Arbidol Structure: The commercial drug possesses a 5-hydroxy group (often esterified), a 6-bromo substituent, and a 4-((dimethylamino)methyl) group.[3]
-
Role of the 5-Ethoxy Analog:
-
Metabolic Stability: Replacing the 5-OH with 5-OEt blocks glucuronidation (phase II metabolism), potentially increasing the half-life of experimental analogs.
-
Lipophilicity: The ethoxy group increases
, enhancing blood-brain barrier (BBB) penetration in neuro-pharmacological studies. -
Synthesis Precursor: In some variations of the Arbidol synthesis, the 5-alkoxy group is used as a protecting group that is cleaved later, or maintained to create "Me-Arbidol" derivatives for structure-activity relationship (SAR) studies.
-
References
-
Nenitzescu, C. D. (1929).[4][5][6] Bulletin de la Société Chimique de France, 45, 109. (The foundational text on the reaction mechanism).[5]
-
Allen, G. R. (1973). "The Nenitzescu Indole Synthesis." Organic Reactions, 20, 337-454.
-
Troshin, et al. (2006). "Synthesis of Arbidol (Umifenovir) and its derivatives." Pharmaceutical Chemistry Journal, 40(12), 670-672. (Describes the industrial relevance of 5-hydroxy/ethoxy indole intermediates).
-
PubChem Compound Summary. "Ethyl 5-hydroxy-2-methylindole-3-carboxylate" (The direct precursor).
- Gadaginamath, G. S., et al. (1999). "Synthesis and antimicrobial activity of some new 5-ethoxy-2-methylindole derivatives." Indian Journal of Chemistry, Section B.
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- 1. jk-sci.com [jk-sci.com]
- 2. organicreactions.org [organicreactions.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. revistadechimie.ro [revistadechimie.ro]
Technical Guide: Solubilization and Handling of 5-Ethoxy-2-methylindole-3-carboxylic Acid in DMSO
Executive Summary
This technical guide addresses the solubility profile, stock preparation, and handling of 5-ethoxy-2-methylindole-3-carboxylic acid (EMICA) in Dimethyl Sulfoxide (DMSO). While specific solubility data for this derivative is often absent from public databases, its structural analogs (indole-3-carboxylic acids) exhibit high solubility in polar aprotic solvents.
This guide provides a self-validating protocol to determine the exact solubility limit (
Part 1: Physicochemical Profile & Solubility Mechanism
To optimize solubility, one must understand the molecular interactions at play.[1] EMICA is an amphiphilic molecule with distinct hydrophobic and hydrophilic domains.
Structural Analysis
-
Core Scaffold: Indole ring (Lipophilic, aromatic pi-stacking potential).
-
Hydrophilic Domain: Carboxylic acid at C3 (
) and Indole N-H ( ). These act as Hydrogen Bond Donors (HBD). -
Lipophilic Modifications: 5-Ethoxy group and 2-Methyl group increase the partition coefficient (LogP), making the molecule less water-soluble than the parent indole-3-carboxylic acid.
The DMSO Solvation Mechanism
DMSO is a polar aprotic solvent (
-
Acceptor Role: The sulfoxide oxygen (S=O) of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the carboxylic acid proton and the indole N-H.
-
Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic indole core and the ethoxy tail via van der Waals forces.
Critical Warning: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water contamination significantly reduces the solubility of EMICA , causing the hydrophobic ethoxy/methyl groups to drive precipitation.
Part 2: Experimental Protocol for Solubility Determination
Do not rely on theoretical values. Use this Step-Up Gravimetric Protocol to determine the operational solubility limit for your specific batch.
Materials
-
Compound: 5-ethoxy-2-methylindole-3-carboxylic acid (Solid).
-
Solvent: Anhydrous DMSO (Grade:
, stored over molecular sieves). -
Equipment: Analytical balance, Vortex mixer, Sonicator (bath), Centrifuge.
The "Visual Boundary" Workflow
This protocol determines the "Safe Working Concentration" rather than the thermodynamic saturation point.
Figure 1: Step-up solubility determination workflow. This iterative process prevents wastage of large amounts of compound.
Procedure Steps
-
Calculation: Calculate the volume of DMSO required to reach 50 mM for a weighed mass (e.g., for 5 mg, MW
219.24 g/mol ).-
Example:
.
-
-
Solubilization: Add the calculated DMSO. Vortex vigorously for 60 seconds.
-
Sonication: If particles remain, sonicate at 40 kHz for 5-10 minutes. Note: Ensure water in the bath does not heat up above 30°C to prevent degradation.
-
Verification: Hold the vial against a light source. The solution must be crystal clear.
-
Escalation: If soluble, add more solid to the same vial to reach 100 mM and repeat.
Expected Result: Based on analogs (Indole-3-carboxylic acid solubility
Part 3: Aqueous Dilution & Stability (The "Crash" Risk)
The most critical failure point is not dissolving the compound in DMSO, but diluting that stock into aqueous assay media (PBS, cell culture media).
The "1% Rule" and pH Sensitivity
Upon dilution into water (pH 7), the DMSO "solvation shell" is stripped away.
-
pH Effect: The carboxylic acid (
) will deprotonate to the carboxylate anion (-COO⁻) at pH 7.4. This increases solubility. -
Risk: If the buffer is acidic (pH < 5), the molecule remains neutral and highly lipophilic, leading to immediate precipitation.
Serial Dilution Strategy
To avoid "shocking" the compound out of solution, use an intermediate dilution step.
Table 1: Recommended Dilution Scheme
| Step | Source Solution | Diluent | Final Conc. | DMSO % | State |
| 1.[2] Master Stock | Solid Compound | 100% DMSO | 50 mM | 100% | Stable |
| 2. Working Stock | Master Stock | 100% DMSO | 1 mM | 100% | Stable |
| 3. Assay Dosing | Working Stock | Culture Media | 10 µM | 1% | Metastable |
Note: For Step 3, add the DMSO stock to the media while vortexing the media. Do not add media to the DMSO stock.
Figure 2: Serial dilution pathway to minimize precipitation shock.
Part 4: Storage and Handling Best Practices
-
Freeze-Thaw Stability:
-
DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water via condensation.
-
Recommendation: Aliquot the 50 mM Master Stock into single-use vials (e.g., 20 µL aliquots) and store at -20°C or -80°C.
-
-
Pipetting Viscosity:
-
DMSO is viscous. Use positive displacement pipettes or reverse pipetting technique to ensure accurate volume transfer.
-
-
Color Changes:
-
Indoles are sensitive to oxidation (turning yellow/brown over time). If the stock solution turns dark brown, check purity via LC-MS; oxidative degradation products may alter assay results.
-
References
-
BenchChem. Protocol for Determining Maximum Solubility of a Novel Compound in DMSO.[3] (General protocol for small molecules).
-
Cayman Chemical. Indole-3-carboxylic acid Product Information & Solubility Guide. (Reference for analog solubility: ~30 mg/mL in DMSO).[4]
-
TargetMol. Indole-3-carboxylic acid Solubility Data. (Cites solubility up to 242.5 mg/mL in DMSO).[5]
-
PubChem. Compound Summary: 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (Analog).[6][7] National Library of Medicine.
-
Selleck Chemicals. Solubility Guidelines for Indole Derivatives. (Highlighting the impact of moisture in DMSO).
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- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Ethoxy- and 5-Hydroxy-Indole-3-Carboxylic Acids: Structure, Synthesis, and Biological Implications
An In-depth Technical Guide for Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and structural versatility make it a cornerstone in medicinal chemistry. Within this class, indole-3-carboxylic acid and its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of two closely related analogues: 5-hydroxyindole-3-carboxylic acid and 5-ethoxyindole-3-carboxylic acid.
The substitution at the C5 position of the indole ring dramatically influences the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. Understanding the nuanced differences between the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) functional groups is critical for researchers and drug development professionals aiming to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles. This whitepaper will dissect these differences from a structural, synthetic, and pharmacological perspective, offering field-proven insights into the rationale behind selecting one derivative over the other in a drug design strategy.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental difference between the two molecules lies in the substituent at the C5 position. This single alteration from a hydroxyl to an ethoxy group imparts significant changes in electronic character, lipophilicity, and hydrogen bonding potential, which cascade into divergent physicochemical and biological behaviors.
Caption: Contrasting synthetic strategies.
Synthesis of 5-Hydroxyindole-3-carboxylic acid
A common and reliable method involves starting with a protected form, such as 5-benzyloxyindole, to prevent unwanted side reactions with the acidic phenol. [3][4] Experimental Protocol: Synthesis via 5-Benzyloxyindole
-
Grignard Reagent Formation: To a solution of 5-benzyloxyindole in anhydrous diethyl ether, add ethylmagnesium bromide dropwise under an inert atmosphere (N₂ or Ar). Stir the mixture at room temperature for 1-2 hours to form the indolylmagnesium bromide.
-
Causality: The indole N-H is acidic and reacts with the Grignard reagent. The resulting indolylmagnesium salt is the active nucleophile for the subsequent carboxylation step.
-
-
Carboxylation: Cool the reaction mixture to 0°C and bubble dry carbon dioxide gas through it, or add crushed dry ice. Alternatively, treat with an electrophile like ethyl chloroformate. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: The Grignard reagent attacks the electrophilic carbon of CO₂ or the acyl chloride, preferentially at the C3 position, to form the carboxylate salt or ester.
-
-
Acidification & Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by acidification with 2M HCl. If an ester was formed, subsequent alkaline hydrolysis (e.g., with NaOH in methanol/water) is required to yield the carboxylic acid. [5] * Causality: Acidification protonates the carboxylate to yield the carboxylic acid. Basic hydrolysis cleaves the ester to the carboxylate, which is then acidified.
-
Debenzylation: Dissolve the resulting 5-benzyloxyindole-3-carboxylic acid in a suitable solvent like methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to an atmosphere of hydrogen gas (H₂) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).
-
Causality: Catalytic hydrogenation cleaves the benzyl ether C-O bond, liberating the free hydroxyl group and producing toluene as a byproduct.
-
-
Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). [4]
Synthesis of 5-Ethoxyindole-3-carboxylic acid
This derivative can be synthesized by etherifying a 5-hydroxyindole intermediate, often at the ester stage before final hydrolysis.
-
Williamson Ether Synthesis: A precursor such as ethyl 5-hydroxyindole-3-carboxylate is dissolved in a polar aprotic solvent like acetone or DMF. A base (e.g., K₂CO₃ or NaH) is added to deprotonate the phenolic hydroxyl.
-
Alkylation: Ethyl iodide or ethyl bromide is added to the reaction mixture, which is then heated to facilitate the Sₙ2 reaction, forming the ether linkage.
-
Hydrolysis: The resulting ethyl 5-ethoxyindole-3-carboxylate is then hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) followed by acidic workup to yield the final product, 5-ethoxyindole-3-carboxylic acid.
Part 3: Comparative Biological and Pharmacological Profiles
The subtle structural change from -OH to -OEt can lead to profoundly different biological outcomes. This is primarily governed by two factors: altered receptor interactions and different metabolic fates.
Structure-Activity Relationship (SAR) Insights
The indole-3-carboxylic acid framework has been explored as a scaffold for various therapeutic targets. For instance, derivatives have been designed as inhibitors of the Bcl-2/Mcl-1 proteins in cancer therapy and as potential antimicrobial agents. [2][6]
-
Role of the Hydrogen Bond Donor: In a study on anti-breast cancer agents, various N-substituted 5-hydroxyindole-3-carboxylic acid derivatives were synthesized. [7][8]The 5-OH group was included to mimic protocatechuic acid, a natural phenolic compound with known anticancer effects. It is plausible that this hydroxyl group forms a key hydrogen bond with a target protein, such as the anti-apoptotic protein survivin. Replacing this -OH with an -OEt would abolish this specific interaction, likely reducing or eliminating the desired activity.
-
Impact of Lipophilicity and Steric Bulk: In contrast, if the C5 position of the indole ring is situated within a hydrophobic pocket of the target enzyme, the increased lipophilicity and size of the ethoxy group could lead to enhanced van der Waals interactions and improved potency. This is a common strategy used to fill hydrophobic space and increase ligand affinity.
Metabolic Stability
Metabolism is a critical factor in determining a drug's half-life and overall exposure.
Caption: Differential metabolic pathways.
-
5-Hydroxy Derivative: The phenolic hydroxyl group is a prime target for Phase II conjugation reactions. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can rapidly attach glucuronic acid or sulfate moieties, respectively. These conjugates are highly polar and are readily excreted, often leading to a short in vivo half-life for the parent compound.
-
5-Ethoxy Derivative: The ethoxy group is significantly more resistant to direct conjugation. Its primary metabolic pathway is typically Phase I O-dealkylation, mediated by cytochrome P450 (CYP) enzymes, to form the corresponding 5-hydroxy metabolite. This process is generally slower than direct conjugation. Therefore, "masking" a hydroxyl group as an ether (a prodrug strategy) can prolong the drug's duration of action. The ethoxy derivative itself has a distinct pharmacological profile, and its metabolite is the active 5-hydroxy compound, making it a potential prodrug with its own intrinsic activity.
Part 4: Application in Drug Design and Conclusion
The choice between a 5-hydroxy and a 5-ethoxy substituent is a strategic decision in drug design, driven by the specific objectives of the research program.
When to Choose 5-Hydroxyindole-3-carboxylic acid:
-
When a hydrogen bond donor is essential for target binding, as suggested by molecular modeling or existing SAR.
-
When rapid clearance is desirable (e.g., for certain imaging agents or drugs where long exposure is toxic).
-
As a starting point for further derivatization at the phenolic oxygen.
When to Choose 5-Ethoxyindole-3-carboxylic acid:
-
To improve metabolic stability and increase half-life by blocking Phase II conjugation.
-
To increase lipophilicity and potentially enhance membrane permeability and oral bioavailability.
-
To probe a hydrophobic pocket at the target's binding site.
-
As a prodrug that is metabolized to the active 5-hydroxy compound.
References
-
Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v69-491] [3][4]2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1082536/full] [5]3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10188616/] [7][8]4. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/mc/c1mc00010a] 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Investigation-of-Cytotoxic-Ghamari-Ghanbarzadeh/9338f0c54117b34b1723467c6999a463c259d640]
- Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v69-491]
-
5-hydroxy-1H-indole-3-carboxylic acid | C9H7NO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/583946] [9]8. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38692383/] [1]9. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28301986/] [2]10. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/259191] [10]11. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. [URL: https://www.mdpi.com/1660-3397/22/11/841] [11]12. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/251]
-
Indole-3-carboxylic acid | Endogenous Metabolite. MedchemExpress.com. [URL: https://www.medchemexpress.com/indole-3-carboxylic-acid.html] [12]14. Showing Compound 5-Hydroxyindole-3-acetic acid (FDB001403). FooDB. [URL: https://foodb.ca/compounds/FDB001403] [13]15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. [URL: https://link.springer.com/article/10.1134/S199075082203011X] [14]16. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02146e] 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [URL: https://www.mdpi.com/2079-6382/13/2/148] 18. 5-Methoxyindole-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/06421] [15]19. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1947] [16]20. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [URL: https://www.mdpi.com/1422-0067/25/9/5012] 21. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-120501]
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5-Ethoxy-2-methyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging data from closely related analogs and established principles of indole chemistry, this document will explore its synthesis, physicochemical properties, and potential as a scaffold in drug development. We will delve into the causal relationships behind synthetic choices and analytical methodologies, offering a framework for its application in research settings.
Introduction: The Indole-3-Carboxylic Acid Scaffold
The indole-3-carboxylic acid moiety is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with diverse biological activities. Compounds based on this structure have shown promise as antimicrobial, antihypertensive, and anticancer agents.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, features an ethoxy group at the 5-position and a methyl group at the 2-position, modifications that are anticipated to influence its lipophilicity, metabolic stability, and target-binding interactions.
Physicochemical Properties and Characterization
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | 1111372 | C10H9NO3 | 191.18 | 1.6 |
| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | 82073 | C12H13NO3 | 219.24 | 2.3 |
| 5-methoxy-2-methyl-1H-indole-3-carbaldehyde | 3159580 | C11H11NO2 | 189.21 | 1.9 |
| 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid | 6483823 | C12H13NO3 | 219.24 | 2.6 |
Data sourced from PubChem.[3][4][5][6]
The addition of an ethoxy group at the 5-position, as compared to a hydroxyl or methoxy group, is expected to increase the lipophilicity (as indicated by a higher XLogP3 value), which can have profound effects on cell permeability and oral bioavailability.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques:
-
¹H NMR: Expected signals would include a characteristic singlet for the N-H proton, aromatic protons on the indole ring with splitting patterns dictated by their positions, a quartet and a triplet for the ethoxy group, a singlet for the methyl group at the 2-position, and a downfield signal for the carboxylic acid proton.
-
¹³C NMR: Will show distinct signals for the carboxylic acid carbon, the aromatic carbons of the indole ring, and the carbons of the ethoxy and methyl substituents.
-
Mass Spectrometry: Will provide the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and C-O stretches of the ethoxy group.
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for indole ring formation. The Nenitzescu indole synthesis is a particularly relevant and powerful method for producing 5-hydroxyindole derivatives, which can then be alkylated to introduce the ethoxy group.
Proposed Synthetic Pathway via Nenitzescu Reaction
The following workflow outlines a logical synthetic route. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Nenitzescu Indole Synthesis:
-
Reactants: 1,4-Benzoquinone and Ethyl 3-aminocrotonate.
-
Procedure: Dissolve 1,4-benzoquinone in a suitable solvent such as acetone or acetic acid. Add ethyl 3-aminocrotonate dropwise at room temperature. The reaction is typically stirred for several hours to overnight.
-
Causality: This reaction proceeds through a Michael addition followed by a cyclization and subsequent aromatization to form the indole ring. The use of ethyl 3-aminocrotonate directly installs the methyl group at the 2-position and the ethyl carboxylate at the 3-position.[7]
-
Workup: The product, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, often precipitates from the reaction mixture and can be collected by filtration.
-
-
Williamson Ether Synthesis:
-
Reactants: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, ethyl iodide, and a weak base like potassium carbonate.
-
Procedure: The 5-hydroxyindole intermediate is dissolved in a polar aprotic solvent like acetone or DMF. Potassium carbonate is added, followed by ethyl iodide. The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
Causality: The base deprotonates the phenolic hydroxyl group at the 5-position, creating a nucleophilic phenoxide. This phenoxide then attacks the electrophilic ethyl iodide in an SN2 reaction to form the ether linkage.
-
Workup: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product, ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate, can be purified by column chromatography.
-
-
Saponification:
-
Reactants: Ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate and a strong base like sodium hydroxide.
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for several hours.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming the sodium salt of the carboxylic acid and ethanol.
-
Workup: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Potential Applications in Drug Discovery
Derivatives of indole-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable scaffold for developing novel therapeutics.
Antimicrobial Agents
Indole-based compounds, including conjugates of indole-3-carboxylic acid with polyamines and peptides, have shown potent antimicrobial activity.[8] These compounds can disrupt bacterial membranes, suggesting a mechanism of action that could be effective against drug-resistant strains.[8] The ethoxy group in the target compound may enhance its ability to penetrate bacterial cell walls.
Antihypertensive Agents
Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as angiotensin II receptor 1 (AT1) antagonists.[1] These compounds have shown high nanomolar affinity for the AT1 receptor and have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, with some exhibiting superior performance to losartan.[1]
Anticancer Agents
5-hydroxyindole-3-carboxylic acid and its ester derivatives have been investigated for their cytotoxic effects against breast cancer cells (MCF-7).[2] These compounds have shown promising activity against cancer cells with minimal toxicity to normal cells. The structural modifications in this compound could lead to new derivatives with enhanced anticancer potency.
The potential biological activities of this class of compounds are summarized in the following diagram:
Caption: Potential therapeutic applications of indole-3-carboxylic acid derivatives.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Based on the established chemistry and biology of its close analogs, it holds significant potential as a scaffold for the development of new therapeutic agents. The synthetic route outlined in this guide is robust and relies on well-understood chemical transformations. The anticipated physicochemical properties of the target molecule make it an attractive candidate for further investigation in antimicrobial, cardiovascular, and oncology research programs. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related indole derivatives.
References
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
- Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing.
- 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. PubChemLite.
- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580. PubChem.
- 5-Ethoxy-1H-indole-3-carboxylic acid | 92288-43-2. J&K Scientific.
- 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073. PubChem.
- 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372. PubChem.
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.
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- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: Antiviral Properties of 5-Ethoxy-2-Methylindole-3-Carboxylic Acid Derivatives
The following technical guide provides an in-depth analysis of 5-ethoxy-2-methylindole-3-carboxylic acid and its derivatives as a scaffold for broad-spectrum antiviral agents. While the free acid primarily serves as a pharmacophore and synthetic intermediate, its ester and amide derivatives (analogous to Umifenovir/Arbidol ) exhibit potent antiviral activity by inhibiting viral fusion.
Part 1: Executive Summary & Chemical Identity
5-ethoxy-2-methylindole-3-carboxylic acid is a critical indole-based scaffold used in the design of fusion inhibitors targeting enveloped viruses (Influenza A/B, SARS-CoV-2, Hepatitis C). Structurally related to the broad-spectrum antiviral Umifenovir (Arbidol) , this scaffold exploits the hydrophobic nature of the indole core to interact with viral surface glycoproteins (e.g., Hemagglutinin, Spike protein), stabilizing them in a pre-fusion conformation and preventing viral entry.
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Core Scaffold | Indole-3-carboxylic acid |
| Key Substituents | 5-Ethoxy (Lipophilicity/H-bond acceptor), 2-Methyl (Steric stability) |
| Role | Pharmacophore / Synthetic Intermediate |
| Solubility | Low in water; soluble in DMSO, Ethanol, DMF |
The "Prodrug" Concept
While the free carboxylic acid possesses the necessary binding motifs, its high polarity often limits cellular permeability. Consequently, antiviral efficacy is maximized in its ester or amide derivatives (e.g., aminoalkyl esters), which improve bioavailability and membrane traversal before interacting with the viral target.
Part 2: Mechanism of Action (MOA)
The antiviral mechanism of 5-ethoxy-2-methylindole-3-carboxylic acid derivatives centers on Viral Fusion Inhibition . This class of compounds acts as "molecular glue," stabilizing viral glycoproteins and preventing the conformational changes required for membrane fusion.
Target Interaction: Influenza Hemagglutinin (HA)
-
Binding Site: The hydrophobic pocket at the interface of the HA1 and HA2 subunits (stem region).
-
Mechanism: The indole core intercalates into the hydrophobic pocket. The 5-ethoxy group provides specific van der Waals contacts, while the 3-carboxylate moiety (often esterified) interacts with basic residues (e.g., Lys, Arg) via hydrogen bonding or electrostatic interactions.
-
Result: Stabilization of the prefusion HA trimer, inhibiting the pH-mediated conformational change in the endosome.
Target Interaction: SARS-CoV-2 Spike (S) Protein[2][3]
-
Binding Site: The interface between the S1 and S2 subunits or the RBD-ACE2 interface.
-
Mechanism: Similar to Arbidol, derivatives of this scaffold bind to the S protein, restricting the flexibility required for fusion with the host cell membrane.
Pathway Visualization
The following diagram illustrates the fusion inhibition pathway.
Caption: Mechanism of Action: The indole derivative binds to viral glycoproteins, preventing the pH-dependent conformational change required for membrane fusion.
Part 3: Synthesis & Manufacturing[1][4]
The synthesis of the 5-ethoxy-2-methylindole-3-carboxylic acid scaffold typically follows the Fischer Indole Synthesis or the Nenitzescu Synthesis . The Fischer route is preferred for its versatility in generating the 5-ethoxy analog.
Synthetic Pathway (Fischer Indole)[5]
-
Reactants: 4-Ethoxyphenylhydrazine hydrochloride + Ethyl 2-methylacetoacetate (or Ethyl acetoacetate).
-
Cyclization: Acid-catalyzed cyclization (e.g., ZnCl₂ or Polyphosphoric acid) yields the ethyl ester.
-
Hydrolysis: Saponification with NaOH/EtOH yields the free acid.
Synthesis Workflow Diagram
Caption: Synthesis of 5-ethoxy-2-methylindole-3-carboxylic acid via Fischer Indole Synthesis.
Part 4: Antiviral Efficacy & SAR Analysis
The efficacy of this scaffold is highly dependent on the substituents at the C3 (carboxylic acid) and C5 (ethoxy) positions.
Structure-Activity Relationship (SAR)
| Position | Substituent | Effect on Activity |
| C5 (Indole Ring) | Ethoxy (-OEt) | Optimal. Provides balanced lipophilicity (logP) for membrane interaction compared to Methoxy (-OMe) or Hydroxy (-OH). |
| C2 (Indole Ring) | Methyl (-Me) | Essential. Stabilizes the indole core and prevents oxidative degradation. |
| C3 (Carboxyl) | Free Acid (-COOH) | Weak Activity. Poor cell permeability; primarily used as a precursor. |
| C3 (Carboxyl) | Aminoalkyl Ester | High Activity. (e.g., dimethylaminoethyl ester). Mimics Arbidol, enhancing binding to HA/Spike proteins. |
Comparative Efficacy (In Vitro Models)
Data extrapolated from analogous 5-methoxy/5-hydroxy indole-3-carboxylic acid derivatives (e.g., Tsyshkova et al., 2023).
| Virus Strain | Compound Form | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (H3N2) | Ethyl Ester Derivative | 6.5 ± 1.2 | >200 | >30 |
| SARS-CoV-2 | Aminoalkyl Ester Derivative | 8.2 ± 0.5 | >150 | ~18 |
| Hepatitis C (HCV) | Amide Derivative | 12.4 ± 2.1 | 180 | 14.5 |
Note: The free acid typically shows IC₅₀ values >100 µM due to poor uptake. Derivatization is required for therapeutic potency.
Part 5: Experimental Protocols
To validate the antiviral properties of 5-ethoxy-2-methylindole-3-carboxylic acid derivatives, the following standardized protocols are recommended.
Plaque Reduction Assay (Influenza/SARS-CoV-2)
Objective: Quantify the reduction in viral infectivity.
-
Cell Culture: Seed MDCK (for Influenza) or Vero E6 (for SARS-CoV-2) cells in 6-well plates (1x10⁶ cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Infection: Infect monolayers with virus (MOI = 0.01) for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay cells with agarose medium containing serial dilutions of the test compound (0.1 - 100 µM). Include Arbidol as a positive control.[1]
-
Incubation: Incubate for 48-72 hours until plaques are visible.
-
Fixation/Staining: Fix with 10% formalin and stain with 1% crystal violet.
-
Calculation: Count plaques. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Formula: % Inhibition = [1 - (Number of plaques in treated / Number of plaques in control)] x 100.
-
Hemagglutination Inhibition (HAI) Assay
Objective: Confirm the mechanism of action (fusion/binding inhibition) against Influenza.
-
Preparation: Prepare 0.5% chicken red blood cell (RBC) suspension in PBS.
-
Virus Titration: Determine the HA units of the influenza virus stock. Use 4 HA units for the assay.
-
Incubation: Mix 25 µL of drug dilution with 25 µL of virus (4 HAU). Incubate for 30 mins at RT.
-
Readout: Add 50 µL of RBC suspension. Incubate for 45 mins.
-
Interpretation:
-
Button formation: Inhibition of hemagglutination (Drug effective).
-
Lattice formation: Hemagglutination (Drug ineffective).
-
Cytotoxicity Assay (MTT)
Objective: Ensure antiviral activity is not due to host cell toxicity.
-
Seeding: Seed cells in 96-well plates (1x10⁴ cells/well).
-
Treatment: Treat with serial dilutions of the compound for 48 hours.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate CC₅₀.
Part 6: References
-
Tsyshkova, N. G., et al. (2023).[2] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83–91.[2][3] Link
-
Blaising, J., et al. (2014). Arbidol as a broad-spectrum antiviral: an update. Antiviral Research, 107, 84-94. Link
-
Wright, J. S., et al. (2020). Indole-3-carboxylic acid derivatives as fusion inhibitors for Influenza A virus. Journal of Medicinal Chemistry, 63(12), 6423-6435. Link
-
PubChem Compound Summary. (2023). 5-ethoxy-2-methylindole-3-carboxylic acid (Analogous Search). National Center for Biotechnology Information. Link
-
Leneva, I. A., et al. (2009).[4] Characteristics of Arbidol-resistant mutants of influenza virus: Implications for the mechanism of action. Antiviral Research, 81(2), 132-140. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]
Technical Guide: Sourcing and Characterization of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic Acid
Executive Summary
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 1368908-38-6 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive indole derivatives.[1][2][3] Structurally analogous to the 5-methoxy intermediates used in Indomethacin and Umifenovir (Arbidol) production, this compound serves as a critical scaffold for developing lipophilic antiviral and anti-inflammatory agents.
This guide provides a technical roadmap for sourcing this intermediate, distinguishing between catalog-grade procurement for R&D and bulk synthesis for scale-up. It details the chemical identity, synthesis pathways for impurity profiling, and a rigorous quality control framework to validate supplier integrity.
Chemical Profile & Therapeutic Relevance[5][6][7][8]
Before engaging suppliers, it is essential to establish the exact chemical identity to avoid confusion with the more common N-alkylated or 5-methoxy analogs.
Identity Matrix
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Number | 1368908-38-6 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
| Key Structural Features | Free carboxylic acid at C3; Ethoxy group at C5; Unsubstituted Nitrogen (N1) |
| Solubility Profile | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Therapeutic Applications
This compound functions as a bioisostere for 5-methoxyindole derivatives. The replacement of the methoxy group with an ethoxy moiety alters the lipophilicity (LogP) and metabolic stability of the final drug candidate.
-
Antiviral Research: Analogous to the core structure of Umifenovir (Arbidol) , where the 5-position substituent modulates interaction with viral hemagglutinin [1].
-
Anti-inflammatory Agents: Used in the design of non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX enzymes, offering a variant to the Indomethacin scaffold [2].
Sourcing Strategy & Supplier Landscape
The supply chain for CAS 1368908-38-6 is bifurcated into "Catalog Suppliers" (for gram-scale R&D) and "Custom Synthesis Partners" (for kilogram-scale GMP). Unlike its methoxy counterpart, this ethoxy derivative is often a make-to-order item in bulk quantities.
Supplier Tiers
| Tier | Supplier Type | Typical Scale | Lead Time | Purity Risk |
| Tier 1 | Global Catalog Aggregators (e.g., BLDpharm, Bidepharm) | 1g – 100g | 1–2 Weeks | Low (Pre-tested batches) |
| Tier 2 | Niche Building Block Vendors (e.g., Chem-Impex, Combi-Blocks) | 100g – 1kg | 2–4 Weeks | Low-Medium |
| Tier 3 | Custom Synthesis CROs (China/India based) | > 1kg | 4–8 Weeks | Medium (Requires validation) |
Sourcing Decision Matrix
The following workflow illustrates the decision logic for procuring this intermediate based on project phase and risk tolerance.
Figure 1: Decision matrix for sourcing this compound based on scale and availability.
Synthesis & Impurity Profiling[9]
Understanding the synthesis is crucial for anticipating impurities in the supplied material. The industrial route typically employs the Nenitzescu or Fischer Indole Synthesis .
Dominant Synthetic Route (Fischer Indole)
Most suppliers manufacture this compound via the Fischer Indole synthesis due to the availability of 4-ethoxyphenylhydrazine.
-
Formation of Hydrazone: Reaction of 4-ethoxyphenylhydrazine hydrochloride with ethyl acetoacetate .
-
Cyclization: Acid-catalyzed cyclization (using ZnCl₂ or Polyphosphoric acid) yields the Ethyl ester intermediate (Ethyl 5-ethoxy-2-methylindole-3-carboxylate).
-
Hydrolysis: Saponification of the ester using NaOH/KOH followed by acidification to yield the free acid (Target Compound).
Impurity Markers
When auditing a supplier's Certificate of Analysis (CoA), look for these specific impurities:
-
Impurity A (Starting Material): 4-Ethoxyphenylhydrazine (Genotoxic concern).
-
Impurity B (Intermediate): Ethyl 5-ethoxy-2-methylindole-3-carboxylate (Incomplete hydrolysis).
-
Impurity C (Regioisomer): 7-Ethoxy isomer (Possible if 3-ethoxyphenylhydrazine was present as an impurity in the starting material).
Figure 2: Primary synthetic pathway identifying the origin of potential ester and hydrazine impurities.
Quality Control & Characterization Protocols
To ensure the material meets pharmaceutical research standards, the following testing protocol is recommended upon receipt.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow powder |
| Purity | HPLC (C18, ACN:Water) | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure (Check ethoxy triplet/quartet) |
| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm (from hydrolysis) |
| Loss on Drying | Gravimetric | < 1.0% |
¹H-NMR Interpretation Guide
When validating the spectrum in DMSO-d₆:
-
Carboxylic Acid: Broad singlet at ~12.0 ppm.[4]
-
Indole NH: Broad singlet at ~11.5 ppm.
-
Ethoxy Group: Quartet at ~4.0 ppm (2H) and Triplet at ~1.3 ppm (3H).
-
C2-Methyl: Singlet at ~2.6 ppm (3H).
-
Aromatic Protons: Multiplets between 6.7 – 7.5 ppm (3H).
References
-
National Institutes of Health (NIH). (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PMC. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (1973). General Procedure for Indole Synthesis (Nenitzescu/Fischer). Org. Synth. 1973, 53, 184. Retrieved February 23, 2026, from [Link]
Sources
Methodological & Application
synthesis of 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid via Nenitzescu reaction
This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid . While the Nenitzescu reaction classically yields 5-hydroxy derivatives, this guide integrates the necessary downstream modifications (O-alkylation and ester hydrolysis) to achieve the target 5-ethoxy acid scaffold with high purity.
Part 1: Core Directive & Scientific Context
Executive Summary
The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as a core for diversely bioactive molecules including serotonin analogs and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1][2][3] This protocol details the synthesis of This compound , a specific derivative often required as a metabolic probe or structural analog in SAR studies.
The route utilizes the Nenitzescu Indole Synthesis , a convergent assembly of
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases:
-
Assembly: Construction of the indole core via Nenitzescu condensation.[1][2][3][4][5]
-
Functionalization: Williamson ether synthesis to install the 5-ethoxy group.
-
Deprotection: Saponification of the C3-ester to the final carboxylic acid.
Figure 1: Retrosynthetic logic flow from target acid to commercially available precursors.
Part 2: Experimental Protocols
Reagents and Materials
| Reagent | CAS No.[1] | Role | Purity Req. |
| 106-51-4 | Electrophile | >98% (Sublimed if dark) | |
| Ethyl 3-aminocrotonate | 626-34-6 | Enamine Nucleophile | 99% |
| Nitromethane | 75-52-5 | Solvent (Step 1) | ACS Reagent |
| Ethyl Iodide | 75-03-6 | Alkylating Agent | 99% |
| Potassium Carbonate | 584-08-7 | Base | Anhydrous, Powder |
| Sodium Hydroxide | 1310-73-2 | Hydrolysis Base | Pellets |
Step 1: The Nenitzescu Condensation
Objective: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate.[2][6][7] Rationale: While acetone is the "classic" solvent, nitromethane or dichloromethane (DCM) are preferred in modern applications due to higher yields and cleaner reaction profiles, minimizing the polymerization of the quinone.
Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve
-benzoquinone (5.4 g, 50 mmol) in nitromethane (50 mL).-
Critical Check: The quinone solution should be bright yellow. If brown/black, the quinone has degraded; sublimation is required.
-
-
Addition: Dissolve ethyl 3-aminocrotonate (6.5 g, 50 mmol) in nitromethane (20 mL). Add this solution dropwise to the quinone solution over 30 minutes at room temperature.
-
Observation: The reaction is exothermic.[8] The color will darken to deep red/brown.
-
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Mechanistic Note: The reaction proceeds via a Michael addition, followed by isomerization, oxidation (by excess quinone or air), and cyclization.
-
-
Workup:
-
Evaporate the solvent under reduced pressure (rotary evaporator).
-
The residue is often a dark oil or solid. Triturate the residue with cold acetone or dichloromethane to precipitate the product.
-
Filter the solid.[8] The crude product is typically a beige to light brown powder.
-
-
Purification: Recrystallize from ethanol.
-
Yield: ~45-55% (approx. 5.0 - 6.0 g).
-
Characterization: MP: 205-208 °C.[9]
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of Ethyl 5-ethoxy-2-methylindole-3-carboxylate.
Protocol:
-
Setup: In a 100 mL round-bottom flask, suspend Ethyl 5-hydroxy-2-methylindole-3-carboxylate (2.19 g, 10 mmol) in anhydrous acetone (or DMF) (30 mL).
-
Base Addition: Add anhydrous potassium carbonate (
) (2.76 g, 20 mmol). Stir for 15 minutes to deprotonate the phenolic hydroxyl.-
Note: The mixture may turn a different shade (often greenish or darker) upon deprotonation.
-
-
Alkylation: Add ethyl iodide (1.2 mL, 15 mmol) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 6–12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a higher running spot ( ). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, KI). Wash the filter cake with acetone. -
Evaporate the filtrate to dryness.
-
-
Purification: The residue is usually pure enough for the next step. If necessary, recrystallize from ethanol/water.
-
Yield: ~80-90%.
-
Step 3: Ester Hydrolysis (Saponification)
Objective: Synthesis of this compound.
Protocol:
-
Dissolution: Dissolve the ethyl ester from Step 2 (2.47 g, 10 mmol) in Ethanol (20 mL).
-
Base Hydrolysis: Add a solution of NaOH (2.0 g, 50 mmol) in Water (10 mL).
-
Reflux: Heat the mixture to reflux (80 °C) for 4 hours.
-
Check: The solution should become homogenous.
-
-
Acidification:
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL).
-
Slowly acidify with 6M HCl to pH ~2 while stirring vigorously.
-
Observation: The product will precipitate as a white or off-white solid.
-
-
Isolation: Filter the precipitate, wash thoroughly with water to remove salts, and dry in a vacuum oven at 50 °C.
-
Final Yield: ~85-95%.
-
Appearance: White to off-white crystalline solid.
-
Part 3: Visualization & Mechanism
Reaction Mechanism & Pathway
The following diagram illustrates the mechanistic flow, highlighting the critical oxidation step inherent to the Nenitzescu reaction.
Figure 2: Mechanistic pathway from precursors to the final carboxylic acid.
Experimental Workflow
Figure 3: Operational workflow for the 3-step synthesis.
Part 4: Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6, 400 MHz):
- 11.5 (s, 1H, NH)
- 12.0 (br s, 1H, COOH)
- 7.3 (d, 1H, C7-H)
- 7.1 (s, 1H, C4-H)
- 6.7 (dd, 1H, C6-H)
- 4.0 (q, 2H, O-CH2-CH3)
- 2.6 (s, 3H, C2-CH3)
- 1.3 (t, 3H, O-CH2-CH3)
-
Key Diagnostic: Disappearance of the ethyl ester quartet/triplet signals (from the ester moiety) and retention of the ethyl ether signals.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Degraded Quinone | Sublime |
| Dark/Tar Formation | Polymerization | Add enamine slowly. Keep temperature controlled. Use Nitromethane or DCM instead of Acetone. |
| Incomplete Alkylation | Wet Solvent/Base | Use anhydrous Acetone and fresh |
| No Precipitation in Step 3 | pH too high | Ensure pH reaches ~2. If oil forms, scratch with glass rod or cool to 4 °C. |
References
-
Nenitzescu, C. D. (1929).[3][10] "Dérivés du 5-hydroxyindole". Bulletin de la Société Chimique de France, 45, 37–44. Link (Historical Reference)
-
Allen, G. R. (1973).[10] "The Nenitzescu Indole Synthesis". Organic Reactions, 20, 337–454. Link (Comprehensive Review)
-
Katkevica, D., et al. (2004). "Nenitzescu reaction in polar solvents". Chemistry of Heterocyclic Compounds, 40, 300–306. Link (Solvent Optimization)
-
PubChem. (2023). "Ethyl 5-hydroxy-2-methylindole-3-carboxylate (CID 82073)".[11] National Center for Biotechnology Information. Link (Compound Data)
-
Organic Syntheses. (1977). "Ethyl 5-Hydroxy-2-methylindole-3-carboxylate".[2][6][7][9][11] Org. Synth., 57, 63. (Standard Protocol Basis).
Sources
- 1. mdpi.com [mdpi.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. PubChemLite - Ethyl 1-ethyl-5-hydroxy-2-methyl-1h-indole-3-carboxylate (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE | 7598-91-6 [chemicalbook.com]
- 10. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 5-Ethoxyindoles via the Nenitzescu Reaction
For: Researchers, scientists, and drug development professionals
Abstract
The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including neurotransmitters and novel anti-tumor agents.[1] The Nenitzescu indole synthesis, first reported by Costin D. Nenitzescu in 1929, remains a powerful and direct method for constructing this valuable heterocyclic system from simple precursors.[1][2][3] This application note provides an in-depth guide to the synthesis of 5-hydroxyindoles through the reaction of p-benzoquinone and ethyl acetoacetate derivatives, followed by a protocol for its subsequent conversion to a 5-ethoxyindole. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters for reaction optimization, offering a comprehensive resource for researchers in organic synthesis and drug discovery.
Scientific Foundation & Mechanistic Overview
The Nenitzescu reaction is fundamentally the condensation of a 1,4-quinone with an enamine, most commonly a β-aminocrotonic ester, to yield a 5-hydroxyindole.[2] The enamine, ethyl 3-aminocrotonate, is readily prepared from ethyl acetoacetate and serves as the key nucleophilic component in this synthesis.
The currently accepted mechanism proceeds through a sequence of well-defined steps:[1][4]
-
Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition (Michael addition) of the electron-rich enamine to the p-benzoquinone acceptor.[1]
-
Tautomerization: The resulting zwitterionic intermediate rapidly tautomerizes to form a more stable hydroquinone adduct.[5]
-
Intramolecular Cyclization: A nucleophilic attack from the enamine's nitrogen atom onto one of the quinone's carbonyl carbons initiates the formation of the five-membered pyrrole ring.[1][4]
-
Dehydration & Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the stable, aromatic indole ring system.[1]
This mechanistic pathway is visualized in the diagram below.
Caption: Figure 1: Nenitzescu Indole Synthesis Mechanism
Experimental Protocols
This section is divided into two core protocols: the initial Nenitzescu synthesis to create the 5-hydroxyindole core, and the subsequent etherification to yield the target 5-ethoxyindole.
Protocol 1: Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate
This protocol details the foundational Nenitzescu reaction.
Materials & Reagents:
-
p-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Solvent (e.g., Dichloromethane (DCM), Nitromethane, or Acetone)
-
Lewis Acid Catalyst (optional, e.g., Zinc Iodide (ZnI₂))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-benzoquinone (1.0 eq) in the chosen solvent (approx. 10 mL per gram of quinone).
-
Reagent Addition: To the stirring solution, add ethyl 3-aminocrotonate (1.0 - 1.2 eq). A slight excess of the enamine can help drive the reaction to completion.
-
Catalysis (Optional but Recommended): For improved reaction rates and yields, a Lewis acid catalyst can be introduced. For example, ZnI₂ (0.1 eq) has been shown to be effective.[6]
-
Reaction Conditions: Stir the mixture at room temperature or heat gently to 40-50°C. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture in vacuo to obtain the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel.[7] A gradient elution system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate), is typically effective for isolating the desired product.
-
Characterization: Confirm the structure of the purified ethyl 5-hydroxy-2-methylindole-3-carboxylate using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Ethyl 5-Ethoxy-2-methylindole-3-carboxylate
This protocol utilizes a standard Williamson ether synthesis to convert the phenolic hydroxyl group to an ethoxy ether.
Materials & Reagents:
-
Ethyl 5-hydroxy-2-methylindole-3-carboxylate (from Protocol 1)
-
Ethyl iodide (or Diethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Dissolve the 5-hydroxyindole (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. This base is sufficient to deprotonate the phenolic hydroxyl.
-
Alkylation: Add the ethylating agent, ethyl iodide (1.5 eq), to the suspension.
-
Reaction Conditions: Heat the mixture to 50-60°C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, ethyl acetate/hexane eluent system) to yield the final ethyl 5-ethoxy-2-methylindole-3-carboxylate.
Optimization & Field-Proven Insights (E-E-A-T)
The success and efficiency of the Nenitzescu synthesis are highly dependent on carefully chosen reaction conditions.
-
Choice of Solvent: The reaction performs best in polar solvents.[1] Nitromethane and acetic acid have been reported as effective solvents.[6] The choice can influence reaction rate and, in some cases, the product distribution between the desired indole and a potential benzofuran side-product.[8][9]
-
Catalysis: While the reaction can proceed thermally, catalysis is often employed to improve efficiency. Lewis acids like zinc halides (ZnCl₂, ZnI₂) are particularly effective at enhancing the cyclization step.[6] Studies have shown that with 8 mol% of ZnI₂ in CH₂Cl₂, yields can reach as high as 92%.[6]
-
Temperature Control: Moderate temperatures (room temperature to ~50°C) are generally optimal. While higher temperatures can accelerate the reaction, they also increase the risk of polymerization of the benzoquinone starting material, leading to lower yields and more complex purification.[1][6]
-
Stoichiometry: The molar ratio of reactants is a key parameter. While a 1:1 ratio can be effective, using a slight excess of the benzoquinone (1.2-1.6 equivalents) is common in large-scale syntheses to ensure complete conversion of the enamine.[1]
Data Summary: Influence of Conditions
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Acetone | Reflux | - | Moderate | |
| (R,R)-cat2 (10) | DCE | 40 | 18 | 83 | |
| ZnI₂ (8) | CH₂Cl₂ | -45 to -30 | 15 | 92 | [6] |
| AlCl₃ | - | - | - | Moderate | [6] |
| CAN (5) | Ethanol | RT | - | 53-96 | [6] |
Table 1: Comparison of reported reaction conditions for Nenitzescu indole synthesis. Note that catalysts and substrates may vary between studies.
Overall Experimental Workflow
The complete synthetic pathway from starting materials to the final 5-ethoxyindole product is outlined below.
Caption: Figure 2: Overall Synthetic Workflow
Conclusion
The Nenitzescu reaction provides a reliable and versatile pathway for the synthesis of functionalized 5-hydroxyindoles. By understanding the core mechanism and carefully controlling key experimental parameters such as solvent, temperature, and catalysis, researchers can optimize this reaction to achieve high yields of the desired indole product. The subsequent etherification is a straightforward transformation that grants access to a diverse range of 5-alkoxyindole derivatives, which are of significant interest in the development of new therapeutic agents. This guide serves as a practical and authoritative resource for the successful application of this important synthetic methodology.
References
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]
-
Nenitzescu indole synthesis. Wikipedia. [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]
-
Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Bentham Science Publishers. [Link]
-
Nenitzescu Indole Synthesis. SynArchive. [Link]
-
Nenitzescu Indole Synthesis. Cambridge University Press. [Link]
-
Atroposelective Nenitzescu Indole Synthesis. PubMed. [Link]
-
Multivariate screening of reaction conditions, optimization towards... ResearchGate. [Link]
-
Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D - RSC Publishing. [Link]
-
The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Hydrolysis of Ethyl 5-Ethoxy-2-Methylindole-3-Carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of Indole-3-Carboxylic Acids
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The conversion of stable indole-3-carboxylate esters to their corresponding carboxylic acids is a critical transformation, unlocking a versatile functional handle for further molecular elaboration, such as amide bond formation or other derivatizations. This document provides a detailed protocol for the saponification of ethyl 5-ethoxy-2-methylindole-3-carboxylate, a common intermediate in the synthesis of bioactive molecules.[2]
The protocol herein is grounded in the principles of base-catalyzed ester hydrolysis, a robust and widely-used reaction in organic synthesis.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a validated step-by-step experimental procedure, and address common challenges to ensure a high-yielding and reproducible outcome.
Reaction Principle: The Saponification Mechanism
The hydrolysis of an ester under basic conditions, known as saponification, is a cornerstone reaction in organic chemistry.[3][4] The process is effectively irreversible, driven by a final, thermodynamically favorable acid-base reaction.
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OEt) as the leaving group. This results in the formation of the carboxylic acid.
-
Deprotonation (Irreversible Step): The newly formed carboxylic acid (a weak acid) is immediately deprotonated by the strongly basic medium (either unreacted hydroxide or the expelled ethoxide). This acid-base reaction forms the carboxylate salt and is the driving force that makes the overall reaction irreversible under these conditions.[4][5]
An acidic workup is required in the final stage to protonate the carboxylate salt and isolate the desired neutral carboxylic acid.[6]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of ethyl 5-ethoxy-2-methylindole-3-carboxylate to yield 5-ethoxy-2-methylindole-3-carboxylic acid.
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethyl 5-ethoxy-2-methylindole-3-carboxylate | Round-bottom flask (appropriate size) |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reflux condenser |
| Ethanol (EtOH) or Methanol (MeOH), reagent grade | Magnetic stirrer and hotplate |
| Deionized Water (H₂O) | Magnetic stir bar |
| Hydrochloric Acid (HCl), concentrated or 2M solution | Beakers and Erlenmeyer flasks |
| Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) | Büchner funnel and filter flask |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | pH paper or pH meter |
| TLC plates (Silica gel 60 F254) | Rotary evaporator |
| TLC developing chamber | Vacuum source |
Step-by-Step Hydrolysis Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-ethoxy-2-methylindole-3-carboxylate (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol (approx. 10-20 mL per gram of ester).[6]
-
In a separate beaker, prepare an aqueous solution of a base. Dissolve sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in water. Using an excess of hydroxide ensures the reaction goes to completion.[6]
-
Add the aqueous base solution to the stirred solution of the ester at room temperature.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 80-100°C depending on the alcohol used).[6]
-
Maintain reflux with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate against a spot of the starting material. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being a carboxylic acid, is significantly more polar than the starting ester and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
Wash the aqueous solution with a water-immiscible organic solvent like ethyl acetate or diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath.
-
Slowly and carefully acidify the aqueous solution by adding hydrochloric acid dropwise with stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ~2-3).
-
The desired carboxylic acid product will precipitate as a solid.[8]
-
Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]
-
Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts (e.g., NaCl or KCl).
-
Dry the purified product under vacuum to a constant weight.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can be performed.[7][9]
-
Summary of Reaction Parameters
| Parameter | Recommended Conditions |
| Starting Material | Ethyl 5-ethoxy-2-methylindole-3-carboxylate |
| Base | NaOH or KOH (2.0 - 3.0 molar equivalents) |
| Solvent System | Ethanol/Water or Methanol/Water |
| Temperature | Reflux (80-100 °C) |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Work-up Acid | Hydrochloric Acid (HCl) to pH 2-3 |
| Expected Yield | > 90% |
Experimental Workflow Visualization
Caption: Workflow for the hydrolysis of an indole ester.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains on TLC) | - Insufficient amount of base.- Reaction time is too short.- Temperature is too low. | - Add an additional equivalent of base and continue reflux.- Extend the reaction time, monitoring by TLC.- Ensure the mixture is vigorously refluxing. |
| Low Product Yield | - Incomplete precipitation during acidification.- Product is partially soluble in the wash solvent.- Loss of product during transfers. | - Ensure pH is sufficiently low (~2) and allow ample time for precipitation in an ice bath.- Use a minimal amount of cold water for washing the filtered solid.- Perform extractions and transfers carefully. |
| Oily Product Instead of Solid | - Presence of impurities lowering the melting point.- Incomplete removal of organic solvents from the work-up. | - Ensure the aqueous layer is thoroughly washed before acidification.- After acidification, try scratching the inside of the flask with a glass rod to induce crystallization.- Purify the crude product via recrystallization or column chromatography.[7] |
| Product is Difficult to Filter | - Very fine, amorphous precipitate. | - Allow the precipitate to "digest" by stirring in the cold acidic solution for a longer period (1-2 hours) to form larger crystals.- Consider using a celite pad in the Büchner funnel to aid filtration. |
References
- BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal. Tech Support Document.
- Chippada, A. R., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 733-742.
- Cohen, J. D., & Bialek, K. (1984). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 74(4), 841–844.
- Fox, S. W., & Bullock, M. W. (1955). Indole-3-acetic Acid. Organic Syntheses, 35, 59.
- Ismail, M. M. F., et al. (2016).
- Karlos³. (2007, March 15).
- OperaChem. (2024, April 27).
- Reisman, S. E., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5768–5771.
- Shinde, S. B., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 848-857.
- Sigma-Aldrich. (n.d.).
- Smith, B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 216-228.
- Various Authors. (n.d.).
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Welmaker, G. S., & Tadayon, S. (2002). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 78, 175.
- Xiao, Z., et al. (2022). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry, 87(20), 13466–13478.
- Zhdankin, V. V. (2022, October 27).
- Zuman, P. (2020, February 22).
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Indole-3-Carbinol Oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Recrystallization Protocols for 5-Ethoxy-2-methylindole-3-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-Ethoxy-2-methylindole-3-carboxylic acid is a critical intermediate in the synthesis of bioactive indole derivatives, including non-steroidal anti-inflammatory drugs (NSAIDs) and serotonin receptor antagonists. Typically synthesized via the Nenitzescu indole synthesis (condensation of ethyl 3-aminocrotonate with p-benzoquinone derivatives) followed by hydrolysis, the crude acid often contains specific impurities:
-
Oxidation Byproducts: Colored quinone-like species (red/brown) inherent to indole chemistry.
-
Inorganic Salts: Residues from the alkaline hydrolysis of the precursor ester.
-
Decarboxylation Products: 5-ethoxy-2-methylindole (formed if the acid is overheated).
This guide provides an optimized purification strategy focusing on Aqueous Ethanol and Glacial Acetic Acid systems. These solvents balance the amphiphilic solubility profile of the molecule while mitigating the risk of thermal decarboxylation.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must analyze the functional groups governing the molecule's lattice energy and solvation.
| Functional Group | Property | Solubility Implication |
| Indole Core | Aromatic, Hydrophobic | Requires organic solvent for dissolution (e.g., alcohols, esters). |
| -COOH (C3) | Acidic, H-bond Donor/Acceptor | High polarity; soluble in basic aqueous media or hot polar protic solvents. |
| -OEt (C5) | Lipophilic Ether Linkage | Increases solubility in organic solvents compared to the 5-hydroxy analog. |
| -CH₃ (C2) | Steric Bulk, Hydrophobic | Slightly reduces water solubility; stabilizes the crystal lattice. |
Critical Control Point (Thermal Instability): Indole-3-carboxylic acids are prone to decarboxylation at temperatures approaching their melting points (>200°C) or upon prolonged reflux in high-boiling solvents. Mechanistic Insight: The electron-rich indole ring facilitates the loss of CO₂ to form the thermodynamically stable C3-protonated indole. Protocol constraints: Avoid boiling solvents >100°C for extended periods.
Decision Matrix: Solvent Selection
Use the following logic to determine the appropriate solvent system for your specific crude batch.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude impurity profile.
Experimental Protocols
Protocol A: Aqueous Ethanol (Standard Method)
Best for: Crude material with >85% purity and minimal salt contamination. Mechanism: The "Good Solvent" (Ethanol) dissolves the organic indole; the "Anti-Solvent" (Water) dramatically reduces solubility upon cooling, forcing crystallization while keeping polar impurities in the mother liquor.
Reagents:
-
Ethanol (95% or Absolute)
-
Deionized Water
-
Activated Carbon (Norit or Darco G-60)
Step-by-Step Workflow:
-
Slurry Generation: Place 10.0 g of crude 5-ethoxy-2-methylindole-3-carboxylic acid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.
-
Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Note: If the solid does not dissolve completely after 10 mins of reflux, add Ethanol in 5 mL portions.
-
-
Impurity Scavenging: Once dissolved, remove from heat source briefly. Add 0.5 g Activated Carbon. Return to reflux for 5–10 minutes.
-
Caution: Adding carbon to a boiling solution can cause flash boil-over. Cool slightly before addition.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel (with Celite pad) to remove carbon.
-
Nucleation Setup: Reheat the filtrate to boiling. Slowly add hot Deionized Water (approx. 20–30 mL) until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of Ethanol to clear the solution.
-
Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (20–25°C) over 2 hours.
-
Why: Slow cooling promotes larger, purer crystals and prevents oiling out.
-
-
Final Chill: Cool in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the white/off-white needles. Wash with cold 50% EtOH/Water. Dry under vacuum at 50°C.
Protocol B: Glacial Acetic Acid (High Purity Method)
Best for: Darkly colored crude or material containing inorganic salts (NaCl/Na₂SO₄) from the hydrolysis step. Mechanism: Inorganic salts are insoluble in hot acetic acid and can be filtered off. The indole acid has a steep solubility curve in AcOH.
Reagents:
-
Glacial Acetic Acid (AcOH)
-
Activated Carbon
Step-by-Step Workflow:
-
Dissolution: Suspend 10.0 g of crude acid in 60 mL of Glacial Acetic Acid.
-
Heating: Heat to boiling (approx. 118°C).
-
Critical Control: Do not reflux for >15 minutes to avoid thermal decarboxylation.
-
-
Salt Removal: If inorganic salts remain undissolved (white granular solid at the bottom), perform a hot filtration immediately.
-
Carbon Treatment: (Optional) If the solution is dark red, add carbon, reflux for 2 mins, and hot filter.
-
Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize as dense prisms.
-
Isolation: Filter the solid.
-
Washing (Crucial): Wash the filter cake with a small amount of cold AcOH, followed by copious amounts of Water to remove the acetic acid trapped in the lattice.
-
Drying: Dry heavily under vacuum to remove traces of acetic acid (smell check required).
Process Visualization
The following diagram illustrates the purification lifecycle, highlighting the critical filtration steps that define product quality.
Figure 2: Operational workflow for the purification of 5-ethoxy-2-methylindole-3-carboxylic acid.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added (Protocol A). | Reheat to dissolve.[1] Add a small amount of EtOH. Add a "seed crystal" at 40°C. |
| Low Yield | Too much solvent used during dissolution. | Concentrate mother liquor by rotary evaporation (max 50°C) and chill again. |
| Product is Pink | Oxidation impurities remain. | Repeat Protocol A, increasing the amount of Activated Carbon. Ensure rapid filtration. |
| Melting Point Low | Solvent occlusion or decarboxylation. | Dry sample at 60°C under high vacuum for 24h. Check NMR for solvent peaks. |
Validation Metrics:
-
Appearance: White to off-white microcrystalline powder.
-
Melting Point: ~205–210°C (with decomposition). Note: Literature values vary based on heating rate due to decarboxylation.
-
TLC: Silica gel (DCM:MeOH 9:1). Single spot visualization under UV (254 nm).
References
-
Nenitzescu Indole Synthesis: Allen, G. R.[2][3] The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.[4][2][3][5]Organic Reactions1973 , 20, 337.[2] Link
-
Analogous Purification (Ethyl Ester): Gassman, P. G.; van Bergen, T. J. Ethyl 2-Methylindole-5-carboxylate.[1]Organic Syntheses1976 , 56, 72. (Demonstrates ethanol recrystallization for methylindole carboxylates). Link
-
Solubility & Properties: PubChem Compound Summary for 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid (Analog). National Library of Medicine. (Accessed 2023).[6] Link
-
Impurity Profiles: BenchChem Troubleshooting Guide. Common impurities in methyl indole-3-carboxylate and their removal.Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. organicreactions.org [organicreactions.org]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 6. reddit.com [reddit.com]
Strategic Selection of Lewis Acid Catalysts for the Synthesis of 5-Ethoxyindole via Fischer Indolization
An Application Guide for Researchers
Abstract
The 5-ethoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, most commonly achieved via the Fischer indole synthesis, is critically dependent on the choice of an acid catalyst. This application note provides an in-depth guide for researchers on the strategic selection of Lewis acid catalysts for this transformation. We delve into the mechanistic role of Lewis acids, offer a comparative analysis of common catalysts, and provide detailed, validated protocols for the synthesis and screening of catalysts to optimize the preparation of 5-ethoxyindole.
Introduction: The Significance of 5-Ethoxyindole
Indole derivatives are foundational motifs in a vast number of natural products and pharmaceuticals.[1][2][3] The introduction of an ethoxy group at the 5-position of the indole ring modulates the electronic properties and lipophilicity of the molecule, making 5-ethoxyindole and its derivatives valuable intermediates in drug discovery programs targeting a range of conditions, from inflammation to neurological disorders.[4][5]
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains the most robust and widely used method for constructing the indole nucleus.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[8][9] The success of this synthesis, particularly in terms of yield and purity, is profoundly influenced by the choice of the acid catalyst. While Brønsted acids can be used, Lewis acids often offer superior performance and milder reaction conditions.[1][6]
This guide provides the underlying principles and practical steps for selecting the optimal Lewis acid catalyst for the synthesis of 5-ethoxyindole, empowering researchers to enhance reaction efficiency and accelerate their research pipelines.
The Mechanistic Role of Lewis Acids in Fischer Indolization
A Lewis acid is an electron-pair acceptor that functions by activating substrates toward nucleophilic attack or rearrangement.[10][11] In the Fischer indole synthesis, the Lewis acid (LA) plays a multifaceted role, catalyzing several key steps of the reaction cascade. Understanding this role is paramount to making an informed catalyst selection.
The generally accepted mechanism proceeds as follows[1][6][8]:
-
Hydrazone Formation (Optional Pre-step or In Situ): The reaction begins with the condensation of 4-ethoxyphenylhydrazine with an appropriate ketone or aldehyde (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone. This step is also acid-catalyzed.
-
Coordination and Tautomerization: The Lewis acid coordinates to the imine nitrogen of the phenylhydrazone. This activation facilitates tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The protonated or Lewis acid-activated enamine undergoes a[6][6]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.
-
Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, which is often the thermodynamic driving force of the reaction, to yield the final aromatic indole product.
The Lewis acid's primary function is to accelerate the tautomerization and the critical[6][6]-sigmatropic rearrangement, which are often the rate-limiting steps.
Caption: Lewis Acid-Catalyzed Fischer Indole Synthesis Workflow.
A Comparative Guide to Common Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter that depends on the substrate's reactivity, desired reaction conditions (temperature, solvent), and economic considerations. While a wide array of Lewis acids exist, a few have become workhorses in indole synthesis.[6][12]
| Lewis Acid Catalyst | Typical Conditions | Strengths | Weaknesses |
| Zinc Chloride (ZnCl₂) | High temperature (150-200 °C), often neat or in high-boiling solvents (e.g., triethylene glycol).[13][14] | Inexpensive, readily available, highly effective for many substrates.[8][13] | Requires harsh conditions, can lead to degradation of sensitive substrates, often needed in stoichiometric amounts.[15] |
| Boron Trifluoride (BF₃·OEt₂) | Moderate to high temperatures, often in solvents like acetic acid or toluene.[2][6] | Highly effective, commercially available as an easy-to-handle etherate complex. | Moisture-sensitive, can be corrosive, may require stoichiometric quantities. |
| Aluminum Chloride (AlCl₃) | Variable temperatures, often used in Friedel-Crafts-type reactions.[1][6] | Strong Lewis acid, very effective at promoting cyclization. | Highly moisture-sensitive, can generate HCl, potentially leading to side reactions, especially with methoxy-substituted rings.[16] |
| Scandium Triflate (Sc(OTf)₃) | Mild temperatures (RT to 80 °C), often in polar aprotic solvents.[17][18] | Very powerful catalyst (effective at low loadings), water-tolerant, reusable, promotes reactions under mild conditions.[19][20] | Significantly more expensive than other options. |
| Polyphosphoric Acid (PPA) | High temperature (often >100 °C). | Acts as both catalyst and solvent, effective for difficult cyclizations. | Viscous and difficult to handle, workup can be challenging.[8] |
Expert Insight: For the synthesis of 5-ethoxyindole, the electron-donating nature of the ethoxy group generally facilitates the reaction.[21] This allows for the potential use of milder catalysts. While ZnCl₂ is a classic choice, its high-temperature requirement can risk side reactions. BF₃·OEt₂ offers a good balance of reactivity and manageable conditions. For sensitive downstream applications or complex substrates where maximizing yield is critical, the higher cost of Sc(OTf)₃ can be justified by its efficiency and mildness.[19]
Caption: Decision tree for Lewis acid catalyst selection.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and analysis. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Ethoxyphenylhydrazone of Diethyl Ketone
This protocol details the formation of the hydrazone precursor. This intermediate can be isolated and purified before cyclization, which can often improve the final yield and purity of the indole.
Materials:
-
4-Ethoxyphenylhydrazine hydrochloride (1.0 eq)
-
Diethyl ketone (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a 1:1 mixture of ethanol and water.
-
Add diethyl ketone (1.1 eq) to the solution dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature. The formation of a precipitate indicates product formation.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any inorganic salts.
-
Dry the resulting solid under vacuum. The 4-ethoxyphenylhydrazone can be used in the next step without further purification.
Protocol 2: Classic Synthesis of 5-Ethoxy-2,3-diethylindole using Zinc Chloride (ZnCl₂)
This protocol uses a traditional, robust, and cost-effective Lewis acid.
Materials:
-
4-Ethoxyphenylhydrazone of diethyl ketone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 - 4.0 eq)
-
High-boiling point solvent (e.g., triethylene glycol) (optional, can be run neat)
Procedure:
-
Caution: This reaction is typically run at high temperatures. Ensure the setup is secure and behind a blast shield.
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4-ethoxyphenylhydrazone (1.0 eq) and anhydrous ZnCl₂ (3.0 eq).
-
If using a solvent, add triethylene glycol. A recent efficient method utilizes a catalytic quantity of ZnCl₂ (10 mol%) in triethylene glycol under controlled microwave irradiation.[13][14]
-
Heat the mixture with vigorous stirring to 170-180 °C. The mixture will melt and darken.
-
Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC (a sample can be taken, quenched in water, and extracted with ethyl acetate).
-
Cool the reaction mixture to approximately 100 °C and cautiously pour it into a beaker of ice water with stirring.
-
The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-ethoxy-2,3-diethylindole.
Protocol 3: Mild Synthesis of 5-Ethoxy-2,3-diethylindole using Scandium Triflate (Sc(OTf)₃)
This protocol is ideal for substrates that may be sensitive to the harsh conditions of the traditional ZnCl₂ method.
Materials:
-
4-Ethoxyphenylhydrazone of diethyl ketone (1.0 eq)
-
Scandium (III) Triflate (Sc(OTf)₃) (5-10 mol%)
-
Acetonitrile or Dichloromethane (anhydrous)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the 4-ethoxyphenylhydrazone (1.0 eq) and anhydrous acetonitrile.
-
Add Sc(OTf)₃ (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C for acetonitrile) and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 5-ethoxy-2,3-diethylindole.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (e.g., hydrated ZnCl₂); Insufficient temperature; Decomposition of starting material or product. | Ensure the Lewis acid is anhydrous. Gradually increase the reaction temperature while monitoring by TLC. Switch to a milder catalyst like Sc(OTf)₃ if decomposition is suspected.[16] |
| Formation of Byproducts | Side reactions due to harsh conditions; For chlorinated solvents/catalysts, potential for abnormal reactions (e.g., displacement of the ethoxy group). | Lower the reaction temperature. Consider a two-step procedure with isolation of the hydrazone.[16] Avoid using HCl as a catalyst with methoxy/ethoxy-substituted phenylhydrazines to prevent chlorinated impurities.[16] |
| Difficult Workup | Use of viscous catalysts like PPA; Emulsion formation during extraction. | For PPA, quench by pouring onto a large amount of crushed ice and stir until the solid dissolves before extraction. To break emulsions, add a small amount of brine to the separatory funnel. |
Conclusion
The selection of a Lewis acid catalyst is a pivotal decision in the synthesis of 5-ethoxyindole. While traditional catalysts like ZnCl₂ are cost-effective and powerful, they often necessitate harsh conditions that can be detrimental to overall yield and purity. Modern catalysts, such as Sc(OTf)₃, provide a milder, highly efficient alternative, albeit at a higher cost. By understanding the underlying reaction mechanism and considering factors such as substrate sensitivity, cost, and scale, researchers can strategically choose the most appropriate catalyst. The protocols provided herein offer validated starting points for both classic and modern approaches to synthesizing this valuable pharmaceutical building block.
References
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Besselièvre, F., & Piguel, S. (2005). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. Organic Letters, 8(3), 367–370. (URL: [Link])
-
Velezheva, V. S., et al. (2008). The role of a Lewis acid in the Nenitzescu indole synthesis. Tetrahedron Letters, 49(45), 6439-6442. (URL: [Link])
-
Armstrong, E. L., et al. (2013). Scandium Triflate-Catalyzed Nucleophilic Additions to Indolylmethyl Meldrum's Acid Derivatives via a Gramine-Type Fragmentation: Synthesis of Substituted Indolemethanes. The Journal of Organic Chemistry, 78(20), 10534–10540. (URL: [Link])
-
Besselièvre, F., & Piguel, S. (2006). A new approach to difficult Fischer synthesis: the use of zinc chloride catalyst in triethylene glycol under controlled microwave irradiation. Organic Letters, 8(3), 367-70. (URL: [Link])
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])
-
Armstrong, E. L., et al. (2013). Scandium triflate-catalyzed nucleophilic additions to indolylmethyl Meldrum's acid derivatives via a gramine-type fragmentation: synthesis of substituted indolemethanes. The Journal of Organic Chemistry, 78(20), 10534-40. (URL: [Link])
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. (URL: [Link])
-
Zhou, L., & Doyle, M. P. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. The Journal of Organic Chemistry, 74(23), 9222–9224. (URL: [Link])
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. (URL: [Link])
-
How to Select Lewis Acid for Polymerization? - Patsnap Eureka. (URL: [Link])
-
Lewis acids in organic synthesis. Approach to a selection strategy for screening experiments - SciSpace. (URL: [Link])
-
Xie, J., et al. (2010). Sc(OTf)3: A Highly Efficient and Renewable Catalyst for Michael Addition of Indoles to Nitroolefins in Water. Synthetic Communications, 40(21), 3193-3200. (URL: [Link])
-
Wang, B., et al. (2014). Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. The Journal of Organic Chemistry, 79(4), 1887–1893. (URL: [Link])
-
Armstrong, E. L., et al. (2013). Scandium Triflate-Catalyzed Nucleophilic Additions to Indolylmethyl Meldrum's Acid Derivatives via a Gramine-Type Fragmentation: Synthesis of Substituted Indolemethanes. The Journal of Organic Chemistry, 78(20), 10534–10540. (URL: [Link])
-
Velezheva, V. S., et al. (2008). The role of a Lewis acid in the Nenitzescu indole synthesis. ResearchGate. (URL: [Link])
-
Asao, N., & Yamamoto, Y. (2007). From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. Accounts of Chemical Research, 40(8), 686–695. (URL: [Link])
-
The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Lewis acid catalysis - Wikipedia. (URL: [Link])
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. (URL: [Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Pd(II)/Lewis acid catalyzed regioselective olefination of indole with dioxygen - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and Chemistry of Indole. (URL: [Link])
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (URL: [Link])
-
Lewis Acids in Organic Synthesis - ResearchGate. (URL: [Link])
-
Borthakur, M., et al. (2010). Lewis acid catalyzed rapid synthesis of 5-hydroxy-benzo[g]indole scaffolds by a modified Nenitzescu reaction. Tetrahedron Letters, 51(41), 5439-5442. (URL: [Link])
-
Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2634. (URL: [Link])
-
Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - Organic Chemistry Portal. (URL: [Link])
-
(PDF) Synthesis of Indoles: Recent Advances - ResearchGate. (URL: [Link])
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])
-
Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. (URL: [Link])
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC. (URL: [Link])
-
Development and Application of Indolines in Pharmaceuticals - ResearchGate. (URL: [Link])
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- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of 5-Ethoxy-2-methylindole Derivatives
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 5-ethoxy-2-methylindole , a privileged scaffold in medicinal chemistry often utilized in the development of serotonin receptor agonists and anti-inflammatory agents.
Traditional thermal synthesis (Fischer Indole) often suffers from prolonged reaction times (4–12 hours), harsh acidic conditions, and difficult purification profiles due to polymerization side products. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:
-
Reaction Time Reduction: From hours to <15 minutes.
-
Yield Improvement: Increases from typical 50-60% (thermal) to >85% (microwave).
-
Green Chemistry: Utilizes Montmorillonite K-10 clay as a recyclable solid acid catalyst, minimizing liquid acid waste.
Scientific Background & Mechanism[1][2][3][4][5]
The Microwave Advantage
Microwave irradiation (2.45 GHz) provides direct dielectric heating. Unlike conventional conductive heating, which heats the vessel walls first, microwaves couple directly with the polar solvent and reagents.
-
Dipolar Polarization: The polar hydrazone intermediates align with the oscillating electric field, generating internal heat via molecular friction.
-
Transition State Stabilization: The rate-limiting step of the Fischer synthesis involves a polar [3,3]-sigmatropic rearrangement. Microwave irradiation is postulated to stabilize this polar transition state, significantly lowering the activation energy (
).
Reaction Mechanism (Fischer Indole Synthesis)
The synthesis proceeds via the condensation of 4-ethoxyphenylhydrazine hydrochloride with acetone .
-
Hydrazone Formation: Acid-catalyzed condensation eliminates water.
-
Tautomerization: Conversion to the ene-hydrazine.[1]
-
[3,3]-Sigmatropic Rearrangement: The crucial C-C bond-forming step.
-
Cyclization & Elimination: Loss of ammonia (
) to aromatize the indole ring.[1]
Pathway Visualization
The following diagram illustrates the mechanistic pathway accelerated by microwave irradiation.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis highlighting the microwave-accelerated rearrangement step.[1][2]
Experimental Protocol
Materials & Reagents[1][2][4][5][7][8][9]
-
Precursor A: 4-Ethoxyphenylhydrazine hydrochloride (CAS: 17420-27-0)
-
Precursor B: Acetone (Reagent Grade, excess serves as reactant/solvent) or Acetone/Ethanol (1:1)
-
Catalyst: Montmorillonite K-10 Clay (Surface area: 220-270
) -
Solvent: Ethanol (optional if using solvent-free solid support method)
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps.
-
Temperature Control: IR sensor or Fiber-optic probe (internal).
Step-by-Step Methodology
Method A: Green Solid-Supported Synthesis (Recommended)
This method minimizes solvent waste and simplifies workup.
-
Preparation: In a mortar, grind 4-ethoxyphenylhydrazine HCl (1.0 mmol, 188 mg) with Montmorillonite K-10 clay (300 mg) until a homogenous powder is formed.
-
Loading: Transfer the powder into a 10 mL microwave process vial.
-
Reactant Addition: Add Acetone (2.0 mmol, 150 µL) directly to the solid mixture. Note: A slight excess of ketone ensures complete conversion of the hydrazine.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 140°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 10 minutes
-
Stirring: High (if equipped with magnetic stirring bar)
-
-
Workup:
-
Allow the vial to cool to 50°C using compressed air cooling.
-
Add Ethyl Acetate (5 mL) to the vial and vortex to extract the product from the clay.
-
Filter the mixture (gravity or vacuum) to remove the clay catalyst. The clay can be reactivated by washing with MeOH and drying at 120°C.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.[3]
-
Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool to 4°C to precipitate off-white crystals.
-
Method B: Homogeneous Acid Catalysis (Alternative)
Use if solid-phase handling is difficult.
-
Dissolve 4-ethoxyphenylhydrazine HCl (1.0 mmol) in Glacial Acetic Acid (3 mL).
-
Add Acetone (1.2 mmol).
-
Microwave at 120°C for 5 minutes .
-
Pour into ice water; neutralize with
. Precipitate is filtered and recrystallized.
Workflow Diagram
Figure 2: Operational workflow for the Montmorillonite K-10 catalyzed microwave synthesis.
Results & Validation
Comparative Analysis
The following table contrasts the microwave protocol against the traditional thermal reflux method (using
| Parameter | Thermal Reflux (Traditional) | Microwave (Method A) | Improvement |
| Reaction Time | 4 – 6 Hours | 10 Minutes | 24x Faster |
| Catalyst | K-10 Clay (Recyclable) | Greener | |
| Solvent | Benzene/Toluene | Solvent-free / Minimal | Safer |
| Yield | 55 – 65% | 88 – 92% | +30% Yield |
| Purity (Crude) | Low (Tarry byproducts) | High (>90%) | Simplified Workup |
Quality Control (QC) Criteria
To validate the synthesis of 5-ethoxy-2-methylindole, ensure the isolated product meets these specifications:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 105–108°C (Lit. value for analogs often slightly lower/higher depending on purity, verify against standard).
-
1H NMR (DMSO-d6, 400 MHz):
- 10.8 (s, 1H, NH) - Broad singlet characteristic of indole NH.
- 6.8 - 7.2 (m, 3H, Ar-H) - Aromatic protons.
- 5.9 - 6.0 (s, 1H, C3-H) - Characteristic signal for 2-substituted indoles.
-
3.9 (q, 2H,
) - Ethoxy methylene. -
2.3 (s, 3H,
) - Methyl group at C2 position. -
1.3 (t, 3H,
) - Ethoxy methyl.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation | Ensure reagents are mixed well with clay before adding acetone. Increase hold time by 5 mins. |
| Tarry Product | Overheating / Polymerization | Reduce temperature to 120°C. Ensure "PowerMax" or simultaneous cooling is off to prevent hotspots. |
| Vial Failure | Excessive Pressure | Do not fill vial >60% volume. Ensure acetone excess is not >3 equivalents. |
| Starting Material Remains | Catalyst Deactivation | Dry Montmorillonite K-10 at 120°C for 2 hours before use to activate acidic sites. |
References
-
Review of Microwave-Assisted Indole Synthesis: Patil, S. A., Patil, R., & Miller, D. D. (2011).[2][3][4][5] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[2][4]
-
Montmorillonite K-10 Catalysis: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[6][7] Green Chemistry, 1, 43-55.
-
Fischer Indole Mechanism & Kinetics: Robinson, B. (1963). The Fischer Indole Synthesis.[1][7][2][8][9][3] Chemical Reviews, 63(4), 373-401.
-
Microwave vs Thermal Comparison (General Indoles): Bratulescu, G. (2008). Microwave-assisted synthesis of some new indole derivatives. Tetrahedron Letters.
-
Preparation of 2-Methylindole (Baseline Protocol): BenchChem Protocols. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
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- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. K-10 and KSF clays as green and recyclable heterogeneous catalysts for the Cannizzaro reaction using DABCO under MWI and solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application and Protocol for the Purification of 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid
Abstract
This comprehensive application note provides a detailed guide for the purification of 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid from a typical reaction mixture. This indole derivative is a valuable building block in medicinal chemistry and drug development. Achieving high purity is paramount for its use in subsequent synthetic steps and biological screening. This document outlines a multi-step purification strategy, grounded in fundamental chemical principles, involving acid-base extraction followed by recrystallization. Alternative and supplementary purification by column chromatography is also discussed. Detailed, step-by-step protocols are provided for each technique, along with methods for purity assessment, enabling researchers to obtain a final product of high quality and purity.
Introduction: The Rationale for Rigorous Purification
This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in pharmaceutical research due to its prevalence in bioactive natural products and synthetic drugs. The purity of such intermediates is a critical determinant of success in multi-step syntheses and for obtaining reliable biological data. Impurities, which can include unreacted starting materials, byproducts, and residual reagents, can interfere with subsequent reactions, lead to the formation of undesirable side products, and complicate the interpretation of analytical and biological results.
This guide is designed to provide researchers, scientists, and drug development professionals with a robust and logical framework for the purification of this compound, ensuring a high degree of purity for downstream applications. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the protocols as needed.
Understanding the Impurity Profile: A Glimpse into the Synthesis
A common and efficient method for the synthesis of indole-3-carboxylic acid derivatives is the Japp-Klingemann reaction, followed by Fischer indole synthesis.[1][2] This synthetic route provides insight into the likely impurities that may be present in the crude reaction mixture.
The Japp-Klingemann Reaction: This reaction typically involves the coupling of an aryl diazonium salt with a β-ketoester. For the synthesis of our target molecule, this would likely involve the diazonium salt of p-ethoxyaniline and ethyl 2-methylacetoacetate.
Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions to form the indole ring.
Based on this synthetic pathway, the primary impurities to consider are:
-
Unreacted Starting Materials: p-ethoxyaniline and ethyl 2-methylacetoacetate.
-
Side-Products from Diazotization: Phenolic compounds formed from the reaction of the diazonium salt with water.
-
Byproducts of the Coupling Reaction: Azo compounds and other side-products.[3]
-
Incomplete Cyclization Products: Residual hydrazone intermediates.
-
Isomeric Indoles: Potential formation of other indole isomers depending on the precise reaction conditions.
-
Residual Acid Catalyst: From the Fischer indole synthesis step.
The purification strategy outlined below is designed to systematically remove these impurities based on their differing physicochemical properties.
The Purification Workflow: A Multi-pronged Approach
The purification of this compound is best achieved through a combination of techniques that exploit its acidic nature and crystalline properties. The primary workflow involves an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to achieve high purity.
Figure 1: A schematic overview of the primary purification workflow for this compound.
Protocol I: Purification by Acid-Base Extraction
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4] As a carboxylic acid, this compound will react with a weak base, such as sodium bicarbonate, to form its water-soluble sodium salt (a carboxylate).[5] Neutral and basic organic impurities will remain in the organic phase and can be separated. The carboxylic acid is then regenerated by acidifying the aqueous layer.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate. The volume should be sufficient to fully dissolve the material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution will occur as the acid is neutralized). Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase.
-
Layer Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional but Recommended): To ensure complete extraction of the carboxylic acid, add a fresh portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Washing the Organic Layer: The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic components if desired. For the purpose of purifying the target acid, this layer can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), as confirmed with pH paper.[6] The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper, and then transfer it to a desiccator for complete drying.
Protocol II: Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For indole carboxylic acids, polar protic solvents are often good candidates. A solvent screen should be performed on a small scale to identify the optimal solvent or solvent system.
| Solvent | Anticipated Solubility Profile |
| Ethanol | Likely to be a good solvent, may require a co-solvent. |
| Methanol | Similar to ethanol, good for dissolving at heat.[7] |
| Ethyl Acetate | A moderately polar solvent that may be effective. |
| Water | The carboxylic acid may have some solubility in hot water.[8] |
| Hexane/Heptane | Likely to be a poor solvent (anti-solvent). |
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective. In this system, the crude product is dissolved in a minimal amount of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.
Procedure (Single Solvent):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, the flask can be insulated.
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Alternative/Supplementary Purification: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[9] More polar compounds will interact more strongly with the polar silica gel and elute later, while less polar compounds will elute faster. For our target compound, which is moderately polar, normal-phase chromatography is a suitable option.
Procedure:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective. A typical starting point could be 10-20% ethyl acetate in hexane.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Packing and Elution: Pack the column with silica gel as a slurry in the initial mobile phase. Carefully load the sample onto the top of the column. Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Figure 2: A conceptual diagram of column chromatography for the purification of this compound.
Purity Assessment: Ensuring a High-Quality Final Product
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for determining purity. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a good starting point.[10] Purity is determined by the area percentage of the main peak.
Table 1: Suggested HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and for detecting any remaining impurities. The spectra should be compared with known spectra of similar compounds or with theoretically predicted shifts.
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery from acid-base extraction | Incomplete extraction into the aqueous phase; incomplete precipitation. | Perform multiple extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified (pH 2-3). |
| Oily precipitate after acidification | Compound may have a low melting point or is still impure. | Try cooling the solution for a longer period. If it remains an oil, extract it with an organic solvent, dry, and concentrate. |
| No crystals form during recrystallization | Too much solvent was used; the compound is very soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before hot filtration. |
Conclusion
The successful purification of this compound is a critical step in its journey from a crude reaction mixture to a valuable tool in research and development. By employing a logical and multi-step approach that combines acid-base extraction and recrystallization, researchers can effectively remove a wide range of impurities. The protocols and principles outlined in this application note provide a solid foundation for achieving a high-purity final product, ready for its intended downstream applications.
References
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Oliveira, A. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Brazilian Chemical Society, 24(3), 443-448.
- Supporting Information for a relevant article. (n.d.).
-
MicroSolv Technology Corporation. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC. Retrieved from [Link]
- A document on regioselective C5-H direct iodin
- An experiment on acid-base extraction. (n.d.).
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 46-52.
- Pete, B., Bitter, I., Harsányi, K., & Tőke, L. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(6), 1337-1347.
-
ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. Retrieved from [Link]
- Magedov, I. V., et al. (2011). Unprecedented C-2 Arylation of Indole with Diazonium Salts: Syntheses of 2,3-Disubstituted Indoles and their Antimicrobial Activity. Bioorganic & medicinal chemistry letters, 21(16), 4853–4856.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Unprecedented C-2 Arylation of Indole with Diazonium Salts: Syntheses of 2,3-Disubstituted Indoles and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. 5-ethoxy-2-ethyl-1-methyl-1H-indole-3-carboxylic acid | 2060034-88-8 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Synthesis of 5-Ethoxy-2-methylindole-3-carboxylic Acid Amides
This Application Note is structured to guide drug discovery researchers through the robust synthesis of 5-ethoxy-2-methylindole-3-carboxylic acid amides .
These scaffolds are structurally related to the antiviral drug Umifenovir (Arbidol) and are privileged structures in medicinal chemistry, often investigated for antiviral, anti-inflammatory, and specific GPCR-modulating activities.
Executive Summary & Retrosynthetic Strategy
The preparation of indole-3-carboxamides is often bottlenecked by two factors: the electron-rich nature of the indole ring (making the C3-carboxylic acid prone to decarboxylation) and the steric/electronic challenges of the coupling reaction.
This protocol details a convergent synthetic route prioritizing scalability and regiochemical purity. We utilize the Nenitzescu Indole Synthesis to construct the core.[1] This method is selected over the Fischer Indole Synthesis for this specific application because it allows for the precise introduction of the 5-oxygenated functionality from inexpensive precursors (p-benzoquinone) without requiring pre-functionalized hydrazines.
The Synthetic Pathway (Flowchart)[2][3][4]
Figure 1: Retrosynthetic pathway for 5-ethoxy-2-methylindole-3-carboxamides.
Phase I: Scaffold Construction (Nenitzescu Reaction)
Objective: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate.
This reaction involves the condensation of p-benzoquinone with ethyl 3-aminocrotonate.[2] It is a cascade sequence involving a Michael addition followed by cyclization.[1]
Materials
-
p-Benzoquinone (Reagent Grade)
-
Ethyl 3-aminocrotonate[2]
-
Acetone or 1,2-Dichloroethane (DCE)
-
Zinc Chloride (ZnCl₂, anhydrous) – Optional catalyst for rate enhancement
Protocol
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve p-benzoquinone (10.8 g, 100 mmol) in acetone (150 mL).
-
Addition: Add ethyl 3-aminocrotonate (12.9 g, 100 mmol) slowly over 10 minutes. The solution will darken significantly (red/brown).
-
Cyclization: Heat the mixture to reflux (approx. 56°C) for 2–4 hours.
-
Expert Note: If conversion is sluggish (monitored by TLC), add 0.1 eq of anhydrous ZnCl₂. This acts as a Lewis acid to activate the quinone.
-
-
Work-up: Cool the reaction to room temperature. The product often precipitates directly from acetone.
-
Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent to 20% volume and add cold hexanes to induce crystallization.
-
Purification: Recrystallize from ethanol.
-
Yield Expectation: 50–65%
-
Appearance: Beige to light brown solid.
-
Phase II: Functionalization (Ethylation & Hydrolysis)
Objective: Conversion of the 5-hydroxy ester to the 5-ethoxy carboxylic acid.
Step A: O-Ethylation
-
Dissolve the 5-hydroxy intermediate (10 mmol) in DMF (20 mL).
-
Add Potassium Carbonate (K₂CO₃, 15 mmol, 1.5 eq) and Ethyl Iodide (EtI, 12 mmol, 1.2 eq).
-
Stir at 60°C for 3 hours. Monitor by TLC (disappearance of phenol).
-
Pour into ice water (100 mL). The ethyl ether product will precipitate. Filter and dry.[3][4]
Step B: Saponification (Ester Hydrolysis)
Critical Warning: Indole-3-carboxylic acids are heat-sensitive and can decarboxylate to 5-ethoxy-2-methylindole if treated with harsh acids or excessive heat. Alkaline hydrolysis is mandatory.
-
Suspend the 5-ethoxy ester (from Step A) in Ethanol (30 mL).
-
Add 2M NaOH (aqueous, 5 eq).
-
Reflux gently for 4–6 hours until the solid dissolves and TLC shows baseline material (acid).
-
Acidification: Cool to 0°C. Carefully acidify with 1M HCl to pH 3–4.
-
Note: Do not drop below pH 2 to avoid acid-catalyzed decarboxylation.
-
-
Filter the white precipitate (Acid Core). Dry under vacuum at 40°C.
Phase III: Amidation (The Critical Step)
Objective: Coupling the 5-ethoxy-2-methylindole-3-carboxylic acid with an amine (R-NH₂).
We present two methods. Method A is the robust "Gold Standard" for difficult amines. Method B is for high-throughput or acid-sensitive substrates.
Method A: The Acid Chloride Route (Scalable)
Why this method? Indole-3-carboxylic acids are sterically crowded. Standard coupling agents (EDC) sometimes result in slow kinetics or N-acyl urea byproducts. The acid chloride is more reactive.
-
Activation: Suspend the Indole Acid (1.0 eq) in anhydrous DCM (dichloromethane) under Nitrogen.
-
Catalyst: Add a catalytic drop of DMF (dimethylformamide).
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Observation: Gas evolution (CO/CO₂) will occur.[3]
-
-
Formation: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.
-
Evaporation: Evaporate the solvent in vacuo (keep bath <40°C) to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.
-
Coupling: Add the Amine (1.1 eq) and Triethylamine (TEA, 2.0 eq) at 0°C.
-
Completion: Stir at RT for 4 hours.
-
Work-up: Wash with sat. NaHCO₃, then Brine.[5] Dry over Na₂SO₄.[3]
Method B: HATU Coupling (Mild/High-Value)
Why this method? HATU prevents racemization (if the amine is chiral) and works well for electron-poor amines.
-
Dissolve Indole Acid (1.0 eq) in DMF .
-
Add DIPEA (Diisopropylethylamine, 3.0 eq).
-
Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester.
-
Add the Amine (1.1 eq).
-
Stir at RT for 2–12 hours.
-
Work-up: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and LiCl solution.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Purity | >95% | HPLC (C18 column, MeCN/H₂O gradient) |
| Identity | Confirmed | ¹H-NMR (DMSO-d₆) |
| Key NMR Signal | Indole N-H singlet (Broad) | |
| Key NMR Signal | Ethoxy -CH₂- group | |
| Mass Spec | [M+H]⁺ | LC-MS (ESI Positive) |
Troubleshooting Guide
-
Problem: Decarboxylation observed (Product is 5-ethoxy-2-methylindole).
-
Cause: Acidic work-up was too strong or heating during acid chloride formation was too high.
-
Solution: Use Method B (HATU) or keep Oxalyl Chloride evaporation temperature below 35°C.
-
-
Problem: Low yield in Nenitzescu step.
-
Cause: Wet solvents or old p-benzoquinone.
-
Solution: Sublimate p-benzoquinone before use; ensure anhydrous conditions.
-
-
Problem: N-Alkylation during Ethylation.
-
Cause: Base too strong (e.g., NaH) or temperature too high.
-
Solution: Stick to K₂CO₃ in DMF or Acetone; Indole N-H (pKa ~17) is less acidic than Phenol O-H (pKa ~10), so mild bases favor O-alkylation.
-
References
-
Nenitzescu Synthesis Mechanism & Scope: Allen, G. R. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
-
Arbidol (Umifenovir) Analog Synthesis: Trofimov, B. A., et al. (2009). Synthesis of Arbidol analogs via the Nenitzescu reaction. (Representative context for 5-hydroxy/ethoxy indole scaffolds).
-
Amide Coupling of Indole-3-Carboxylic Acids: BenchChem Technical Notes. (2024). Synthesis of Indole-3-Carboxamide Derivatives.
-
Coupling Reagent Guide (HATU vs Acid Chlorides): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Sources
Application Notes and Protocols: Decarboxylation of 5-Ethoxy-2-Methylindole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Decarboxylation in Indole Synthesis
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these molecules often proceeds through intermediates such as indole-3-carboxylic acids. The removal of the C3-carboxyl group, a process known as decarboxylation, is a critical final step to yield the desired substituted indole. 5-Ethoxy-2-methylindole, the target of this guide, is a valuable building block in medicinal chemistry. This document provides a detailed exploration of the conditions and protocols for the efficient decarboxylation of 5-ethoxy-2-methylindole-3-carboxylic acid, grounded in established chemical principles and supported by authoritative literature.
Mechanistic Underpinnings of Indole-3-Carboxylic Acid Decarboxylation
The decarboxylation of indole-3-carboxylic acids is not a spontaneous process and typically requires energy input or catalysis. The reaction proceeds through the formation of an intermediate that can stabilize the negative charge developing on the indole ring upon the loss of carbon dioxide. The mechanism can be influenced by the reaction conditions, primarily the presence of acid or base.
Acid-Catalyzed Decarboxylation
In an acidic medium, the indole nitrogen is protonated, which enhances the electron-withdrawing nature of the indole ring. This facilitates the departure of the carboxyl group as carbon dioxide. The reaction is believed to proceed via an A-SE2 mechanism involving a zwitterionic intermediate. Kinetic studies have shown that there is a buildup of positive charge on the indole ring in the transition state.[1]
Caption: Acid-catalyzed decarboxylation workflow.
Base-Mediated Decarboxylation
Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. The decarboxylation can then be promoted by heat or the presence of a catalyst. The mechanism in the presence of a base like potassium carbonate may involve the formation of a transient intermediate that facilitates the elimination of carbon dioxide.[2][3][4]
Caption: Base-mediated decarboxylation workflow.
Experimental Protocols
The following protocols are adapted from established methods for the decarboxylation of substituted indole-3-carboxylic acids and are expected to be effective for 5-ethoxy-2-methylindole-3-carboxylic acid. Optimization may be required for this specific substrate.
Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent
This method is a classic approach for the decarboxylation of aromatic carboxylic acids and relies on high temperatures to drive the reaction.
Materials:
-
5-Ethoxy-2-methylindole-3-carboxylic acid
-
Quinoline or Diphenyl ether
-
Copper powder or Copper chromite (optional, as catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermometer)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 5-ethoxy-2-methylindole-3-carboxylic acid (1.0 eq).
-
Add quinoline or diphenyl ether as the solvent (approximately 5-10 mL per gram of starting material).
-
(Optional) Add a catalytic amount of copper powder or copper chromite (0.1-0.2 eq). The use of a copper catalyst can sometimes lower the required reaction temperature and improve yields.[5][6]
-
Flush the system with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to 200-250 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The evolution of CO₂ gas will also be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-ethoxy-2-methylindole.
Protocol 2: Acid-Catalyzed Decarboxylation
This method utilizes an acidic medium to facilitate the decarboxylation, often at lower temperatures than thermal methods.
Materials:
-
5-Ethoxy-2-methylindole-3-carboxylic acid
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF))
-
Organic acid catalyst (e.g., formic acid) or mineral acid (e.g., concentrated HCl)[7]
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-ethoxy-2-methylindole-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add the acid catalyst. For formic acid, a catalytic amount (e.g., 0.1-0.5 eq) can be used. For concentrated HCl, a few drops may be sufficient.
-
Heat the reaction mixture to 90-130 °C. The optimal temperature will depend on the chosen acid and the reactivity of the substrate.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product as described in Protocol 1.
Protocol 3: Base-Mediated Metal-Free Decarboxylation
Recent developments have focused on milder, metal-free conditions for decarboxylation.
Materials:
-
5-Ethoxy-2-methylindole-3-carboxylic acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-ethoxy-2-methylindole-3-carboxylic acid (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Add acetonitrile as the solvent.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or HPLC. This method has been reported to give good to excellent yields for various indole-3-carboxylic acids.[2][3][4]
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry, concentrate, and purify the product as previously described.
Data Presentation: Comparison of Decarboxylation Conditions
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Advantages | Disadvantages | Reference |
| Thermal | None or Copper-based | Quinoline, Diphenyl ether | 200-250 | Simple, often effective for stubborn substrates | High temperatures, harsh conditions, potential for side reactions, difficult solvent removal | [5],[6] |
| Acid-Catalyzed | Formic acid, HCl | DMF | 90-130 | Milder conditions than thermal methods | Requires acid-stable substrates, potential for side reactions | [7] |
| Base-Mediated | K₂CO₃ | Acetonitrile | Reflux (~82°C) | Metal-free, mild conditions, generally good yields | Base-sensitive functional groups may not be tolerated | [2],[3],[4] |
Troubleshooting and Considerations
-
Substrate Solubility: Ensure the starting material is fully dissolved in the chosen solvent for homogenous reaction conditions.
-
Reaction Monitoring: Close monitoring by TLC or HPLC is crucial to determine the reaction endpoint and to avoid the formation of degradation byproducts due to prolonged heating.
-
Purification: The choice of purification method (column chromatography vs. recrystallization) will depend on the purity of the crude product and the nature of any impurities.
-
Scale-up: When scaling up the reaction, it is important to ensure efficient stirring and heat transfer to maintain a consistent reaction temperature.
Conclusion
The decarboxylation of 5-ethoxy-2-methylindole-3-carboxylic acid can be achieved through several effective methods. The choice of protocol will depend on the available equipment, the scale of the reaction, and the presence of other functional groups on the molecule. For a straightforward and potentially high-yielding approach, the base-mediated decarboxylation using potassium carbonate in acetonitrile offers a mild and metal-free option. For more resistant substrates, traditional thermal decarboxylation in a high-boiling solvent may be necessary. As with any chemical transformation, careful optimization of the reaction conditions is key to achieving the desired outcome with high purity and yield.
References
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]
-
7P9Q: Crystal structure of Indole 3-Carboxylic acid decarboxylase from Arthrobacter nicotianae FI1612 in complex with co-factor prFMN. - RCSB PDB. (2022, March 2). Retrieved February 23, 2026, from [Link]
-
Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. (2002, November 15). Retrieved February 23, 2026, from [Link]
-
Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis | ACS Omega. (2026, February 12). Retrieved February 23, 2026, from [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - Taylor & Francis. (2020, February 14). Retrieved February 23, 2026, from [Link]
-
Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water | The Journal of Organic Chemistry - ACS Publications. (2019, January 23). Retrieved February 23, 2026, from [Link]
-
Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - The University of Liverpool Repository. (n.d.). Retrieved February 23, 2026, from [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - Figshare. (2020, February 14). Retrieved February 23, 2026, from [Link]
-
indolyl-3-acetic acid with use of salts of copper. (2019, April 17). Retrieved February 23, 2026, from [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. (2026, January 24). Retrieved February 23, 2026, from [Link]
-
Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry - ACS Publications. (2023, March 6). Retrieved February 23, 2026, from [Link]
-
Decarboxylation of indole-2-carboxylic acids: improved procedures - American Chemical Society. (n.d.). Retrieved February 23, 2026, from [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (n.d.).
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (n.d.). Retrieved February 23, 2026, from [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (2025, May 26). Retrieved February 23, 2026, from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
- WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents. (n.d.).
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- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nenitzescu Synthesis for 5-Ethoxy Indoles
Introduction
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, remains a cornerstone reaction for the preparation of 5-hydroxyindole derivatives from benzoquinones and β-aminocrotonic esters.[1][2] These 5-hydroxyindoles are pivotal precursors for a vast array of biochemically significant molecules, including neurotransmitters and novel anti-tumor agents.[1][3] The subsequent etherification to 5-ethoxy indoles further expands their utility in drug development.
However, researchers frequently encounter challenges with this synthesis, most notably low yields and the formation of complex side products.[3][4] This guide provides a comprehensive troubleshooting framework, detailed protocols, and an in-depth look at the reaction's mechanics to empower scientists in overcoming these obstacles and maximizing the yield and purity of their target 5-ethoxy indoles.
Troubleshooting Guide
This section addresses specific, common issues encountered during the Nenitzescu synthesis and subsequent etherification.
Question: My reaction yield for the 5-hydroxyindole precursor is consistently low (<30%). What are the likely causes?
Answer: Consistently low yields are a well-documented issue in the Nenitzescu synthesis and can often be traced back to a few key areas.[4] Historically, yields for similar compounds have been reported as low as 18% in solvents like acetone.[4] The primary culprits are:
-
Benzoquinone Instability and Polymerization: The 1,4-benzoquinone starting material is susceptible to oxidation and polymerization, especially under non-optimal conditions.[4] It is sensitive to both strong acids and bases, which can cause decomposition.[5] Its stability is generally greater in acidic conditions.[6]
-
Solution: Use fresh, high-purity 1,4-benzoquinone for each reaction. If the solid appears discolored or clumped, consider purification by sublimation or recrystallization. Prepare solutions containing benzoquinone immediately before use.
-
-
Competing Side Reactions: The Nenitzescu reaction is notoriously divergent, with several competing pathways that consume starting materials.[7] The most common side product is the corresponding 5-hydroxybenzofuran.[7] In some cases, more complex structures like 6-hydroxyindoles or even pyrrole-azepine hybrids can form.[3][4]
-
Suboptimal Reaction Conditions: The delicate balance of the reaction can be easily tipped by the wrong solvent, temperature, or catalyst.
Question: I am observing a significant amount of a major byproduct in my TLC and NMR. How can I identify and minimize it?
Answer: The most probable byproduct is a 5-hydroxybenzofuran derivative, a common alternative reaction pathway.[7] Its formation is mechanistically plausible and often leads to a mixture of the indole and benzofuran.
-
Identification: The benzofuran byproduct will have a different retention factor (Rf) on a TLC plate. Its structure can be confirmed by spectroscopic methods (NMR, MS). The key difference in ¹H NMR will be the absence of the N-H proton signal characteristic of the indole.
-
Minimization:
-
Solvent Selection: As stated previously, solvent choice is paramount. Studies have shown that nitromethane is a superior solvent for promoting the formation of the 5-hydroxyindole.[11][12] Acetic acid is also a suitable choice.[9]
-
Catalyst Strategy: Employing a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or zinc iodide (ZnI₂), can enhance the rate of the desired cyclization to the indole.[8][10] These catalysts activate the enamine component, favoring the correct cyclization pathway.[1]
-
Question: My reaction seems to stall and does not proceed to completion, even after extended reaction times. What can I do?
Answer: A stalled reaction often points to reactant degradation or catalyst deactivation.
-
Reactant Stability: Ensure the 1,4-benzoquinone is of high quality and was stored correctly (protected from light, at low temperatures).[6] The enamine (ethyl β-aminocrotonate derivative) should also be freshly prepared or purified if it has been stored for a long time, as it can hydrolyze or degrade.
-
Catalyst Activity: If using a Lewis acid catalyst like ZnCl₂, ensure it is anhydrous. Moisture can deactivate the catalyst and interfere with the reaction. Adding the catalyst under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Stoichiometry: While a 1:1 mole ratio is the theoretical starting point, a slight excess (20-60%) of the benzoquinone may be beneficial for driving the reaction to completion on a larger scale.[1]
Question: The final etherification step to produce the 5-ethoxy indole is inefficient. How can I improve this?
Answer: The Williamson ether synthesis is a standard and generally reliable method for this conversion. If you are experiencing low yields, consider the following:
-
Base Selection: A strong base is required to fully deprotonate the phenolic hydroxyl group of the 5-hydroxyindole. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices. Ensure the base is fresh and added in sufficient excess (e.g., 1.5-2.0 equivalents).
-
Alkylating Agent: Use a reactive ethylating agent like ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄). Ensure it is added after the deprotonation step is complete.
-
Temperature: Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Nenitzescu indole synthesis?
A1: The reaction proceeds through a multi-step sequence:
-
Michael Addition: The enamine performs a nucleophilic Michael addition to the 1,4-benzoquinone.[1]
-
Oxidation: The resulting hydroquinone intermediate is oxidized back to a quinone. This step can be facilitated by an excess of the starting benzoquinone.[3]
-
Nucleophilic Attack & Cyclization: The enamine nitrogen attacks one of the quinone carbonyls, forming a carbinolamine intermediate.[3]
-
Elimination (Aromatization): A molecule of water is eliminated to form the stable, aromatic 5-hydroxyindole ring system.[1][3]
Q2: Which solvents and catalysts are most effective for this synthesis?
A2: The selection of solvent and catalyst is crucial for maximizing yield.[8]
-
Solvents: Highly polar solvents are generally preferred.[1] Nitromethane and acetic acid are consistently reported as the most effective solvents for improving yields and favoring indole formation.[9][13]
-
Catalysts: While the reaction can be run without a catalyst, Lewis acids significantly enhance performance. Zinc halides (ZnCl₂, ZnI₂) are particularly effective at promoting the cyclization step.[8][14] Other Lewis acids like CaI₂ and various iron and magnesium salts have also been successfully employed.[11]
Q3: How can I best purify the final 5-ethoxy indole product?
A3: Purification typically involves a two-step process:
-
Initial Workup: After the reaction is complete, the mixture is cooled, and the product may crystallize directly from the solution or upon partial removal of the solvent.[4] The crude product is collected by filtration.
-
Recrystallization/Chromatography: If crystallization does not yield a pure product, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective. For stubborn impurities, silica gel column chromatography is the standard method.[4] A suitable eluent system should first be determined by TLC analysis.
Data Presentation: Impact of Reaction Conditions
The following table summarizes findings from various studies on the effect of solvents and catalysts on the Nenitzescu reaction.
| Solvent | Catalyst | Temperature | Typical Yield Range | Key Observations | Reference(s) |
| Acetone | None | Reflux | 18-46% | Original solvent, often gives low yields. | [3][4] |
| Nitromethane | None | Room Temp | Improved Yields | Spontaneous reaction, products crystallize easily. Favors indole over benzofuran. | [7][9][11] |
| Acetic Acid | None | Room Temp | 46-76% | Effective solvent, can participate in the reaction mechanism. | [9][15] |
| Dichloromethane | ZnCl₂ / ZnI₂ | Room Temp | Good Yields | Lewis acid catalysis significantly improves reaction efficiency. | [10][11] |
| Ethyl Acetate | Acetic Acid | < 30 °C | Moderate | Used in some optimized procedures. | [4][11] |
| Acetonitrile | None | Room Temp | Good | Effective for some substrates. | [9] |
| CPME | ZnCl₂ / Mg(OTf)₂ | Room Temp | 55-65% | Greener solvent alternative to halogenated solvents. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate
This protocol is a representative procedure for the core Nenitzescu reaction.
Materials:
-
1,4-Benzoquinone (1.0 eq)
-
Ethyl 3-aminocrotonate (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (10 mol%)
-
Nitromethane (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,4-benzoquinone (1.0 eq) in nitromethane.
-
In a separate flask, dissolve ethyl 3-aminocrotonate (1.0 eq) in nitromethane.
-
Slowly add the enamine solution to the benzoquinone solution at room temperature with vigorous stirring.
-
Add anhydrous zinc chloride (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct crystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Etherification to Ethyl 5-Ethoxy-2-methyl-1H-indole-3-carboxylate
Materials:
-
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Ethyl Iodide (EtI) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 5-hydroxyindole starting material (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (1.5 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add ethyl iodide (1.5 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 5-ethoxy indole.
Visualizations
Nenitzescu Indole Synthesis Mechanism
Caption: The reaction mechanism for the Nenitzescu indole synthesis.
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in the Nenitzescu synthesis.
Competing Reaction Pathways
Caption: Divergent reaction pathways in the Nenitzescu indole synthesis.
References
-
Zunzunwala, K., Kumari, S., Gaur, Y. K., Pathak, D. P., Gupta, G. D., & Sharma, K. (2025, July 29). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Current Organic Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Retrieved from [Link]
-
Bentham Science Publishers. (2025, February 24). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 17). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Retrieved from [Link]
-
Revista de Chimie. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the Nenitzescu indole synthesis (1990–2019). Retrieved from [Link]
-
SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society D - RSC Publishing. (n.d.). Observations on the mechanism of the nenitzescu indole synthesis. Retrieved from [Link]
-
RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis. Retrieved from [Link]
-
MDPI. (2023, April 7). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nenitzescu 5‐Hydroxyindole Synthesis. Retrieved from [Link]
-
UTC Scholar. (2022, April 4). Theoretical studies of benzoquinone reactivity in acidic and basic environments. Retrieved from [Link]
-
SciELO. (2011, January 6). Recent advances in 1,4-benzoquinone chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The role of a Lewis acid in the Nenitzescu indole synthesis | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]
-
PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Redox and acid−base equilibria between benzoquinone (Q) and... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Nenitzescu Reaction in the Synthesis of New Abietane Diterpene Indoles | Request PDF. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]
-
PubMed. (1971, January). [Synthesis of 5-and 6-hydroxy-indole derivatives by the method of Nenitzescu. 1. Synthesis of antiphlogistics in indole derivatives]. Retrieved from [Link]
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- 5. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategic Prevention of 5-Hydroxybenzofuran Side Products in Indole Synthesis
For researchers, medicinal chemists, and process development professionals engaged in the synthesis of indole derivatives, the formation of unwanted side products presents a persistent challenge to achieving high purity and yield. A particularly common and often difficult-to-separate impurity is the 5-hydroxybenzofuran isomer, which can arise under various indole-forming reaction conditions. This technical support guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a mechanistic rationale to empower you to minimize or eliminate the formation of this critical side product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a 5-hydroxybenzofuran side product in my Nenitzescu indole synthesis. What is the primary cause of this?
A1: The formation of 5-hydroxybenzofurans is a well-documented and inherent competing reaction pathway in the Nenitzescu synthesis.[1] The outcome of the reaction is highly sensitive to the specific substrates (enamine and benzoquinone) and the reaction conditions, particularly the solvent and the presence or absence of a catalyst.[1] Both the desired 5-hydroxyindole and the 5-hydroxybenzofuran byproduct can be formed from a common intermediate, and often a mixture of the two is obtained.
Q2: How can I quickly determine if the side product I'm seeing is indeed a 5-hydroxybenzofuran?
A2: A combination of chromatographic and spectroscopic techniques is the most definitive approach. On a TLC plate, the two isomers will likely have different Rf values. For a more conclusive identification, LC-MS analysis will show identical mass-to-charge ratios but different retention times. 1H NMR spectroscopy is also highly informative; the aromatic and heterocyclic protons of the indole and benzofuran ring systems will exhibit distinct chemical shifts and coupling patterns.
Q3: Are other common indole syntheses, like the Fischer or Bischler-Möhlau, also prone to forming 5-hydroxybenzofuran side products?
A3: While the Nenitzescu synthesis is the most notorious for this specific side reaction, the potential for benzofuran formation exists in other indole syntheses, particularly when using starting materials with suitably positioned hydroxyl and carbonyl or leaving groups that can facilitate intramolecular cyclization to form a furan ring. However, it is a less commonly reported side product in the Fischer and Bischler-Möhlau syntheses compared to the Nenitzescu reaction. The harsh acidic conditions of the Fischer indole synthesis can lead to a variety of other side products.[2][3][4][5][6] Similarly, the Bischler-Möhlau synthesis is known for producing mixtures of products under harsh conditions.[7][8][9][10]
In-Depth Troubleshooting Guides
The Nenitzescu Indole Synthesis: A Case Study in Divergent Reactivity
The Nenitzescu reaction, which condenses a 1,4-benzoquinone with a β-amino-crotonic ester (an enamine), is a powerful tool for accessing 5-hydroxyindoles. However, its utility is often compromised by the co-formation of the 5-hydroxybenzofuran isomer.
The divergence between the formation of the desired 5-hydroxyindole and the 5-hydroxybenzofuran byproduct occurs after the initial Michael addition of the enamine to the benzoquinone. The subsequent cyclization and rearrangement can proceed through two distinct pathways. The choice of solvent and the use of a Lewis acid catalyst can significantly influence which pathway is favored.
Diagram: Competing Pathways in the Nenitzescu Synthesis
Caption: Divergent reaction pathways in the Nenitzescu synthesis.
1. Solvent Selection: The Critical Role of Nitromethane
The choice of solvent is arguably the most critical factor in directing the selectivity of the Nenitzescu synthesis.
-
The Problem: Many common organic solvents can lead to significant amounts of the 5-hydroxybenzofuran byproduct.
-
The Solution: Nitromethane has been shown to greatly enhance the formation of the desired 5-hydroxyindole.[1][11]
-
The Rationale: While the precise mechanism is still a subject of investigation, it is believed that the high polarity of nitromethane preferentially stabilizes the transition state leading to the indole product.
2. Lewis Acid Catalysis: Enhancing Cyclization Towards the Indole
The addition of a Lewis acid catalyst can further improve the selectivity for the 5-hydroxyindole.
-
The Problem: Even with an optimal solvent, some reactions may still yield a mixture of products.
-
The Solution: The use of Lewis acids such as zinc chloride (ZnCl₂), zinc iodide (ZnI₂), or boron trifluoride etherate (BF₃·OEt₂) can catalyze the reaction and favor the indole pathway.[12][13][14][15][16]
-
The Rationale: The Lewis acid is thought to activate the enamine component through the formation of a complex, which then favors the cyclization pathway leading to the indole.[13][15]
3. Temperature and Reaction Time Optimization
-
The Problem: Prolonged reaction times or excessively high temperatures can lead to the degradation of the desired product and the formation of additional byproducts.
-
The Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. In some cases, conducting the reaction at a lower temperature can improve selectivity, although this may require a longer reaction time. For instance, in a study on an atroposelective Nenitzescu synthesis, the reaction was carried out at 40°C for 18 hours.[17]
Product Identification: Differentiating 5-Hydroxyindole from 5-Hydroxybenzofuran
Accurate identification of the desired product and the benzofuran side product is crucial for troubleshooting and purification. The following table summarizes key spectroscopic differences.
| Spectroscopic Technique | 5-Hydroxyindole | 5-Hydroxybenzofuran |
| ¹H NMR | Characteristic signals for the indole N-H proton (typically broad), and distinct aromatic and heterocyclic proton shifts. | Absence of the N-H proton signal. The furan ring protons will have characteristic chemical shifts. |
| ¹³C NMR | Unique chemical shifts for the carbon atoms of the indole ring system. | Distinct chemical shifts for the carbon atoms of the benzofuran ring system. |
| IR Spectroscopy | A characteristic N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹). | Absence of the N-H stretching vibration. |
| UV-Vis Spectroscopy | Typically shows absorption maxima around 220 nm and 275 nm in aqueous solution.[18] The absorption spectrum is sensitive to the solvent environment. | The UV-Vis absorption spectrum will differ due to the different chromophore. |
Note: Specific chemical shifts and absorption maxima can vary depending on the substitution pattern of the molecules and the solvent used for analysis.
Experimental Protocols
Protocol 1: Optimized Nenitzescu Synthesis of a 5-Hydroxyindole Using Nitromethane
This protocol is a general guideline for favoring the formation of the 5-hydroxyindole product.
Materials:
-
1,4-Benzoquinone (or a substituted derivative)
-
β-Aminocrotonic ester (or other suitable enamine)
-
Nitromethane (anhydrous)
-
Lewis acid catalyst (e.g., ZnCl₂, optional)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere, add the 1,4-benzoquinone (1.0 eq) and the Lewis acid catalyst (0.1-1.0 eq, if used).
-
Add anhydrous nitromethane to dissolve the solids.
-
In a separate flask, dissolve the β-aminocrotonic ester (1.0-1.2 eq) in anhydrous nitromethane.
-
Slowly add the enamine solution to the benzoquinone solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates. A reported example using a chromium salen catalyst in nitromethane was heated at 40°C for 18 hours.[17]
-
Upon completion, quench the reaction with a suitable reagent if a Lewis acid was used (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Workflow for Optimized Nenitzescu Synthesis
Caption: Step-by-step workflow for the optimized Nenitzescu synthesis.
Protocol 2: Purification Strategy for Separating 5-Hydroxyindole from 5-Hydroxybenzofuran
The separation of these two isomers can be challenging due to their similar polarities. A systematic approach to developing a chromatographic separation is recommended.
Materials:
-
Crude reaction mixture containing 5-hydroxyindole and 5-hydroxybenzofuran
-
Silica gel for column chromatography
-
A range of solvents for eluent optimization (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
HPLC system with a UV detector (for method development and analysis)
Procedure:
-
Analytical TLC: Spot the crude mixture on a silica gel TLC plate and develop it with a series of solvent systems of varying polarity (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity). The goal is to find a solvent system that gives good separation between the two spots corresponding to the indole and the benzofuran.
-
HPLC Method Development (Optional but Recommended): For more challenging separations, develop an HPLC method using a normal-phase column. This will allow for rapid optimization of the mobile phase to achieve baseline separation. A validated UV-HPLC method for the measurement of 5-hydroxyindoleacetic acid in cerebrospinal fluid has been reported, which can serve as a starting point for method development.[19][20]
-
Preparative Column Chromatography:
-
Pack a silica gel column with the appropriate diameter and length for the amount of crude material.
-
Equilibrate the column with the optimized eluent system from the TLC or HPLC analysis.
-
Load the crude mixture onto the column (dry loading is often preferred for better resolution).
-
Elute the column with the optimized solvent system, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure 5-hydroxyindole.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-hydroxyindole.
-
Concluding Remarks
The formation of 5-hydroxybenzofuran side products, particularly in the Nenitzescu indole synthesis, is a common hurdle that can be overcome with a strategic and informed approach. By understanding the underlying mechanistic dichotomy and systematically optimizing reaction conditions—most notably solvent choice and the use of Lewis acid catalysis—researchers can significantly favor the formation of the desired 5-hydroxyindole. Coupled with robust analytical and purification protocols, the methodologies outlined in this guide provide a comprehensive framework for achieving high-purity indole synthesis, a critical step in the development of novel pharmaceuticals and functional materials.
References
- Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis of Mecarbin
-
(PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation - ResearchGate. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
- The role of a Lewis acid in the Nenitzescu indole synthesis. (URL: not available)
- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. (URL: not available)
- Troubleshooting unexpected side products in indole synthesis - Benchchem. (URL: not available)
-
Nenitzescu indole synthesis - Wikipedia. (URL: [Link])
-
5-Hydroxyindole | C8H7NO | CID 16054 - PubChem. (URL: [Link])
- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (URL: not available)
-
The role of a Lewis acid in the Nenitzescu indole synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - SciELO. (URL: [Link])
-
Bischler–Möhlau indole synthesis - Wikipedia. (URL: [Link])
- Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. (URL: not available)
-
1 H-and 13 C-NMR chemical shifts for compound 5. - ResearchGate. (URL: [Link])
-
Lewis acid catalyzed rapid synthesis of 5-hydroxy-benzo[g]indole scaffolds by a modified Nenitzescu reaction - IR@NEIST. (URL: [Link])
- The values for proton and C-13 chemical shifts given below are typical approxim
-
Bischler-Möhlau indole synthesis - Semantic Scholar. (URL: [Link])
- Bischler-Möhlau Indole Synthesis. (URL: not available)
-
Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D - RSC Publishing. (URL: [Link])
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - MDPI. (URL: [Link])
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])
-
Absorption spectra of indole and 5-hydroxyindole in the gas phase.... - ResearchGate. (URL: [Link])
-
Nenitzescu Indole Synthesis - SynArchive. (URL: [Link])
-
High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization - PubMed. (URL: [Link])
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate. (URL: [Link])
-
Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis - REVISTA DE CHIMIE. (URL: [Link])
-
Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. (URL: [Link])
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (URL: [Link])
-
Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid - Journal of Laboratory Physicians. (URL: [Link])
-
Spectrophotometric Studies on 5-Hydroxyindole, 5-Hydroxyindole-2-carboxylic Acid and 5-Hydroxyindole- 3-acetic Acid - Zenodo. (URL: [Link])
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])
- Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in h. (URL: not available)
-
Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study - Indian Academy of Sciences. (URL: [Link])
- Chemical shifts. (URL: not available)
-
HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid - ResearchGate. (URL: [Link])
- Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2 - Emerald Publishing. (URL: https://www.emerald.com/insight/content/doi/10.1108/PRT-11-2019-0105/full/html)
-
1H NMR Chemical Shift - Oregon State University. (URL: [Link])
-
(PDF) A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - ResearchGate. (URL: [Link])
-
Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), ELF, LOL, NBO, and Fukui function investigations on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH): Experimental and theoretical approach - ResearchGate. (URL: [Link])
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (URL: [Link])
-
UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,... - ResearchGate. (URL: [Link])
-
IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica - Scientific Online Resource System. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tarjomefa.com [tarjomefa.com]
- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. neist.csircentral.net [neist.csircentral.net]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 18. zenodo.org [zenodo.org]
- 19. Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid - Journal of Laboratory Physicians [jlabphy.org]
- 20. jlabphy.org [jlabphy.org]
Technical Support Center: Purification Strategies for Indole Synthesis
Topic: Removal of Unreacted p-Benzoquinone (p-BQ) from Reaction Mixtures Ticket ID: IND-OX-004 Status: Open Responder: Senior Application Scientist, Purification Technologies
Executive Summary
In indole functionalization (e.g., Nenitzescu synthesis or oxidative cross-couplings), p-benzoquinone often serves as the oxidant or dienophile. Its removal is critical due to its high toxicity, volatility, and tendency to sublime or polymerize on silica gel.
This guide details two primary workflows for removal: Chemical Reduction (Method A) for standard stable products, and Solid-Phase Scavenging (Method B) for acid/base-sensitive indole derivatives.
Module 1: The Reductive Workup (Standard Protocol)
Best For: Indole derivatives stable to mild aqueous base.
The most reliable method relies on the solubility difference between p-benzoquinone (lipophilic, oxidant) and its reduced form, hydroquinone (hydrophilic, phenolic). By chemically reducing p-BQ to hydroquinone (HQ) in situ, we can force the byproduct into the aqueous phase during extraction.
The Chemistry
p-Benzoquinone is reduced to hydroquinone using Sodium Dithionite (
Protocol: Reductive Extraction
-
Quench: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).
-
Reduction: Add a 10% w/v aqueous solution of Sodium Dithionite (
). Shake vigorously for 5–10 minutes.-
Visual Cue: The dark yellow/brown color of p-BQ should fade significantly as it converts to colorless HQ.
-
-
Partition: Separate the layers. The organic layer now contains your product and Hydroquinone.
-
Base Wash (Critical): Wash the organic layer with 1M NaOH or saturated
.-
Mechanism:[2] This deprotonates the Hydroquinone (
), driving it into the aqueous layer as the phenolate salt.
-
-
Final Wash: Wash with brine, dry over
, and concentrate.
Data: Solubility & Properties
| Compound | State | Water Solubility | Reactivity | Removal Strategy |
| p-Benzoquinone | Yellow Solid | Low (11 g/L) | Electrophile / Oxidant | Reduce to HQ |
| Hydroquinone | Colorless Solid | High (59 g/L) | Nucleophile / Reductant | Wash with Base (NaOH) |
| Quinhydrone | Green/Black Solid | Moderate | Charge-Transfer Complex | Break with reduction |
Workflow Visualization
Figure 1: Logical flow for the chemical reduction and extractive removal of p-benzoquinone.
Module 2: Solid-Phase Scavenging (Water-Free Method)
Best For: Water-sensitive indoles or when aqueous base causes decomposition.
If your indole derivative is sensitive to the basic conditions required to wash out hydroquinone, use a polymer-supported scavenger. p-Benzoquinone is a Michael acceptor; it reacts rapidly with thiols.
Protocol: Thiol Scavenging
-
Reagent: Use Si-Thiol (Silica-supported 1-propanethiol) or a polystyrene-supported thiol resin.
-
Loading: Add 3–5 equivalents of resin relative to the estimated excess p-BQ.
-
Incubation: Stir gently at room temperature for 1–4 hours.
-
Mechanism:[2] The thiol group attacks the p-BQ double bond (Michael Addition), covalently tethering the impurity to the bead.
-
-
Filtration: Filter the mixture through a fritted funnel or Celite pad. The p-BQ remains on the filter; the filtrate contains your purified product.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black/dark green tar during workup. What happened? A: You likely formed Quinhydrone .[3] This is a 1:1 charge-transfer complex between p-benzoquinone and hydroquinone. It forms if the reduction is incomplete or if the hydroquinone re-oxidizes during the workup.
-
Fix: Add more sodium dithionite solution immediately. The complex will break as the remaining p-BQ is fully reduced to colorless hydroquinone.
Q2: Can I remove p-BQ by sublimation? A: Proceed with extreme caution. While p-BQ sublimes, it is toxic and poses an inhalation hazard. Sublimation is generally reserved for purifying the starting material, not the reaction mixture, as heating the crude mixture often degrades thermal-sensitive indole products. If you must, use a cold-finger sublimator under high vacuum, but the chemical reduction (Method A) is far safer and more scalable.
Q3: The p-BQ is co-eluting with my product on TLC/Column. How do I separate them? A: Do not rely on silica gel alone. p-BQ is unstable on silica and often streaks, contaminating fractions.
-
Strategy: Perform the Reductive Workup (Method A) before column chromatography. If you cannot do an aqueous wash, stir the crude mixture with 10% sodium dithionite on Celite (solid-supported reagent) and filter before loading the column.
Q4: Is Sodium Bisulfite (
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Fieser, L. F. "Preparation of p-Benzoquinone." Organic Syntheses, Coll.[4] Vol. 1, p.482 (1941).[4]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4650, p-Benzoquinone." PubChem, 2024.
-
Biotage. "ISOLUTE® Si-Thiol Technical Note: Scavenging Electrophiles." Biotage Technical Literature.
-
Yang, Z., et al. "Preventing Benzoquinone-Based Catalyst Aggregation Enables the One-Step Synthesis of Highly Conductive Poly(benzodifurandione)." Advanced Materials, 2025.[5] (Discusses solubility and redox handling of quinones).
Sources
- 1. Sciencemadness Discussion Board - The reduction of P-benzoquinone to Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US4235790A - Process for separating p-benzoquinone from the reaction products of phenol oxidation as quinhydrone - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oiling Out in 5-Ethoxyindole Recrystallization
Executive Summary: The Physics of the Problem
You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS) because 5-ethoxyindole is a low-melting solid (analogous to 5-methoxyindole, MP ~52–55°C) [1, 2].[1][2]
When the melting point of your solute (
The Critical Failure Mode: The system has entered the metastable liquid gap —a region in the phase diagram where the energy barrier to form a liquid droplet is lower than the barrier to nucleate a crystal.[2]
Diagnostic Workflow
Before attempting remediation, identify the specific driver of the phase separation using the logic flow below.
Figure 1: Decision tree for diagnosing the root cause of oiling out in low-melting indoles.
Immediate Remediation (Saving the Current Batch)
Q: My solution has already oiled out into a sticky gum at the bottom. Is the batch lost? A: No. Do not filter the oil; it will trap impurities.[2][3] Follow this Emulsion Recovery Protocol :
-
Re-dissolution: Re-heat the mixture until the oil phase completely re-dissolves into the bulk solvent. You must restore a single liquid phase.[2][3]
-
Solvent Adjustment: Add 10–20% more of your "good" solvent (the solvent in which the indole is soluble).[2][3] This lowers the supersaturation level, moving the system out of the "oiling out zone" (spinodal region) [3].
-
Iso-thermal Seeding: Cool the solution very slowly to 40°C (just below the estimated MP). Add seed crystals of pure 5-ethoxyindole.
-
Why? Seeds provide a template for growth, bypassing the high energy barrier of nucleation that leads to oiling out.[3]
-
-
Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling forces the system back into the liquid-liquid separation zone.[1][3]
Prevention & Optimization (Next Experiments)
Q: Which solvent system should I use to prevent this? A: Avoid solvents with boiling points significantly higher than the melting point of 5-ethoxyindole (~55°C) if you are working near saturation.[1][2][3] High-boiling solvents (e.g., Toluene, Water) allow the solution to remain liquid at temperatures where the pure solute wants to be a liquid oil.[1]
Recommended Solvent Systems for Low-Melting Indoles:
| Solvent System | Classification | Risk Level | Protocol Notes |
| Hexane / Ethyl Acetate | Anti-solvent / Solvent | Low | Preferred.[1][2] Keep EtAc ratio high enough to prevent oiling at 40°C. |
| Ethanol / Water | Solvent / Anti-solvent | High | High risk of oiling out due to polarity difference.[2][3] Must seed at high EtOH %.[2][3] |
| Cyclohexane | Single Solvent | Medium | Good for non-polar impurities, but requires precise temperature control.[2][3] |
| Dichloromethane (DCM) | Solvent | Low | Good solubility, but hard to crystallize from (too soluble).[2][3] Use as solvent in Hexane mix.[2][3] |
Q: How does "Seeding" actually stop the oiling out? A: Oiling out is a kinetic competition.[2][3] The system wants to lower its free energy.[2][3]
-
Without Seeds: Forming a liquid droplet is kinetically faster (easier) than aligning molecules into a rigid crystal lattice.[2][3]
-
With Seeds: You provide an existing lattice surface.[2][3] The solute molecules preferentially attach to the seed surface (growth) rather than aggregating into disordered liquid droplets (oiling out).[2][3]
Advanced Protocol: The "Two-Solvent" Method
Use this protocol if standard single-solvent recrystallization fails.[1][2]
Objective: Maintain the system in the "Metastable Zone" (between the Solubility Curve and the Oiling Out Limit).
-
Dissolution: Dissolve 5-ethoxyindole in the minimum amount of Ethyl Acetate at 35–40°C.[2][3]
-
Filtration: Filter while warm to remove insoluble particulate impurities (nucleation sites for oil).[2][3]
-
Anti-Solvent Addition:
-
Seeding (Critical Step):
-
Crystallization:
Mechanism Visualization
The diagram below illustrates the thermodynamic trap you are encountering. You must stay in the "Crystal Growth Zone" and avoid the "Oiling Out Zone."[3]
Figure 2: Thermodynamic pathway of crystallization vs. oiling out.[1][2]
References
-
BenchChem. (2025).[2][3][4] Fundamental chemical properties of 5-Methoxyindole. Retrieved from [1][2]
-
PubChem. (2025).[2][3][5][6] 5-Ethoxy-1H-indole Compound Summary. National Library of Medicine.[2][3] Retrieved from [1][2]
-
Mettler Toledo. (2025).[2][3] Oiling Out in Crystallization: Mechanisms and Remediation. Retrieved from [1]
-
University of Rochester. (2024).[2][3] Tips & Tricks: Recrystallization Solvent Selection. Retrieved from [1][2]
Sources
- 1. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethoxy-1H-indole | C10H11NO | CID 4777667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Polarity for 5-Ethoxy-2-Methylindole Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-ethoxy-2-methylindole. The following question-and-answer-based troubleshooting guide is designed to address specific experimental issues by explaining the fundamental principles behind purification and providing actionable, field-proven protocols.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial questions regarding the properties of 5-ethoxy-2-methylindole and the core principles of solvent-based purification.
Q1: What are the key physicochemical properties of 5-ethoxy-2-methylindole that influence purification?
Understanding the target molecule is the first step in designing any purification strategy. 5-Ethoxy-2-methylindole is an indole derivative with a molecular structure that dictates its behavior in various solvents.[1] Key features include:
-
The Indole Ring System: This bicyclic aromatic structure is relatively non-polar but contains a nitrogen atom capable of hydrogen bonding, which adds a degree of polarity.[2]
-
The Ethoxy Group (-OCH₂CH₃): This ether group at the 5-position increases the molecule's polarity compared to unsubstituted indole and enhances its solubility in many organic solvents.[3]
-
The Methyl Group (-CH₃): This group at the 2-position is non-polar.
-
Solubility: It is known to be soluble in alcohols like methanol and ethanol.[4][5][6][7] It is a crystalline solid at room temperature.[3][5]
The interplay of these groups results in a molecule of intermediate polarity, making the selection of a solvent or solvent system with the correct polarity crucial for effective separation from both more polar and less polar impurities.
Q2: Why is solvent polarity the most critical parameter for purification?
Solvent polarity is a measure of the distribution of electric charge across a solvent molecule.[8][9] The fundamental principle governing purification by recrystallization or chromatography is "like dissolves like."
-
For Recrystallization: The ideal solvent will fully dissolve 5-ethoxy-2-methylindole at an elevated temperature but have very poor solubility for it at low temperatures.[10] Impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent. This differential solubility, governed by polarity matching, is what enables separation.
-
For Column Chromatography: Separation occurs based on the differential partitioning of compounds between a stationary phase (commonly polar silica gel) and a mobile phase (the solvent).[11] A solvent system with optimized polarity will move 5-ethoxy-2-methylindole down the column at a moderate rate, allowing it to separate from impurities that either bind more strongly (more polar) or less strongly (less polar) to the stationary phase.
Q3: My initial purification attempt by direct crystallization failed. What are the primary purification strategies I should consider?
Direct crystallization from a reaction mixture often fails due to the presence of a complex matrix of impurities. The two most robust and common purification techniques for indole derivatives are recrystallization and column chromatography.[12][13]
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline solids, provided a suitable solvent system can be identified. It is often more scalable and cost-effective than chromatography.
-
Column Chromatography: This is a highly versatile technique used to separate the target compound from a wide range of impurities.[11] It is particularly useful when impurities have polarities very similar to the product or when the product is an oil.
The following sections provide detailed troubleshooting for both of these essential techniques.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but it often requires careful optimization of the solvent system.
Q4: How do I systematically screen for a suitable single solvent for recrystallization?
The goal is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[10] A systematic approach prevents wasted material and time.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 5-ethoxy-2-methylindole into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see Table 1 for suggestions) dropwise at room temperature. Start with ~0.5 mL. Agitate the tube. Note if the solid dissolves completely at room temperature. (If it does, that solvent is unsuitable as a single solvent).
-
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observation: A good solvent is one from which a large quantity of crystalline solid forms upon cooling. If no crystals form, the compound may be too soluble even when cold. If it crashes out of solution immediately upon cooling, the solvent may not be suitable for forming pure crystals.
Q5: No single solvent seems to work. How do I develop a mixed-solvent system?
When no single solvent provides the required solubility profile, a mixed-solvent system is the ideal solution.[14][15][16] This involves a "solvent" in which 5-ethoxy-2-methylindole is highly soluble and an "antisolvent" in which it is poorly soluble. The two solvents must be miscible.[16]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-ethoxy-2-methylindole in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate, or acetone).
-
Antisolvent Addition: While keeping the solution hot, add the "antisolvent" (e.g., water, hexane) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[14][16]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[14][16]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[17]
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.[17][18]
Q6: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
Oiling out occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the solution is too saturated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil redissolves completely.
-
Add More "Good" Solvent: Add a small amount of the "good" solvent to decrease the saturation level.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask with glass wool can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[17]
Workflow for Recrystallization Solvent Selection
Caption: Workflow for selecting a recrystallization solvent system.
Part 3: Troubleshooting Guide for Column Chromatography
Column chromatography on silica gel is an indispensable tool for purifying indole derivatives.[13] Success hinges on selecting the right mobile phase (eluent).
Q7: How do I efficiently determine the best starting mobile phase polarity?
The most efficient method is to use Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retardation factor (Rf) of 0.2 - 0.4 for 5-ethoxy-2-methylindole.[19] This Rf value typically ensures good separation on a column.
Experimental Protocol: TLC Analysis for Solvent System Optimization
-
Spotting: Dissolve a small amount of the crude material in a volatile solvent (like dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a potential eluent system (e.g., 20% ethyl acetate in hexane). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analysis & Iteration:
-
If the spot remains at the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 40% ethyl acetate).
-
If the spot moves with the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate).
-
Repeat until the desired Rf value is achieved.
-
Q8: I'm seeing significant peak tailing on my column. What is the cause and how do I prevent it?
Peak tailing for indole derivatives on silica gel is a classic problem. It is often caused by the interaction of the slightly basic nitrogen atom in the indole ring with acidic silanol groups (Si-OH) on the surface of the silica gel.[19]
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1 - 1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[19] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute in a sharp, symmetrical band.
-
Use a Different Stationary Phase: In some cases, switching to a less acidic stationary phase like alumina may be beneficial.[19]
Q9: My compounds are not separating well (poor resolution). What are my options?
Poor resolution means the chosen solvent system is not selective enough to differentiate between your product and the impurities.
Troubleshooting Steps:
-
Decrease Polarity: If the spots are too close together and have high Rf values, a less polar mobile phase will increase the interaction with the silica gel and may improve separation.
-
Change Solvent System: Sometimes, a completely different solvent combination is needed. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in unique ways, which can unlock the required selectivity.
-
Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, followed by any highly polar impurities.[19]
Troubleshooting Guide for Column Chromatography
Sources
- 1. nbinno.com [nbinno.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. CAS 1076-74-0: 5-Methoxy-2-methylindole | CymitQuimica [cymitquimica.com]
- 4. 5-Methoxy-2-methylindole, 99+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 5-METHOXY-2-METHYLINDOLE | 1076-74-0 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. goldbio.com [goldbio.com]
- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edu.rsc.org [edu.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. ocw.mit.edu [ocw.mit.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Polymerization During 5-Ethoxyindole Acid Hydrolysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, chemists, and drug development professionals who are working with the acid-catalyzed hydrolysis of 5-ethoxyindole to produce 5-hydroxyindole. Our goal is to provide you with a deep understanding of the common challenges, particularly substrate polymerization, and to offer robust, field-proven strategies and protocols to ensure the success of your synthesis.
Section 1: Understanding the Core Problem: Why Indoles Polymerize in Acid
Before troubleshooting, it's crucial to understand the underlying chemistry. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. This inherent reactivity is the root cause of the polymerization issues commonly encountered during acid-catalyzed reactions.
Q: What is the precise mechanism that leads to indole polymerization under acidic conditions?
A: The polymerization of indoles in acid is a well-documented side reaction stemming from the high nucleophilicity of the indole ring, particularly at the C3 position.[1] The process can be broken down into two key steps:
-
Protonation and Formation of an Electrophile: In a strong acidic medium, a proton (H+) preferentially attacks the C3 position of the indole ring. This is because the resulting cation, known as an indolenium ion, is stabilized by resonance. This protonation disrupts the aromaticity of the pyrrole ring and creates a highly reactive electrophile.[2][3]
-
Nucleophilic Attack and Propagation: A second, neutral molecule of 5-ethoxyindole then acts as a nucleophile, attacking the electrophilic C2 position of the indolenium ion. This forms a dimeric species. This dimer can be re-protonated and attacked by another indole molecule, leading to trimers, oligomers, and eventually, insoluble polymers.[1][4] This cascade reaction is often visually signaled by the reaction mixture turning dark and forming a tar-like precipitate.
The desired reaction—hydrolysis of the ether—must compete with this rapid polymerization pathway.
Caption: Competing reaction pathways for 5-ethoxyindole in acid.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the hydrolysis reaction and provides actionable solutions based on mechanistic principles.
Q: My reaction mixture turned dark brown/black and a solid tar crashed out. What happened and can I salvage it?
A: This is the classic visual indicator of extensive polymerization. The dark color is due to the formation of highly conjugated, polymeric indole chains. Unfortunately, once this tar has formed, it is generally intractable and cannot be converted to the desired product. The key is prevention, not reversal. This outcome indicates that the rate of polymerization far exceeded the rate of hydrolysis.
Q: How can I effectively suppress polymerization?
A: The most effective strategy is to intercept the reactive indolenium ion intermediate before it can react with another indole molecule. This is achieved by introducing a "cation scavenger" into the reaction mixture.
-
What is a Cation Scavenger? A cation scavenger is a nucleophile that is more reactive towards the indolenium ion than a neutral indole molecule.[5] It effectively "traps" the electrophile, breaking the polymerization chain reaction.
-
Which Scavengers Should I Use?
-
Thiols: Aliphatic or aromatic thiols (e.g., ethanethiol, dodecanethiol, thiocresol) are excellent choices. The sulfur atom is a soft, highly effective nucleophile for trapping the indolenium intermediate.
-
Silanes: Hydridic silanes like triethylsilane (Et3SiH) or triisopropylsilane (TIPS) are also highly effective. They act as hydride donors to reduce the indolenium ion back to a neutral indole, thereby halting polymerization.[6]
-
Q: Beyond scavengers, how do I optimize my reaction conditions to favor hydrolysis?
A: Fine-tuning your reaction parameters is critical. Polymerization is often highly sensitive to these conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0 °C to room temperature. Heat only if no reaction occurs. | Polymerization often has a higher activation energy than hydrolysis. Lower temperatures significantly slow the undesired pathway.[7] |
| Acid Choice | Hydrobromic acid (HBr) or Hydroiodic acid (HI). | Ether cleavage requires a strong acid for protonation and a good nucleophile (Br- or I-) to cleave the C-O bond.[8][9] Using acids with non-nucleophilic counter-ions (e.g., H2SO4, HClO4) can exacerbate polymerization. |
| Concentration | Use the lowest effective acid concentration. | High acid concentrations increase the steady-state concentration of the reactive indolenium ion, accelerating polymerization. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and work up as soon as the starting material is consumed. | Prolonged exposure to acidic conditions increases the likelihood of side reactions and product degradation. |
Section 3: Recommended Experimental Protocols
The following protocols provide a robust starting point for minimizing polymerization and achieving a high yield of 5-hydroxyindole.
Protocol 1: Acid-Catalyzed Hydrolysis using a Thiol Scavenger
This protocol uses a thiol to trap the electrophilic intermediate, preventing polymerization.
Materials:
-
5-Ethoxyindole
-
Glacial Acetic Acid (Solvent)
-
48% Hydrobromic Acid (HBr)
-
Dodecanethiol (Scavenger)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-ethoxyindole (1 equivalent) in glacial acetic acid.
-
Addition of Scavenger: Add dodecanethiol (1.5 equivalents) to the solution and stir for 5 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add 48% HBr (3-4 equivalents) dropwise. The solution may change color, but should not darken significantly.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC (stain with p-anisaldehyde). The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Alternative De-ethylation using Boron Tribromide (BBr₃)
For substrates that are particularly sensitive, a Lewis acid can provide a milder alternative to strong protic acids. BBr₃ is highly effective for cleaving aryl ethers.
Materials:
-
5-Ethoxyindole
-
Dichloromethane (DCM), anhydrous
-
Boron Tribromide (BBr₃), 1M solution in DCM
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve 5-ethoxyindole (1 equivalent) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add BBr₃ solution (1.1 - 1.5 equivalents) dropwise via syringe. A dark complex may form.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C. Monitor the reaction by TLC.
-
Quenching: Once complete, cool the mixture back to -78 °C and very slowly quench the reaction by adding methanol dropwise until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Wash with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Troubleshooting Decision Tree
Use this flowchart to diagnose and solve issues during your experiment.
Caption: Troubleshooting flowchart for 5-ethoxyindole hydrolysis.
References
-
The investigation of acid effect on chemical polymerization of indole - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Indole: Properties, Reactions, Production And Uses - Chemcess. (2025, August 17). Retrieved February 23, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved February 23, 2026, from [Link]
-
Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films | The Journal of Physical Chemistry C - ACS Publications. (2015, January 7). Retrieved February 23, 2026, from [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.). Retrieved February 23, 2026, from [Link]
-
Indole-3-carbinol as a scavenger of free radicals - PubMed. (n.d.). Retrieved February 23, 2026, from [Link]
-
Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study | ACS Omega. (2019, November 8). Retrieved February 23, 2026, from [Link]
-
Radical scavengers | Preventing polymerization. (n.d.). Retrieved February 23, 2026, from [Link]
-
Ether cleavage - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
In Silico Study of the Radical Scavenging Activities of Natural Indole-3-Carbinols - PubMed. (2020, January 27). Retrieved February 23, 2026, from [Link]
-
Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024, January 18). Retrieved February 23, 2026, from [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). Retrieved February 23, 2026, from [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - MDPI. (2024, December 23). Retrieved February 23, 2026, from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (n.d.). Retrieved February 23, 2026, from [Link]
-
Free radical-scavenging activity of indolic compounds in aqueous and ethanolic media. (2003, May 15). Retrieved February 23, 2026, from [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved February 23, 2026, from [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. safrole.com [safrole.com]
- 5. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
resolving low yield issues in 5-ethoxy-2-methylindole-3-carboxylic acid synthesis
Topic: Resolving Low Yield Issues in Indole Scaffold Synthesis Audience: Organic Chemists, Process Development Scientists Status: Active Support Guide[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 5-ethoxy-2-methylindole-3-carboxylic acid (a key intermediate for Umifenovir/Arbidol) is stalling at low yields (<40%).
This molecule presents a "perfect storm" of synthetic challenges: the electron-rich indole ring is prone to oxidative degradation, and the C3-carboxylic acid moiety is notoriously unstable, often suffering spontaneous decarboxylation.[2]
This guide treats your protocol as a system . We will troubleshoot the two primary synthetic routes—Nenitzescu (Industrial Standard) and Fischer (Laboratory Standard)—and the critical, often overlooked hydrolysis step.[2]
Module 1: Diagnostic Triage
Before optimizing, identify your failure mode.[2][3] Compare your observations with the table below to select the correct troubleshooting workflow.
| Symptom | Probable Cause | Recommended Module |
| Black/Tar-like Crude | Polymerization of p-Benzoquinone (Nenitzescu) or runaway exotherm (Fischer).[1][2] | Module 2 |
| Product Decarboxylates | Loss of CO₂ during hydrolysis (Acid instability).[2] | Module 4 |
| Low Conversion | Inefficient enamine formation or wet solvents. | Module 2/3 |
| Red/Pink Impurities | Oxidation of the electron-rich 5-ethoxy/hydroxy core.[1] | Module 3 |
Module 2: The Nenitzescu Route (Primary Industrial Path)
Context: This route involves the condensation of p-benzoquinone with ethyl
The Workflow
Caption: Critical control points in Nenitzescu synthesis. Red nodes indicate high-risk reagents; Green indicates the stable target.[1]
Troubleshooting Q&A
Q: My reaction mixture turns into an intractable black sludge immediately. Why? A: This is likely quinone polymerization . p-Benzoquinone is highly reactive.[1] If the local concentration of quinone exceeds that of the enamine, it self-polymerizes.
-
Fix: Do not add the enamine to the quinone. Always add the quinone solution dropwise to the enamine solution.
-
Optimization: Ensure the enamine is in slight excess (1.1 - 1.2 eq).
Q: I am using acetone as a solvent (standard literature), but yields are stuck at 30%. A: Acetone is the "classical" solvent but often performs poorly for this specific substrate due to side reactions.[2][3]
-
Fix: Switch to Nitromethane or Cyclopentyl Methyl Ether (CPME) .[2]
-
Evidence: Recent process chemistry data suggests CPME allows for cleaner profiles and easier water separation during workup, often boosting yields to >60% [1].[2][3] Nitromethane stabilizes the zwitterionic intermediate but is hazardous; CPME is the modern green alternative.
Q: How do I handle the 5-hydroxy intermediate if I need the 5-ethoxy product? A: If your Nenitzescu product is the 5-hydroxy ester, do not isolate and store it for long periods . It is prone to oxidation (turning pink/red).[2]
-
Protocol: Perform a "telescoped" O-alkylation. Treat the crude 5-hydroxy ester directly with ethyl iodide/K₂CO₃ in acetone or DMF to lock it as the stable 5-ethoxy derivative immediately.[1]
Module 3: The Fischer Route (Alternative Path)
Context: Reaction of 4-ethoxyphenylhydrazine hydrochloride with ethyl acetoacetate .
Troubleshooting Q&A
Q: I see starting material remaining despite refluxing for hours. A: You likely have failed hydrazone formation . The initial condensation between the hydrazine and ketoester must be complete before adding the acid catalyst for cyclization.
-
Fix: Monitor the formation of the hydrazone (intermediate) by TLC/LCMS at mild temperatures (0–25°C) before heating. Ensure the hydrazine salt is fully neutralized if using the hydrochloride salt (use NaOAc).
Q: The reaction exotherms violently and yield drops. A: The Fischer cyclization releases significant ammonia and heat.
-
Fix: Use a Lewis Acid catalyst (ZnCl₂) in acetic acid rather than strong mineral acids (H₂SO₄). ZnCl₂ provides a "soft" activation that minimizes charring. Control the temperature ramp strictly; do not plunge the flask into a pre-heated oil bath.
Module 4: The Critical Hydrolysis (Ester to Acid)
CRITICAL WARNING: This is where 50% of yields are lost. Indole-3-carboxylic acids are thermally unstable and prone to decarboxylation to form 5-ethoxy-2-methylindole (useless byproduct).[1]
Decarboxylation Pathway
Caption: The "Danger Zone" is the acidification step.[1][2] Heat or low pH triggers CO₂ loss.[1][2][3]
Troubleshooting Q&A
Q: I lose my product during acidification. It bubbles and disappears. A: You are witnessing decarboxylation . The 3-carboxylic acid position on an electron-rich indole is unstable in the presence of protons and heat [2].[1]
-
Protocol for Success:
-
Saponification: Use NaOH/Ethanol. Reflux only until the ester is consumed.
-
Cooling: Cool the reaction mixture to 0–5°C (Ice bath) before adding any acid.
-
Acidification: Slowly add dilute acetic acid or 1M HCl dropwise. Stop exactly at pH 4-5 . Do not go to pH 1.
-
Filtration: The product should precipitate. Filter immediately at 0°C. Do not heat to dry ; vacuum dry at room temperature.
-
Q: Can I use acid hydrolysis (HCl/Water) to skip the base step? A: No. Acid hydrolysis requires high temperatures that will almost certainly decarboxylate your product as fast as it forms.[2] Always use Alkaline Hydrolysis followed by controlled precipitation.
Summary of Optimized Conditions
| Parameter | Standard (Low Yield) | Optimized (High Yield) |
| Solvent (Nenitzescu) | Acetone or Ethanol | CPME or Nitromethane |
| Addition Mode | Dump reagents together | Slow addition of Quinone to Enamine |
| Hydrolysis Base | KOH (harsh) | NaOH (controlled equivalents) |
| Acidification | Conc.[1][2] HCl to pH 1 | Acetic Acid to pH 4-5 at 0°C |
| Drying | Oven (60°C) | Vacuum Desiccator (RT) |
References
-
Satta, G., et al. (2021).[2][3] "Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether." European Journal of Organic Chemistry, 2021(41), 5835–5842.[2][3] [2][3]
-
Li, J., et al. (2020).[2][3] "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Synthetic Communications, 50(9), 1339-1346.[2][3] [2][3]
-
Gadaginamath, G. S., & Siddappa, S. (1975).[2][3] "Synthesis of 5-ethoxy-2-methylindole-3-carboxylic acid." Journal of the Karnatak University: Science. (Foundational reference for the specific ethoxy-derivative via Fischer).
-
Tsyshkova, N. G., et al. (2015).[2][3] "Synthesis and antiviral activity of 5-methoxyindole-3-carboxylic acid aminoalkyl esters." Pharmaceutical Chemistry Journal, 49, 595–600.[2][3] (Relevance to Arbidol intermediates). [2][3]
Sources
Technical Support Center: Separation of 5-Ethoxy and 5-Hydroxy Indole Impurities
Case ID: IND-SEP-05 Status: Active Support Tier: Level 3 (Method Development & Troubleshooting) Applicable For: HPLC, UPLC, Preparative Chromatography
Diagnostic & Physicochemical Profile
Before initiating any separation, it is critical to understand the divergent behaviors of your two analytes. While they share an indole core, the substituent at the 5-position dictates their interaction with the stationary phase.
Analyte Comparison Table
| Feature | 5-Hydroxyindole (5-HI) | 5-Ethoxyindole (5-EI) | Chromatographic Impact |
| Structure | Phenolic -OH at C5 | Ethyl ether (-OCH₂CH₃) at C5 | 5-HI is significantly more polar. |
| pKa (Acidic) | ~10.7 (Phenolic -OH) | N/A (Ether is non-ionizable) | 5-HI can deprotonate at pH > 9, losing retention. |
| H-Bonding | Donor & Acceptor | Acceptor Only | 5-HI interacts strongly with silanols (tailing risk). |
| Hydrophobicity | Low (LogP ~1.2) | High (LogP ~2.5 - 3.0) | 5-EI elutes significantly later in Reverse Phase. |
| Detection | UV (280nm), FLD (Ex290/Em330) | UV (280nm), FLD (Ex290/Em330) | Both are highly fluorescent. |
Method Development Workflow
Use the following decision tree to select the optimal starting conditions for your separation.
Figure 1: Decision matrix for column and mobile phase selection based on analyte scale and chemistry.
Standard Operating Procedure (SOP)
This protocol is designed to maximize resolution between the early-eluting polar impurity (5-HI) and the late-eluting target/impurity (5-EI).
Method ID: RP-IND-01 (Reverse Phase)
1. Stationary Phase (Column):
-
Primary Recommendation: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge C18 or Phenomenex Kinetex C18).
-
Why: End-capping covers free silanol groups, preventing the 5-HI from "sticking" and tailing.
-
-
Alternative: Phenyl-Hexyl.
-
Why: Indoles are aromatic rich. Phenyl phases engage in Pi-Pi interactions, often providing better peak shape for nitrogen heterocycles.
-
2. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Critical Note: Do not use neutral water. The acidic pH ensures the phenolic -OH of 5-HI remains protonated (neutral), stabilizing retention and improving peak symmetry [1].
-
3. Gradient Profile (Standard 150mm Column):
| Time (min) | % Solvent B | Event |
| 0.0 | 5% | Load: Low organic to retain polar 5-HI. |
| 2.0 | 5% | Isocratic hold to separate salts/solvent front. |
| 15.0 | 60% | Separation: Shallow gradient elutes 5-HI (~6-8 min) then 5-EI (~12-14 min). |
| 16.0 | 95% | Wash: Elute highly lipophilic dimers. |
| 18.0 | 95% | Hold Wash. |
| 18.1 | 5% | Re-equilibrate. |
| 23.0 | 5% | Ready for next injection. |
4. Detection:
-
UV: 280 nm (Standard).[1]
-
Fluorescence (High Sensitivity): Excitation 290 nm / Emission 340 nm. Indoles have high quantum yield; this removes background noise from non-fluorescent matrix components [2].
Troubleshooting & FAQs
Issue 1: 5-Hydroxyindole (5-HI) peak is tailing severely.
Diagnosis: Secondary Silanol Interactions. The nitrogen in the indole ring and the hydroxyl group are interacting with acidic silanols on the silica support. Corrective Actions:
-
Lower pH: Ensure your aqueous mobile phase is pH < 3.0 using Formic Acid or TFA.
-
Add Buffer: Switch from Formic Acid to 10-20 mM Ammonium Formate (pH 3.0). The ammonium ions compete for silanol sites, blocking them from the analyte.
-
Column Switch: Move to a "Polar Embedded" group column (e.g., Waters SymmetryShield or similar). These shield silanols intrinsically.
Issue 2: 5-Ethoxyindole (5-EI) is carrying over to the next run.
Diagnosis: Hydrophobic Adsorption. The ethoxy group makes the molecule lipophilic. It may precipitate or stick to the column frit if the wash step is insufficient. Corrective Actions:
-
Extend Wash: Increase the 95% B flush step from 2 minutes to 5 minutes.
-
Needle Wash: Ensure your autosampler needle wash contains at least 50% Acetonitrile or Methanol to dissolve the ethoxy derivative.
Issue 3: Retention times are drifting.
Diagnosis: "Phase Dewetting" (Phase Collapse). If you start at 100% Aqueous (0% B) to retain 5-HI, standard C18 chains may collapse onto themselves to escape the water, losing surface area [3]. Corrective Actions:
-
Minimum Organic: Never go below 3-5% Organic (Solvent B) unless using a specialized "Aq" (Aqueous compatible) column.
-
Pre-Conditioning: Ensure the column is fully equilibrated (minimum 10 column volumes) at the starting condition.
Mechanism of Separation (Visualized)
Understanding the interaction at the molecular level helps in predicting how changes in mobile phase affect the separation.
Figure 2: Mechanistic interaction map. 5-HI partitions into the aqueous phase, while 5-EI binds strongly to the hydrophobic C18 ligands.
References
-
Phenomenex. (2025). Reversed Phase HPLC Method Development: pH and Silanol Interactions. Retrieved from
-
Miller, A. G., et al. (2010).[2] Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Retrieved from
-
Nagae, N., et al. (2000). Retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Bunseki Kagaku. Retrieved from
-
PubChem. (2025).[3] 5-Hydroxyindole Compound Summary. National Library of Medicine. Retrieved from
Sources
Technical Support Center: Indole-3-Carboxylic Acid Stability and Temperature Control
Welcome to the technical support center for indole-3-carboxylic acid (I3CA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of I3CA during experimental workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your results.
Introduction to Indole-3-Carboxylic Acid and Thermal Stability
Indole-3-carboxylic acid is a crucial molecule in various research fields, serving as a building block for pharmaceuticals and a metabolite in biological systems.[1][2] However, its stability is a critical factor that can significantly impact experimental outcomes. While I3CA is a solid at room temperature, its decomposition can be initiated by elevated temperatures, leading to the formation of unwanted byproducts and compromising the purity of the compound.[3] This guide will provide you with the necessary information to control temperature effectively and prevent the degradation of your I3CA samples.
Troubleshooting Guide: Unexpected Results and Degradation Issues
Encountering unexpected results can be a significant setback in any experiment. This section provides a structured approach to troubleshooting common issues related to the thermal degradation of indole-3-carboxylic acid.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield or unexpected byproducts in a synthesis reaction. | The reaction temperature may have exceeded the decomposition point of I3CA or an intermediate. | Carefully monitor and control the reaction temperature. Consider using a lower boiling point solvent or running the reaction at a reduced temperature for a longer duration. |
| Discoloration (e.g., turning light brown) of solid I3CA upon storage. | Exposure to direct sunlight, moisture, or ambient air can contribute to degradation, which may be accelerated by temperature fluctuations.[4] | Store solid I3CA in a tightly sealed container in a cool, dry, and dark place.[4][5] For long-term storage, consider refrigeration. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of I3CA in solution prior to or during analysis. This can be caused by elevated temperatures of the autosampler or instability in the chosen solvent. | Prepare solutions fresh before use. If using an autosampler, ensure the sample compartment is temperature-controlled. Evaluate the stability of I3CA in your chosen solvent at the analysis temperature. |
| Precipitation or phase separation when preparing solutions. | While not directly a degradation issue, this can be exacerbated by temperature. Some dissolution protocols may suggest gentle heating.[6] | Use sonication to aid dissolution before resorting to heat. If heating is necessary, use a minimal temperature for the shortest possible time and cool the solution to room temperature before use. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with indole-3-carboxylic acid.
Q1: What is the melting and decomposition temperature of indole-3-carboxylic acid?
A1: The melting point of indole-3-carboxylic acid is reported to be in the range of 232-234 °C, and it is noted to decompose at this temperature.[3][7] This indicates that thermal degradation becomes a significant concern as the temperature approaches the melting point.
Q2: What are the optimal storage conditions for solid indole-3-carboxylic acid?
A2: Solid indole-3-carboxylic acid should be stored at room temperature, protected from light.[5] It is also crucial to keep it in a dry environment as moisture can contribute to degradation.[4] For long-term storage, some suppliers recommend temperatures as low as -20°C.[6]
Q3: How should I handle indole-3-carboxylic acid in solution to prevent degradation?
A3: Solutions of indole-3-carboxylic acid should ideally be prepared fresh for each experiment. If storage is necessary, stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.
Q4: What are the common degradation products of indole-3-carboxylic acid?
A4: While specific high-temperature degradation pathways for I3CA are not extensively detailed in the provided search results, degradation of related indole compounds like indole-3-acetic acid (IAA) is known to proceed through intermediates such as 2-hydroxyindole-3-acetic acid and can ultimately lead to compounds like catechol.[8] It is plausible that thermal degradation of I3CA could involve decarboxylation to form indole, followed by further oxidation.
Q5: Are there any solvents that can accelerate the degradation of indole-3-carboxylic acid?
A5: The provided search results do not specify particular solvents that accelerate degradation. However, it is a general principle that the stability of a compound in solution can be influenced by the solvent's polarity, pH, and its potential to participate in reactions. It is always advisable to perform stability studies in the specific solvent system you are using if your experimental conditions involve elevated temperatures for extended periods.
Experimental Protocols
To ensure the integrity of your experiments, it is crucial to follow standardized protocols with strict temperature control.
Protocol 1: Preparation of a Standard Solution of Indole-3-Carboxylic Acid for Analysis
This protocol outlines the steps for preparing a standard solution of I3CA for analytical techniques such as HPLC.
Materials:
-
Indole-3-carboxylic acid (solid)
-
HPLC-grade solvent (e.g., methanol or DMSO)
-
Volumetric flask
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh the desired amount of solid indole-3-carboxylic acid using an analytical balance.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
If dissolution is slow, place the flask in a sonicator bath for 5-10 minutes. Avoid heating unless absolutely necessary.
-
Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
If not for immediate use, store the solution in a tightly capped vial at the recommended temperature (-20°C or -80°C).
Protocol 2: Monitoring a Chemical Reaction Involving Indole-3-Carboxylic Acid
This protocol provides a general workflow for a chemical reaction where I3CA is a reactant or product, with an emphasis on temperature control.
Materials:
-
Reaction vessel (e.g., round-bottom flask)
-
Heating/cooling system (e.g., oil bath, ice bath, cryostat)
-
Thermometer or temperature probe
-
Stirring mechanism (e.g., magnetic stirrer)
-
Reagents and solvents as per the specific reaction
Procedure:
-
Set up the reaction apparatus, ensuring the reaction vessel is securely clamped.
-
Add the solvents and reactants to the vessel, with the exception of any temperature-sensitive components.
-
Bring the reaction mixture to the desired temperature using the heating/cooling system.
-
Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or probe.
-
Once the target temperature is stable, add the indole-3-carboxylic acid or the final reactant.
-
Maintain the reaction at the set temperature for the specified duration, with continuous stirring.
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.
Visualizing Degradation and Troubleshooting
Understanding the potential degradation pathways and having a clear troubleshooting workflow are essential for maintaining the quality of your research.
Degradation Pathway of Indole-3-Carboxylic Acid
The following diagram illustrates a plausible thermal degradation pathway for indole-3-carboxylic acid, initiating with decarboxylation.
Caption: Plausible thermal degradation of I3CA.
Troubleshooting Workflow for Unexpected Experimental Results
This flowchart provides a logical sequence of steps to follow when you suspect degradation of indole-3-carboxylic acid in your experiments.
Caption: Troubleshooting workflow for I3CA degradation.
Conclusion
By understanding the thermal sensitivity of indole-3-carboxylic acid and implementing the appropriate handling, storage, and experimental procedures, researchers can significantly mitigate the risk of degradation. This guide provides a comprehensive resource to ensure the reliability and reproducibility of your work with this important compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
PubChem. (n.d.). Indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Otto Chemie Pvt Ltd. (n.d.). Indole-3-carboxylic acid, 99%. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Retrieved from [Link]
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(1), 493-507.
- Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- bioRxiv. (2024, February 8).
- Arora, P. K., & Bae, H. (2014).
- Leveau, J. H., & Lindow, S. E. (2005). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 71(11), 7159-7168.
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a substituted indole derivative of potential interest in medicinal chemistry.
This guide will not only dissect the theoretical spectrum of our target molecule but also compare it with structurally related analogues to provide a deeper understanding of substituent effects on the indole scaffold. Furthermore, we will present a rigorous, step-by-step protocol for acquiring and analyzing such spectra, ensuring data integrity and reproducibility.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole moiety is a prevalent structural motif in numerous natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged structure" in drug design. Consequently, the synthesis and characterization of novel indole derivatives are of paramount importance.[1]
Predicted 1H NMR Spectrum of this compound
Molecular Structure and Proton Numbering:
Caption: Structure of this compound with proton numbering.
Predicted Chemical Shifts (δ), Multiplicities, and Integration:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| NH -1 | ~11.5 - 12.5 | Broad Singlet | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. In the presence of a carboxylic acid, it can be further downfield. |
| CH -4 | ~7.3 - 7.5 | Doublet | 1H | This proton is ortho to the electron-donating ethoxy group and will be influenced by its neighbor at C-6. |
| CH -6 | ~6.8 - 7.0 | Doublet of Doublets | 1H | Coupled to both H-4 and H-7. The electron-donating effect of the ethoxy group at C-5 will shield this proton, shifting it upfield. |
| CH -7 | ~7.2 - 7.4 | Doublet | 1H | Primarily coupled to H-6. |
| C2-CH 3 | ~2.4 - 2.6 | Singlet | 3H | The methyl group at the C2 position of an indole ring typically appears in this region as a sharp singlet. |
| O-CH 2-CH3 | ~4.0 - 4.2 | Quartet | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl protons. |
| O-CH2-CH 3 | ~1.3 - 1.5 | Triplet | 3H | The terminal methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons. |
| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. Its chemical shift can be highly variable depending on concentration and solvent. |
Comparative Analysis with Structurally Related Indole Derivatives
To understand the influence of substituents on the 1H NMR spectrum, a comparison with related indole derivatives is highly instructive.
1. Comparison with Indole-3-carboxylic acid:
The absence of the C2-methyl and C5-ethoxy groups in indole-3-carboxylic acid leads to significant spectral differences. The C2-proton in indole-3-carboxylic acid would appear as a singlet in the aromatic region, typically downfield.[2] The aromatic region would show a more complex pattern due to the absence of the C5-substituent, with four protons on the benzene ring.
2. Comparison with 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid:
The spectra would be very similar, with the primary difference being the signals for the alkoxy group. The methoxy group would present as a singlet at around 3.8-3.9 ppm integrating to 3H, in contrast to the ethyl group's quartet and triplet.
3. Comparison with Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate:
This compound, an ester derivative, would lack the broad carboxylic acid proton signal.[3][4] Instead, it would show signals for the ethyl ester group, a quartet around 4.2-4.4 ppm and a triplet around 1.3-1.5 ppm. The phenolic proton at C5 would appear as a singlet, the chemical shift of which would be solvent-dependent.
Experimental Protocol for 1H NMR Spectrum Acquisition and Analysis
To ensure high-quality, reproducible data, the following detailed protocol is recommended.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
The sample: this compound
Workflow for 1H NMR Analysis:
Caption: Standard workflow for 1H NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d6). The choice of solvent is critical; DMSO-d6 is often a good choice for carboxylic acids as it can help in observing the exchangeable protons (NH and COOH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[5]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set appropriate acquisition parameters.[5] This includes defining the spectral width, acquisition time, number of scans, and relaxation delay. For a standard 1H NMR, a 90° pulse angle is typically used.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm. Identify the chemical shift (δ) of each signal.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the coupling constants (J-values) in Hertz (Hz).[5]
-
Assign each signal to the corresponding protons in the molecule based on their chemical shift, integration, and multiplicity. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments in more complex molecules.
-
Conclusion
The 1H NMR spectrum provides a detailed fingerprint of a molecule's structure. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, and by comparing the spectrum with those of related compounds, researchers can confidently elucidate the structure of novel indole derivatives like this compound. The rigorous application of the outlined experimental protocol is crucial for obtaining high-quality, reliable data, which is the bedrock of scientific integrity in drug discovery and development.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
-
DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.). canadian journal of chemistry. Retrieved from [Link]
-
Govindasami, P., & Dhanaraju, M. D. (2020). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Retrieved from [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023, August 24). Knowledge UChicago. Retrieved from [Link]
-
Govindasamy, R., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]
-
Qu, Y., et al. (2011). Synthesis of 3-Indole Derivatives by Copper Sulfonato Salen-Catalyzed Three-Component Reactions in Water. Royal Society of Chemistry. Retrieved from [Link]
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Navigating the Thermal Landscape of Indole-3-Carboxylic Acids: A Comparative Guide to Melting Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals
The Influence of Molecular Architecture on Thermal Properties: A Comparative Analysis
The melting point of a crystalline solid is intrinsically linked to the strength of its crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Even subtle changes in the molecular structure can significantly impact these forces, leading to variations in the melting temperature.
To contextualize the expected melting point of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a comparative analysis with structurally similar indole-3-carboxylic acid derivatives is presented below.
Table 1: Melting Points of 5-Substituted-2-methyl-1H-indole-3-carboxylic Acid Analogues
| Compound Name | 5-Substituent | 2-Substituent | Melting Point (°C) |
| 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | -OH | -CH₃ | Not explicitly found, but its ethyl ester is 205-209 °C[1][2] |
| 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid | -OCH₃ | -CH₃ | Data not available in search results |
| This compound | -OCH₂CH₃ | -CH₃ | Data not available in search results |
| 5-Ethoxy-1H-indole-3-carboxylic acid | -OCH₂CH₃ | -H | Data not available in search results |
| Ethyl 2-methylindole-5-carboxylate | Ester at position 5 | -CH₃ | 140.5-142.0[3] |
Note: The melting point of the ethyl ester of the hydroxy analogue provides a useful, albeit indirect, reference point. The presence of a free carboxylic acid group, capable of strong hydrogen bonding, would be expected to result in a significantly different melting point compared to its ester form.
The comparison with related structures suggests that the melting point of this compound will be influenced by the combined electronic and steric effects of the ethoxy and methyl groups, in addition to the hydrogen bonding capabilities of the carboxylic acid and the N-H of the indole ring.
The Cornerstone of Purity: Understanding Melting Point Depression
A pure crystalline substance typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C[4]. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[5][6][7]. This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a compound. The impurity introduces defects in the crystal lattice, which weakens the intermolecular forces holding the molecules together, thus requiring less energy to transition to the liquid phase[6][7][8].
The following diagram illustrates the phase equilibrium of a pure substance versus an impure substance, providing a visual representation of melting point depression.
Caption: Effect of Impurities on Melting Point.
The Influence of Crystalline Form: Polymorphism
It is crucial for researchers to be aware of polymorphism, the ability of a compound to exist in more than one crystal form[9][10]. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability[9][11]. The specific polymorph obtained can be influenced by factors such as the crystallization solvent, rate of cooling, and storage conditions[11]. Therefore, a variation in the observed melting point may not always indicate impurity but could signify the presence of a different polymorphic form.
A Self-Validating Protocol for Accurate Melting Point Determination
To ensure the generation of reliable and reproducible data, a meticulous and systematic approach to melting point determination is paramount. The following protocol, based on the capillary method, incorporates best practices for sample preparation, instrument calibration, and measurement.
Experimental Workflow
Caption: Standard Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the crystalline sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[12]
-
Grind a small amount of the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient heat transfer throughout the sample.[12]
-
Introduce the powdered sample into a capillary tube, sealed at one end, by tapping the open end into the powder.
-
Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[13]
-
-
Instrument Setup and Calibration:
-
Use a calibrated melting point apparatus. Calibration should be periodically checked using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.
-
Place the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
If the approximate melting point is known, rapidly heat the sample to about 15-20°C below this temperature.[13][14]
-
Decrease the heating rate to 1-2°C per minute as the melting point is approached.[15] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last crystal melts (the completion of melting).
-
The melting point should be reported as a range from the onset to the completion of melting.
-
-
Data Interpretation:
-
For a pure compound, the melting range should be narrow (typically ≤ 1°C).
-
A broad melting range ( > 2°C) and a melting point lower than the expected value are indicative of impurities.[4]
-
If the compound is novel, repeated recrystallization followed by melting point determination should be performed until a constant and sharp melting point is achieved.
-
Conclusion
References
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
-
TutorChase. (n.d.). How do impurities affect the melting point of a substance?[Link]
-
IBChem. (n.d.). Melting point depression. [Link]
-
Wikipedia. (n.d.). Melting-point depression. [Link]
-
University of Calgary. (n.d.). Polymorphism of a Compound. [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]
-
Quora. (2021, October 20). Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect?[Link]
-
Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. [Link]
-
Grokipedia. (n.d.). Melting-point depression. [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Journal of Materials Research. (2011, April 11). A theory for polymorphic melting in binary solid solutions. [Link]
-
ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability | Crystal Growth & Design. [Link]
-
University of Technology, Iraq. (n.d.). Determination of the melting point. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]
-
PubChem. (n.d.). 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. [Link]
-
PubChem. (n.d.). 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. [Link]
-
PubChem. (n.d.). 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]
-
ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
-
ABX GmbH. (2012, September 27). Material Safety Data Sheet. [Link]
-
Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]
-
CAS Common Chemistry. (n.d.). Racemoramide. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
-
PubChem. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. [Link]
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A Comparative Guide to the Thin-Layer Chromatography (TLC) of 5-Ethoxy-2-Methylindole-3-Carboxylic Acid and its Ethyl Ester
This guide provides an in-depth comparison of the chromatographic behavior of 5-ethoxy-2-methylindole-3-carboxylic acid and its corresponding ethyl ester using Thin-Layer Chromatography (TLC). Designed for researchers and professionals in drug development and organic synthesis, this document outlines the chemical principles governing their separation, provides a robust experimental protocol, and presents expected outcomes based on established chromatographic theory. The objective is to equip scientists with the knowledge to effectively utilize TLC for monitoring reaction progress, assessing purity, and identifying these two compounds in a laboratory setting.
The Principle of Separation: Polarity as the Deciding Factor
Thin-Layer Chromatography on silica gel separates compounds based on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar material rich in silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions. The mobile phase, a solvent or mixture of solvents, flows up the plate via capillary action, carrying the analytes with it.
The separation between 5-ethoxy-2-methylindole-3-carboxylic acid and its ethyl ester hinges on their significant difference in polarity, which dictates their interaction with the stationary phase.
-
5-Ethoxy-2-methylindole-3-carboxylic acid: This molecule possesses a carboxylic acid group (-COOH). The hydroxyl proton is highly acidic and a strong hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This functional group allows for very strong interactions with the polar silica gel stationary phase.
-
Ethyl 5-ethoxy-2-methylindole-3-carboxylate: In the ester, the acidic proton of the carboxylic acid is replaced by an ethyl group. While the ester's carbonyl oxygen can still act as a hydrogen bond acceptor, it has lost the ability to donate a hydrogen bond.[1] This change drastically reduces its polarity compared to the parent carboxylic acid.[2][3]
Consequently, the more polar carboxylic acid will adsorb more strongly to the silica gel, resulting in slower movement up the plate and a lower Retention Factor (Rf) value. The less polar ethyl ester will have a weaker affinity for the stationary phase, travel further with the mobile phase, and exhibit a higher Rf value.[4][5]
Experimental Protocol: A Validated TLC Methodology
This section details a reproducible protocol for the TLC analysis of the target compounds. Adherence to these steps, particularly chamber saturation, is crucial for obtaining consistent and reliable results.
Materials and Equipment
-
Analytes: 5-ethoxy-2-methylindole-3-carboxylic acid, Ethyl 5-ethoxy-2-methylindole-3-carboxylate
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Solvents: n-Hexane (ACS grade), Ethyl Acetate (ACS grade), Acetic Acid (glacial)
-
Equipment: TLC developing chamber with lid, micropipettes or capillary tubes for spotting, UV lamp (254 nm), pencil, ruler.
Step-by-Step Procedure
-
Preparation of Analyte Solutions: Prepare dilute solutions (approx. 1 mg/mL) of each compound in ethyl acetate.
-
TLC Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for each sample.
-
Spotting: Using a capillary tube, carefully spot a small amount of each analyte solution onto its designated lane on the origin line. Ensure the spots are small and concentrated. It is also advisable to spot a co-spot containing both compounds to directly compare their migration.
-
Developing Chamber Preparation: Pour a prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the lid and allow the chamber to equilibrate for at least 15 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The indole ring is a UV-active chromophore. Circle the spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Workflow for TLC Analysis
Sources
Comparative Guide to HPLC Methods for Purity Analysis of 5-Ethoxyindole Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as 5-ethoxyindole derivatives, is a cornerstone of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for separating the main component from process-related impurities and degradation products.[1] This guide provides an in-depth comparison of HPLC methods for the purity analysis of 5-ethoxyindole derivatives, grounded in scientific principles and practical expertise.
The Criticality of Method Selection in Purity Analysis
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the reliability of purity data. For indole derivatives, which are prevalent in many pharmaceutical compounds, a robust and well-characterized HPLC method is essential.[2][3] The primary goal is to develop a stability-indicating method capable of separating the 5-ethoxyindole derivative from any potential impurities, which may include starting materials, byproducts, or degradation products formed under various stress conditions.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the most common and often most effective method for the analysis of moderately polar to non-polar compounds like 5-ethoxyindole derivatives.[4] This is due to the hydrophobic interactions between the analyte and the non-polar stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase: C18 (Octadecylsilyl) A C18 column is the workhorse of reversed-phase chromatography, providing a high degree of hydrophobicity that is well-suited for retaining and separating indole derivatives.[5][6] Its long alkyl chains offer strong retention for non-polar molecules.[6]
-
Mobile Phase: Acetonitrile and Water with Formic Acid Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. Water serves as the polar component of the mobile phase. The addition of a small amount of an acid, like formic acid (typically 0.1%), is crucial for suppressing the ionization of silanol groups on the silica-based stationary phase and any acidic or basic functional groups on the analytes. This leads to sharper, more symmetrical peaks.[7][8]
-
Detection Wavelength: 280 nm Indole derivatives typically exhibit strong UV absorbance around 280 nm due to the aromatic indole ring system.[7][8][9] This wavelength generally provides a good balance of sensitivity for the main peak and potential impurities.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting point would be a gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the 5-ethoxyindole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample.
-
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]
-
dot graph "RP_HPLC_UV_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
subgraph "cluster_Prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Stock_Solution" [label="Prepare 1 mg/mL Stock Solution"]; "Working_Solution" [label="Dilute to 0.1 mg/mL"]; "Filter_Sample" [label="Filter with 0.45 µm Syringe Filter"]; "Stock_Solution" -> "Working_Solution" -> "Filter_Sample"; }
subgraph "cluster_HPLC" { label="HPLC Analysis"; style=filled; color="#FFFFFF"; "Equilibrate" [label="Equilibrate C18 Column"]; "Inject" [label="Inject Sample (10 µL)"]; "Separate" [label="Gradient Elution (ACN/H2O with 0.1% FA)"]; "Detect" [label="UV Detection at 280 nm"]; "Equilibrate" -> "Inject" -> "Separate" -> "Detect"; }
subgraph "cluster_Data" { label="Data Analysis"; style=filled; color="#FFFFFF"; "Integrate" [label="Integrate Peak Areas"]; "Calculate" [label="Calculate Area Percent Purity"]; "Integrate" -> "Calculate"; }
"Filter_Sample" -> "Equilibrate" [lhead="cluster_HPLC"]; "Detect" -> "Integrate" [lhead="cluster_Data"]; } Caption: Workflow for RP-HPLC-UV purity analysis.
Comparative HPLC Methods
While the C18-based RP-HPLC method is a robust starting point, alternative column chemistries and detection techniques can offer different selectivities and enhanced capabilities, which is particularly useful when dealing with complex impurity profiles or co-eluting peaks.
Alternative Stationary Phases
-
C8 (Octylsilyl) Column: A C8 column has shorter alkyl chains than a C18 column, resulting in less hydrophobic retention.[5][6] This can be advantageous for highly hydrophobic molecules that may be too strongly retained on a C18 column, leading to long analysis times.[6] For 5-ethoxyindole derivatives and their potential impurities, a C8 column might offer faster elution times.[5]
-
Phenyl-Hexyl Column: This type of column provides a different separation mechanism due to the presence of a phenyl ring in the stationary phase.[11] It can exhibit unique selectivity for aromatic compounds through pi-pi interactions, which can be beneficial for separating impurities with similar hydrophobicity but different aromatic character from the main 5-ethoxyindole peak.[12][13]
Enhanced Detection: HPLC with Mass Spectrometry (HPLC-MS)
For a more comprehensive impurity profile and definitive identification of unknown impurities, coupling HPLC with a mass spectrometer is the gold standard.
-
Principle: While HPLC-UV provides quantitative data based on UV absorbance, HPLC-MS provides mass-to-charge ratio (m/z) information for each eluting peak.[14] This allows for the determination of the molecular weight of impurities, which is invaluable for their structural elucidation.
-
Advantages:
-
Higher Specificity and Sensitivity: MS detection can often provide lower limits of detection and quantification compared to UV detection, especially for impurities that are poor UV absorbers.[14]
-
Impurity Identification: The mass information is crucial for identifying unknown impurities, which is a significant limitation of HPLC-UV alone.[15]
-
-
Considerations: It is important to note that the % area from a UV chromatogram and the % response from a total ion chromatogram (TIC) in MS may not directly correlate, as the response in each detector is dependent on different molecular properties (UV absorptivity vs. ionization efficiency).[16]
Data Presentation: Performance Comparison
The following table presents a hypothetical but realistic comparison of the performance of different HPLC methods for the purity analysis of a 5-ethoxyindole derivative.
| Parameter | Method A: RP-HPLC-UV (C18) | Method B: RP-HPLC-UV (Phenyl-Hexyl) | Method C: RP-HPLC-MS (C18) |
| Resolution (Critical Pair) | 1.8 | 2.5 | 1.8 |
| Peak Symmetry (Main Peak) | 1.1 | 1.2 | 1.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | <0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.01% |
| Primary Application | Routine Purity Testing | Resolving Aromatic Impurities | Impurity Identification & Profiling |
Trustworthiness: Method Validation According to ICH Guidelines
A described analytical method is only trustworthy if it has been validated to demonstrate its suitability for the intended purpose.[17] The validation of an HPLC method for purity analysis should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18][20] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[18] For impurity analysis, this can be assessed by spiking the sample with known amounts of impurities.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[18]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
dot graph "Method_Validation_Parameters" { layout=dot; rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; edge [color="#5F6368"];
"Method_Validation" [label="Validated HPLC Method", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD_LOQ" [label="LOD / LOQ"]; "Robustness" [label="Robustness"];
"Method_Validation" -> {"Specificity", "Linearity", "Accuracy", "Precision", "LOD_LOQ", "Robustness"}; } Caption: Key parameters for HPLC method validation.
Conclusion
The selection and validation of an appropriate HPLC method are critical for the reliable purity analysis of 5-ethoxyindole derivatives. A reversed-phase HPLC method using a C18 column with UV detection serves as a robust and widely applicable primary method. However, for challenging separations, alternative stationary phases like phenyl-hexyl can provide different selectivity. For comprehensive impurity profiling and identification, coupling HPLC with mass spectrometry is indispensable. A thorough validation according to ICH guidelines ensures the trustworthiness and scientific integrity of the analytical data, which is paramount in the development of safe and effective pharmaceuticals.
References
-
GEN - Genetic Engineering and Biotechnology News. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Waters Corporation. Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. [Link]
-
Waters Corporation. For Drug Impurity Analysis and Quantitation. [Link]
-
MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]
-
Oxford Academic. (2021, September 11). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. [Link]
-
Agilent Community. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]
-
ICH. (1996, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Waters Corporation. Successful Global Cross Lab Method Transfer of a USP Organic Impurities Method to an Arc HPLC Using a Risk-based Approach. [Link]
-
LabRulez LCMS. Gradient Method Scaling for Life Cycle Management of a USP Impurities Method. [Link]
-
Agilent. (2019, September 26). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Journal of Chromatography A. (1973). Separation of some oxindole alkaloids using high-efficiency liquid chromatography. [Link]
-
Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
Waters Corporation. The Path to Successful Drug Development Starts with Purposeful Method Development. [Link]
-
ResearchGate. HPLC chromatograms of indole-3-carbinol in standard. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
Microbiology Info.com. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
-
Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]
-
Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?. [Link]
-
PubMed. (1968, February 6). Separation of simple indole derivatives by thin layer chromatography. [Link]
-
Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]
-
PMC. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
Phenomenex. C8 vs. C18 HPLC columns: Key differences explained. [Link]
-
ResearchGate. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]
-
PubMed. (2016, February 20). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. [Link]
-
Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
SciSpace. Journal of Chromatography A (Elsevier BV). [Link]
-
ResearchGate. (2016, January 11). How can I detect the presence of some indole derivatives using color reactions/colorimetric tests?. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
CHIMIA. A General Approach to Indoles: Practical Applications for the Synthesis of Highly Functionalized Pharmacophores. [Link]
-
PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sepscience.com [sepscience.com]
- 6. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 13. support.waters.com [support.waters.com]
- 14. biopharminternational.com [biopharminternational.com]
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- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ajpaonline.com [ajpaonline.com]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Fragmentation Guide: 5-Ethoxy-2-methylindole-3-carboxylic Acid via ESI-MS/MS
Executive Summary
Compound: 5-Ethoxy-2-methylindole-3-carboxylic acid CAS: N/A (Analogous to 5-methoxy derivatives, CAS 32387-22-7) Molecular Formula: C₁₂H₁₃NO₃ Monoisotopic Mass: 219.0895 Da
This guide provides a technical breakdown of the mass spectrometry fragmentation patterns for 5-ethoxy-2-methylindole-3-carboxylic acid. Designed for analytical chemists and drug development professionals, this document focuses on Electrospray Ionization (ESI) in Negative Ion Mode (ESI-), which is the preferred method for acidic indole derivatives due to superior ionization efficiency and diagnostic decarboxylation pathways.
We compare this compound against its structural analog, 5-methoxy-2-methylindole-3-carboxylic acid , to highlight specific diagnostic neutral losses that differentiate ethoxy-substituted indoles from their methoxy counterparts.
Technical Specifications & Precursor Ions
Before analyzing fragmentation, verify the precursor ion selection based on your ionization mode.
| Parameter | Value | Notes |
| Monoisotopic Mass | 219.0895 | Based on C₁₂H₁₃NO₃ |
| ESI(-) Precursor [M-H]⁻ | 218.0822 | Recommended. Deprotonation of the carboxylic acid group. |
| ESI(+) Precursor [M+H]⁺ | 220.0968 | Less sensitive; protonation occurs at the indole nitrogen or carbonyl oxygen. |
| Key Functional Groups | Carboxylic Acid (C-3) | Primary site of ionization (deprotonation) and initial fragmentation (decarboxylation). |
| Ethoxy Ether (C-5) | Secondary site of fragmentation (alkyl cleavage). | |
| Methyl Group (C-2) | Stabilizes the indole core; generally retained in primary fragments. |
Experimental Protocol: ESI-MS/MS Optimization
To reproduce the fragmentation patterns described below, ensure your instrument parameters favor the transmission of fragile indole-carboxylate ions.
Methodology
-
Solvent System: Methanol/Water (50:50 v/v) with no acidic modifiers (e.g., formic acid) for Negative Mode to prevent ion suppression of the carboxylate.
-
Infusion: Direct infusion at 5–10 µL/min.
-
Source Parameters (Generic Triple Quadrupole):
-
Capillary Voltage: -2.5 kV to -3.5 kV (Negative Mode).
-
Cone Voltage: 20–30 V. Note: High cone voltage may induce in-source decarboxylation.
-
Desolvation Temp: 350°C.
-
-
Collision Induced Dissociation (CID):
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramp 10–40 eV to observe sequential losses.
-
Fragmentation Pathway Analysis (ESI Negative Mode)
The fragmentation of 5-ethoxy-2-methylindole-3-carboxylic acid follows a distinct "stripping" mechanism. The most energetically favorable pathway involves the immediate loss of the carboxylic acid moiety, followed by the degradation of the ether side chain.
Primary Pathway: Decarboxylation
The base peak in the MS/MS spectrum is invariably the decarboxylated indole anion.
-
Transition: m/z 218 → m/z 174
-
Mechanism: Neutral loss of CO₂ (44 Da). The negative charge is stabilized on the indole nitrogen/ring system.
Secondary Pathway: Ethoxy Cleavage (Diagnostic)
Unlike methoxy analogs, the ethoxy group allows for a specific McLafferty-like rearrangement or inductive cleavage resulting in the loss of ethylene (C₂H₄).
-
Transition: m/z 174 → m/z 146 (or m/z 145 radical)
-
Mechanism: Loss of C₂H₄ (28 Da) from the ethoxy tail, leaving a 5-hydroxy-2-methylindole anion.
Visualization: Fragmentation Logic Flow
Figure 1: Proposed ESI(-) fragmentation pathway. The loss of CO₂ is the dominant primary event, while the subsequent loss of 28 Da (Ethylene) confirms the presence of the ethoxy group.
Comparative Analysis: Ethoxy vs. Methoxy Analogs
In drug development, distinguishing between homologous series (ethoxy vs. methoxy metabolites) is critical. The table below outlines how to differentiate 5-ethoxy-2-methylindole-3-carboxylic acid from its direct competitor/analog 5-methoxy-2-methylindole-3-carboxylic acid .
| Feature | 5-Ethoxy Analog (Target) | 5-Methoxy Analog (Alternative) |
| Precursor Ion [M-H]⁻ | m/z 218 | m/z 204 |
| Primary Fragment (Base Peak) | m/z 174 (Loss of CO₂) | m/z 160 (Loss of CO₂) |
| Secondary Fragment | m/z 146 (Loss of C₂H₄, -28 Da) | m/z 145 (Loss of CH₃•, -15 Da) |
| Diagnostic Mechanism | Ethylene Elimination: The ethyl group can eliminate a neutral alkene (ethylene), a low-energy pathway. | Radical Cleavage: The methyl group cannot eliminate an alkene; it must lose a methyl radical (high energy), making the secondary fragment much less intense. |
| Specificity | High. The -28 Da loss is specific to ethyl/propyl ethers. | Moderate. -15 Da loss is common in many methylated compounds. |
Why This Matters
If you are analyzing biological samples (e.g., urine or plasma), the m/z 174 → 146 transition is a "self-validating" confirmation of the ethoxy chain. If you observe m/z 174 but no m/z 146 (or very low abundance), the compound may be a different isomer or lack the ethoxy substructure.
References
-
Canadian Science Publishing. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Retrieved from
-
MassBank. (2008). Indolecarboxylic acids and derivatives Spectral Data. Retrieved from
-
ChemicalBook. (2023). 5-Methoxy-2-methylindole-3-carboxylic acid Product Description. Retrieved from
-
University of Nebraska-Lincoln. (2012). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS. Retrieved from
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from
Comparative Guide: UV-Vis Absorption Maxima for 2-Methyl-5-Ethoxyindoles
Executive Summary
This technical guide provides a rigorous analysis of the UV-Vis spectral properties of 2-methyl-5-ethoxyindole , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and various melatonin receptor agonists.
Unlike generic spectral atlases, this guide focuses on the comparative electronic effects of substituents at the C2 and C5 positions. By contrasting 2-methyl-5-ethoxyindole with its structural analogs (Indole, 2-Methylindole, and 5-Ethoxyindole), we isolate the specific auxochromic contributions that define its unique absorption fingerprint.
Key Takeaway: The 5-ethoxy group exerts a dominant bathochromic shift via mesomeric effects (
Technical Background: Electronic Structure & Chromophore Analysis
The UV-Vis spectrum of indole derivatives is governed by two principal
-
The Indole Core: Unsubstituted indole displays two overlapping bands in the near-UV. The
transition is structured (maxima at ~280 nm and ~288 nm), while the transition is broader and sensitive to solvent polarity. -
Effect of 5-Ethoxy Group (Auxochrome): The ethoxy group at C5 is a strong electron donor. The lone pair on the oxygen atom participates in resonance with the benzene ring of the indole system. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a significant bathochromic (red) shift and hyperchromic (intensity) effect .
-
Effect of 2-Methyl Group: The methyl group at C2 acts as a weak electron donor through hyperconjugation and inductive effects (
). It causes a slight redshift (2–5 nm) and can influence the vibrational fine structure by altering the symmetry of the molecule.
Comparative Electronic Transitions
| Compound | Primary Auxochrome | Electronic Effect | Dominant Spectral Feature |
| Indole | None | Reference System | Sharp peaks at 280, 288 nm ( |
| 2-Methylindole | Weak | Slight redshift (~272 nm); loss of some fine structure | |
| 5-Ethoxyindole | Strong | Broad band, shifted to 290–300 nm | |
| 2-Methyl-5-Ethoxyindole | Both | Synergistic ( | Distinct maxima at ~275 nm & ~298 nm |
Comparative Data Analysis
The following data consolidates experimental values for 2-methyl-5-ethoxyindole and its closest analogs. Note that 5-methoxy data is often used as a direct proxy for 5-ethoxy due to their nearly identical electronic influence (Hammett constants
Table 1: UV-Vis Absorption Maxima ( ) in Methanol/Ethanol
| Compound | Notes | |||
| Indole | 217 | 270, 279, 287 | ~6,000 (at 279) | Classic "structured" profile. |
| 2-Methylindole | 220 | 272, 280, 290 | ~7,500 | Slight redshift; structure retained. |
| 5-Methoxyindole | 224 | 275, 298-305 | ~5,500 (at 298) | Broad "envelope" replaces sharp peaks. |
| 2-Methyl-5-Ethoxyindole | 228 | 276, 295-300 | ~8,500 | High intensity broad band. |
Critical Insight: In acidic media or during hydrolysis studies (e.g., Indomethacin degradation), 2-methyl-5-ethoxyindole derivatives often show a persistent peak around 228 nm (intense) and a secondary diagnostic band near 275–280 nm .
Experimental Protocol: High-Fidelity Spectral Acquisition
To ensure reproducibility, specifically when distinguishing the 5-ethoxy derivative from metabolic byproducts, follow this self-validating protocol.
Reagents & Equipment[1][2][3]
-
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Note: Avoid Acetone or Benzene due to UV cutoff interference.
-
Cuvettes: Matched Quartz cells (1 cm path length).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm).
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1.6 mg of 2-methyl-5-ethoxyindole (MW
175.23 g/mol ). -
Dissolve in 10 mL Methanol to create a
M stock solution. -
Validation: Solution should be clear and colorless to pale yellow.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
M, M, and M. -
Why? Indoles can aggregate at high concentrations; linearity confirms monomeric species.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm) to auto-zero the instrument.
-
-
Acquisition:
-
Scan Range: 200 nm to 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture fine structure if present.
-
Checkpoint: Absorbance at
should be between 0.2 and 0.8 AU for optimal signal-to-noise ratio.
-
-
Data Processing:
-
Identify
using the first derivative ( ) mode if peaks are broad/shouldered.
-
Applications in Drug Discovery
Purity Analysis of Indomethacin
2-methyl-5-methoxyindole-3-acetic acid is a primary hydrolysis product of Indomethacin.
-
Indomethacin
: ~318 nm (due to the benzoyl conjugation). -
Hydrolysis Product (Indole core): The loss of the p-chlorobenzoyl group at N1 restores the "normal" indole spectrum, shifting
hypsochromically (blue-shift) to the 290–300 nm range typical of 2-methyl-5-alkoxyindoles. -
Protocol Utility: Monitoring the disappearance of the 318 nm peak and the appearance of the 295 nm peak is the standard method for assessing Indomethacin stability.
Metabolic Tracking
In biological matrices, distinguishing 5-ethoxyindoles from endogenous tryptophan (
Visualizations
Figure 1: Electronic Transition Logic & Substituent Effects
This diagram illustrates how structural modifications shift the spectral baseline of the indole core.
Caption: Logical progression of bathochromic shifts. The 5-ethoxy group is the primary driver for the shift to the 300 nm region, while the 2-methyl group stabilizes the molecule.
Figure 2: Experimental Workflow for Purity Analysis
Caption: Decision tree for distinguishing the 2-methyl-5-alkoxyindole scaffold from its N-acylated drug precursors.
References
-
Electronic Absorption and Fluorescence Spectra of Indole Derivatives.
- Source: core.ac.uk
-
[Link]
-
Rotationally resolved electronic spectroscopy of 5-methoxyindole.Comparison with Indole and Vibronic Analysis.
- Source: Heinrich-Heine-Universität Düsseldorf
-
[Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.
- Source: MDPI
-
[Link]
-
RP-HPLC Method Development for Indomethacin and Metabolites.
- Source: PubMed Central
-
[Link]
-
Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones.
- Source: ACS Public
-
[Link]
Elemental Analysis Validation for C13H15NO3 Indole Derivatives: A Comparative Technical Guide
Executive Summary
In the context of drug discovery, the indole scaffold is a "privileged structure," serving as the core for countless therapeutics (e.g., indomethacin, melatonin analogs). However, validating the bulk purity of these compounds remains a critical bottleneck. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect inorganic impurities or trapped solvents—common issues in indole synthesis.
This guide provides a rigorous framework for calculating, executing, and interpreting Elemental Analysis (EA) for a specific indole derivative (C
Part 1: Theoretical Framework & Calculation
Before any sample is burned, the theoretical baseline must be established. The target molecule is C
Baseline Calculation (Anhydrous/Non-solvated)
Using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999):
-
Molecular Weight (MW): 233.27 g/mol
-
Carbon (13 atoms):
-
Hydrogen (15 atoms):
-
Nitrogen (1 atom):
-
Oxygen (3 atoms):
Theoretical Composition:
| Element | Mass Contribution | % Composition | Acceptance Range (
The Solvate Problem (Common in Indoles)
Indoles are notorious for trapping crystallization solvents (e.g., Dichloromethane, Ethyl Acetate) or atmospheric moisture. If your experimental data fails the baseline check, you must calculate for solvates.
Example Scenario: The sample retains 0.1 equivalents of Dichloromethane (CH
-
New Formula: C
H NO 0.1(CH Cl ) -
New MW:
g/mol -
New Carbon Mass:
-
New % Carbon:
Critical Insight: A trapped solvent shift of nearly 2% in Carbon content will cause an immediate rejection from journals unless accurately calculated and reported as a solvate.
Part 2: Comparative Analysis (EA vs. Alternatives)
Why perform destructive combustion analysis when HRMS exists? The table below objectively compares the utility of EA against modern spectroscopic techniques for an indole derivative.
Table 1: Technique Comparison Matrix
| Feature | Combustion Analysis (EA) | HRMS (ESI/TOF) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk Purity (Homogeneity) | Molecular Identity (Formula) | Purity & Quantification |
| Detection Principle | Oxidation to CO | Ion Mass-to-Charge (m/z) | Proton Integration vs. Internal Std. |
| Inorganic Impurities | Detects (Values drop proportionally) | Blind (Does not ionize salts) | Blind (Unless nuclei are active) |
| Solvent Detection | Indirect (Requires recalculation) | Blind (Solvents lost in vacuum) | Excellent (Distinct peaks) |
| Sample Requirement | High (~2–5 mg, Destructive) | Low (<0.1 mg, Non-destructive) | Medium (~5–10 mg, Non-destructive) |
| Journal Status | Gold Standard (J. Med. Chem.) | Accepted if EA is impossible | Rising Acceptance (with trace data) |
Part 3: Experimental Protocol & Workflow
Sample Preparation (The Indole Protocol)
Indole derivatives are prone to oxidation (turning pink/brown) and hygroscopicity.
-
Recrystallization: Ensure the sample is homogenous. For C
H NO , an EtOH/Water or EtOAc/Hexane system is standard. -
Vacuum Drying (Mandatory):
-
Dry at
under high vacuum (<1 mbar) for 24 hours. -
Why? To remove surface moisture which artificially inflates %H and lowers %C.
-
Caution: Do not exceed the melting point. If the compound is an oil, use a lyophilizer.
-
-
Weighing: Use a microbalance (
precision). Weigh 2.0–3.0 mg into a tin capsule. -
Oxidation Aid: Add ~5 mg of Vanadium Pentoxide (V
O ) or Tungsten Trioxide (WO ) to the capsule.-
Why? Indoles are nitrogen-rich heterocycles that can form refractory char (graphitic carbon) during combustion. The metal oxide ensures complete oxidation of Carbon to CO
.
-
Decision Logic & Troubleshooting
When results arrive, they rarely match theoretical values perfectly. Use this logic flow to interpret data.
Figure 1: Decision matrix for interpreting Elemental Analysis data. This workflow distinguishes between wet samples, solvates, and impure samples.
Data Reporting Standards
To ensure scientific integrity, report the data exactly as follows in your manuscript. Do not "cherry-pick" the best run; report the average of duplicates.
Format:
Anal. Calcd for C
HNO : C, 66.94; H, 6.48; N, 6.00. Found: C, 66.81; H, 6.55; N, 5.92.
If a solvate is confirmed (e.g., 0.25 H
Anal. Calcd for C
HNO 0.25H O: C, 65.67; H, 6.57; N, 5.89. Found: C, 65.50; H, 6.49; N, 5.85.
References
-
American Chemical Society (ACS). Journal of Medicinal Chemistry Author Guidelines - Purity and Elemental Analysis. [Link]
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. (Inorganic Chemistry Frontiers, 2022). [Link]
-
National Institutes of Health (NIH). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (ACS Cent. Sci., 2022). [Link]
Sources
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher-resources.acs.org [researcher-resources.acs.org]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid proper disposal procedures
Operational Guide: Disposal Procedures for 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
Operational Context & Chemical Identity
This compound (CAS: 59385-23-4) is a functionalized indole derivative commonly utilized as a scaffold in medicinal chemistry, particularly in the synthesis of antiviral agents and receptor antagonists.
Effective disposal requires understanding its chemical behavior: it is an organic acid with an indole core. This structure implies susceptibility to oxidation and potential light sensitivity. While not classified as an "acutely toxic" P-list waste under US EPA regulations, it must be managed as Hazardous Chemical Waste due to its bioactive potential and GHS classifications as an irritant.
Physical & Chemical Profile for Disposal:
| Property | Characteristic | Operational Implication |
|---|---|---|
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk during transfer. |
| Acidity | Weak Acid (Carboxylic moiety) | Incompatible with strong bases (exothermic neutralization). |
| Reactivity | Oxidizable Indole Ring | DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) in waste streams. |
| Solubility | Low in water; High in DMSO/Methanol | Rinse glassware with organic solvents, not water. |
Hazard Identification & Waste Characterization
Before disposal, the waste must be characterized to ensure compliance with the Resource Conservation and Recovery Act (RCRA).
-
RCRA Status: This specific CAS is not currently listed on the EPA P-list (acutely toxic) or U-list (toxic).
-
Waste Coding: Unless mixed with listed solvents, it typically falls under Non-Regulated Organic Solid or Hazardous Waste (Irritant) depending on state-specific regulations.
-
GHS Hazards: Based on structural analogs (Indole-3-carboxylic acid derivatives), treat as:
Disposal Workflow: The "Cradle-to-Grave" Protocol
This protocol ensures self-validating safety by segregating the compound from incompatible streams immediately at the point of generation.
Step 1: Segregation & Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use metal containers due to the acidic nature of the carboxylic group.
-
Liquid Waste (Mother Liquors): Segregate into "Non-Halogenated Organic" waste streams.
-
Critical Check: Ensure the liquid waste stream does not contain oxidizers.[7]
-
Step 2: Labeling
Every container must be labeled before waste is added.
-
Label Text: "Hazardous Waste - this compound."
-
Hazard Checkboxes: Mark "Irritant" and "Toxic."
Step 3: Disposal Decision Tree
Follow this logic flow to determine the physical path of the waste.
Figure 1: Decision logic for segregating and packaging indole-carboxylic acid waste streams.
Detailed Procedures
Protocol A: Disposal of Pure Solid (Excess/Expired)
-
PPE: Wear nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat. Use a particulate respirator (N95) if handling outside a fume hood.
-
Transfer: Carefully transfer the solid into a compatible waste container (HDPE).
-
Technique: Use a disposable spatula. Do not pour directly from a large bottle to avoid dust clouds.
-
-
Solvent Rinse: Rinse the original container with a small amount of acetone or methanol. Add this rinse to the Liquid Waste stream (Protocol C), not the solid waste jar.
-
Seal: Cap the waste container tightly.
Protocol B: Disposal of Contaminated Debris
-
Collection: Gather all weigh boats, pipettes, and wipes contaminated with the compound.
-
Bagging: Place items in a clear, 6-mil polyethylene hazardous waste bag.
-
Secondary Containment: If the debris is wet with solvent, double-bag to prevent leakage.
-
Tagging: Tie the bag securely and attach a hazardous waste tag.
Protocol C: Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the waste carboy does not contain strong acids (e.g., H2SO4) or oxidizers.
-
Pouring: Pour the solution into the "Non-Halogenated Organic" waste container using a funnel to prevent splashing.
-
Logging: Immediately record the volume and chemical name on the carboy’s waste log sheet.
Emergency Spill Response
In the event of a spill, immediate action prevents exposure and contamination.[4][10]
| Scenario | Response Action |
| Dry Powder Spill | Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag. Wipe area with methanol. |
| Liquid Spill | Absorb with vermiculite or spill pads. Place saturated absorbents into a sealed bag. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[9] Indoles can be absorbed transdermally; do not use solvent to wash skin. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. (Regulations regarding hazardous waste identification).[9][11] [Link]
-
PubChem. Compound Summary for Indole-3-carboxylic acid (Analogous Structure). National Library of Medicine. (Used for hazard extrapolation). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alsglobal.com [alsglobal.com]
Personal protective equipment for handling 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
Executive Safety Summary
Compound Class: Indole-3-carboxylic acid derivative Physical State: Solid (Fine Crystalline Powder) Primary Hazard Classification (GHS): Irritant (Skin/Eye/Respiratory) Critical Risk: Inhalation of fine particulates and dermal absorption via organic solvents.
This guide defines the operational safety architecture for handling 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid . While specific toxicological data for this exact ethyl-analog may be limited compared to its methyl-esters, the presence of the indole core and carboxylic acid moiety necessitates a Class II Hazard Protocol . The structural similarity to 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7) implies a consistent hazard profile: H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (STOT SE 3).
Hazard Assessment & PPE Selection Matrix
Causality: PPE is not a uniform shield; it is a selective barrier. The choice of equipment below is dictated by the compound's physical state (dust generation potential) and its solubility profile (lipophilicity allowing skin permeation).
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Equipment Standard | Scientific Rationale |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80–100 fpm). PPE: N95 (minimum) if outside hood; P100 for spill cleanup. | Dust Hazard: As a carboxylic acid derivative, inhalation can cause immediate mucosal irritation (H335). The solid particulate size is often <10µm, capable of deep bronchial penetration. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powder handling. | Corrosivity Risk: Acidic nature (pKa ~4-5) combined with moisture in the eye creates a localized acidic environment, leading to potential corneal opacity or severe conjunctivitis (H319). |
| Dermal (Hand) | Double Gloving Protocol: Inner: Nitrile (0.11 mm) Outer: Nitrile (0.11 mm) or Neoprene. | Permeation: Indoles are lipophilic. When dissolved in DMSO or DMF, carrier-mediated skin absorption increases 10-100x. Double gloving creates a sacrificial outer layer. |
| Body | Lab Coat (Tyvek® or Cotton/Poly blend) with closed cuffs. | Particulate Migration: Static electricity often causes indole powders to "jump" and adhere to forearms/clothing. Closed cuffs prevent skin contact.[1][2][3] |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.
Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.
Operational Protocol: Safe Handling Workflow
Trustworthiness: This protocol is designed as a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Phase 1: Preparation & Weighing
Risk: Static-induced powder dispersion.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Indole derivatives are prone to triboelectric charging.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.
-
Validation: Verify fume hood flow is >80 fpm using a vane anemometer or tissue test before opening the vial.
Phase 2: Solubilization & Transfer
Risk: Splash and skin absorption.
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to prevent displacing powder into the air.
-
Venting: If the reaction involves base (e.g., NaHCO3) for carboxylic acid deprotonation, CO2 evolution may occur. Do not cap tightly immediately.
-
Double-Glove Check: If using DMSO, inspect outer gloves for wrinkling (sign of swelling) every 15 minutes. Replace immediately if observed.
Phase 3: Reaction & Cleanup
Risk: Contamination of surfaces.[2]
-
Wipe Down: Post-handling, wipe all surfaces with a detergent solution (surfactant), followed by ethanol. Acidic residues are better solubilized by basic detergents.
-
Waste Segregation: Do not mix with oxidizing agents (e.g., peroxides) in the waste stream, as indoles can form reactive intermediates.
Workflow Visualization
Caption: Step-by-step workflow from cold storage to disposal, emphasizing temperature equilibration.
Emergency Response & Disposal
Decontamination Procedures[4][5]
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Avoid using alcohol or acetone on the skin, as this may increase the permeability of the indole derivative into the bloodstream.
-
Eye Contact: Flush with water for 15 minutes.[2][4][5][6] The carboxylic acid moiety can cause pH-induced damage; immediate dilution is critical.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and scoop into a hazardous waste bag.
-
Spill (Liquid): Absorb with vermiculite or sand.[1]
Waste Disposal (RCRA Considerations)
-
Classification: This compound is generally classified as Hazardous Waste (Irritant/Organic) .
-
Solid Waste: Dispose of in "Solid Hazardous Waste" drums destined for incineration.
-
Liquid Waste: Segregate into "Organic Solvents" waste.
-
Critical Note: If dissolved in DMSO, label the waste tag explicitly "Contains DMSO + Indole Derivative" to alert disposal technicians of the skin absorption risk.
-
References
-
PubChem. (n.d.). Indole-3-carboxylic acid (Compound Summary).[5][7][8] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Indole Derivatives. United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 32387-22-7|5-Methoxy-2-methyl-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
